(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(3S)-pyrrolidin-3-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMGRFCMUWUNN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structure Elucidation of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
The following technical guide is designed for research scientists and structural chemists. It prioritizes the logical deduction of structure through spectral evidence, addressing the specific challenges of distinguishing heterocyclic isomers and establishing absolute stereochemistry.
HExecutive Summary
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a diamine scaffold frequently utilized in medicinal chemistry as a linker or polar headgroup in GPCR ligands (e.g., Histamine H3 antagonists). Its structure comprises a chiral pyrrolidine ring substituted at the C3 position by a 4-methylpiperazine moiety.
The elucidation challenge lies in three areas:
-
Spectral Overlap: The high density of methylene protons (
) in the 2.3–3.2 ppm region complicates 1D NMR interpretation. -
Connectivity: Proving the piperazine is attached to the pyrrolidine C3 (vs. C2) requires specific 2D NMR correlations.
-
Stereochemistry: Distinguishing the (S)-enantiomer from the (R)-enantiomer requires chiral derivatization or chromatography, as NMR is achiral without a chiral solvating agent.
This guide outlines a self-validating workflow to unambiguously determine the structure and absolute configuration.
Structural Analysis Framework
The elucidation logic follows a subtractive approach: confirm the molecular formula, assemble the two heterocyclic rings independently, verify their connectivity, and finally resolve the stereocenter.
Figure 1: Step-wise elucidation workflow ensuring rigorous structural validation.
Mass Spectrometry & Elemental Composition[2]
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion [M+H]
: Calculated m/z for C H N is 170.1657 . -
Fragmentation Pattern (MS/MS):
-
The molecule typically cleaves at the C3-N bond connecting the rings.
-
Fragment A: m/z ~101 (N-methylpiperazine cation).
-
Fragment B: m/z ~70 (Pyrrolidine ring fragment).
-
Diagnostic: A lack of m/z 101 suggests the piperazine ring itself is modified or not intact.
-
NMR Spectroscopy: Connectivity & Assignment
The primary challenge is the aliphatic overlap. The pyrrolidine ring contains three methylene groups and one methine, while the piperazine ring contains four methylene groups.
Atom Numbering Scheme
For the purpose of this guide, the following numbering is used:
-
Pyrrolidine: N1, C2, C3 (Chiral), C4, C5.
-
Piperazine: N1' (attached to C3), C2', C3', N4' (Methylated), C5', C6'.
-
Methyl: C7' (attached to N4').
1H NMR Analysis (400 MHz, CDCl )
Note: Chemical shifts are representative estimates based on analogous structures in chloroform-d.
| Proton Group | Approx.[2][3][4][5] Shift (δ) | Multiplicity | Integration | Assignment Logic |
| N-CH | 2.28 | Singlet (s) | 3H | Diagnostic sharp singlet; confirms N-methylation. |
| Piperazine CH | 2.30 – 2.60 | Broad Multiples | 8H | Often appear as two broad humps or overlapping multiplets. HSQC is required to resolve. |
| Pyrrolidine H-3 | 2.75 – 2.90 | Quintet/Multiplet | 1H | The key handle . Deshielded by the piperazine nitrogen. |
| Pyrrolidine H-2 | 2.95 – 3.15 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center and Pyrrolidine NH. |
| Pyrrolidine H-5 | 3.00 – 3.20 | Multiplet | 2H | Adjacent to Pyrrolidine NH; often the most deshielded methylenes. |
| Pyrrolidine H-4 | 1.65 – 2.10 | Multiplet | 2H | The only protons not adjacent to Nitrogen. Upfield shift distinguishes them. |
| Pyrrolidine NH | ~2.0 - 3.5 | Broad s | 1H | Exchangeable; shift varies with concentration/water. |
2D NMR Correlations (The Proof)
To prove the structure is 3-substituted and not 2-substituted, observe the HMBC and COSY correlations.
-
COSY (Through-Bond):
-
H-4 must correlate with both H-3 and H-5.
-
H-3 must correlate with H-2 and H-4.
-
Validation: If it were 2-substituted, the methine would correlate only with one CH2 group.
-
-
HMBC (Through-Space/Long Range):
-
Key Correlation: The Pyrrolidine H-3 methine proton must show a strong HMBC correlation to the Piperazine C2'/C6' carbons. This links the two rings.
-
N-Methyl: The singlet at 2.28 ppm correlates to Piperazine C3'/C5', placing the methyl group on the distal nitrogen.
-
Figure 2: Critical NMR correlations. The HMBC correlation from Pyrrolidine C3 to Piperazine C2' confirms the inter-ring connectivity.
Stereochemical Assignment ((S) vs (R))
The NMR spectrum of the (S) and (R) enantiomers is identical in an achiral environment. To confirm the (S)-configuration, you must use one of the following methods.
Method A: Polarimetry (Quick Check)
Compare the specific rotation
-
Sample Prep: Dissolve ~10 mg in Methanol or Water (depending on salt form).
-
Expectation: (S)-isomers of pyrrolidine derivatives often exhibit specific rotation values distinct from the racemate (
). Note: The sign (+/-) depends on the solvent and pH.
Method B: Chiral HPLC (Definitive)
This is the industry standard for determining Enantiomeric Excess (ee%).
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1).
-
Detection: UV at 210 nm.
-
Protocol:
-
Inject the Racemic standard (synthesized or purchased) to establish separation conditions and retention times for (R) and (S).
-
Inject the (S)-sample.
-
Validation: The sample should show a single major peak matching the retention time of the (S)-standard, with <1% of the (R)-enantiomer (ee > 98%).
-
Experimental Protocols
Sample Preparation for NMR[2]
-
Free Base Extraction: If the sample is a salt (HCl/HBr), suspend 20 mg in 1 mL NaHCO
(sat. aq). Extract with 0.7 mL CDCl . Dry the organic layer over K CO directly in the tube if necessary, or filter through a cotton plug.-
Reasoning: Amine salts often have broad protons and undefined NH signals. The free base provides sharper resolution for coupling analysis.
-
-
Concentration: 10–15 mg in 0.6 mL solvent is ideal for obtaining high-quality 2D spectra within 1–2 hours.
Derivatization for Enantiomeric Purity (Mosher's Method)
If Chiral HPLC is unavailable, use (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) .
-
React the secondary amine (pyrrolidine NH) with (R)-MTPA-Cl.
-
Analyze via 19F NMR .
-
Result: A racemic mixture gives two F signals. A pure enantiomer gives one dominant signal. Diastereomeric excess (de) = Enantiomeric excess (ee).
References
-
Synthesis and NMR of 3-substituted pyrrolidines
-
Title: Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives.[6]
- Source: Il Farmaco, 2003.
-
Link:
-
-
General NMR of Piperazine Derivatives
- Title: 1-Methyl-4-(piperidin-4-yl)
-
Source: PubChem CID 566324.[7]
-
Link:
-
Stereochemical Determination Guide
- Title: Structural Elucidation with NMR Spectroscopy: Practical Str
-
Source: Eugene E. Kwan, Harvard University.[8]
-
Link:
-
Commercial Reference for CAS 2512230-61-2
Sources
- 1. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 2. is.muni.cz [is.muni.cz]
- 3. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Scalable Synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
[1][2]
Executive Summary
-
Target Molecule: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine[1][2]
-
CAS Number: 2512230-61-2 (Trihydrochloride salt), 1067658-51-8 (Dihydrobromide)[1][2]
-
Core Strategy: Nucleophilic displacement of an activated (R)-3-hydroxypyrrolidine derivative by 1-methylpiperazine.[2]
-
Key Mechanism: Walden Inversion (SN2) converting the (R)-hydroxyl precursor to the (S)-amine product.[2]
-
Primary Challenge: Preventing elimination side-reactions during the displacement step and maintaining enantiopurity.
Retrosynthetic Analysis
The most robust route disconnects the C-N bond between the pyrrolidine ring and the piperazine moiety.[1] To achieve the (S)-configuration in the final product, the synthesis must commence with the (R)-enantiomer of the pyrrolidine scaffold, leveraging the inversion of configuration inherent to SN2 reactions.[1]
Figure 1: Retrosynthetic logic relying on Walden inversion to install the (S)-amine functionality.
Detailed Synthetic Protocol
Phase 1: Activation of the Chiral Scaffold
The synthesis begins with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate .[1][2] The hydroxyl group is a poor leaving group and must be converted to a mesylate (or tosylate) to facilitate nucleophilic attack.
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Charge a reactor with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM (10 volumes).
-
Cool the solution to 0°C .
-
Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (1.2 eq), maintaining the internal temperature below 5°C. Exotherm control is critical to prevent racemization or elimination.
-
Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.
-
Quench: Add water (5 volumes) and separate phases. Wash the organic layer with saturated NaHCO₃ and brine.[1]
-
Isolation: Dry over Na₂SO₄ and concentrate in vacuo to yield (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate .
Phase 2: Nucleophilic Displacement (The Inversion Step)
This is the critical stereodefining step. The 1-methylpiperazine nucleophile attacks the C3 stereocenter from the back, inverting the configuration from (R) to (S).
-
Reagents: 1-Methylpiperazine, Potassium Carbonate (K₂CO₃) or DIPEA, Acetonitrile (ACN) or DMF.
-
Reaction Type: SN2 Substitution (Walden Inversion).[2]
Protocol:
-
Dissolve the Mesylate intermediate (from Phase 1) in Acetonitrile (10 volumes).
-
Add 1-Methylpiperazine (2.0 - 3.0 eq).[1][2] A large excess drives the reaction to completion and minimizes elimination by-products (enamines).[2]
-
Add K₂CO₃ (2.0 eq) to scavenge methanesulfonic acid.[2]
-
Heat: Reflux the mixture (approx. 80-82°C) for 12–18 hours.
-
Optimization Note: If reaction is sluggish, catalytic Sodium Iodide (NaI, 0.1 eq) can be added (Finkelstein reaction in situ) to generate a more reactive iodide intermediate, though this is rarely necessary for mesylates in polar solvents.
-
-
Workup: Cool to room temperature. Filter off inorganic solids.[1][2][3] Concentrate the filtrate.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water. The product, tert-butyl (S)-3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate , remains in the organic phase.[1][2]
-
Purification Tip: If the product is impure, an acid-base extraction works well: Extract into dilute aqueous citric acid (leaving non-basic impurities in organic), basify the aqueous layer, and re-extract into DCM.
-
Phase 3: Deprotection to Final Product
The N-Boc group is removed to release the secondary amine.[1][2]
Protocol:
-
Dissolve the Phase 2 intermediate in DCM (5 volumes).
-
Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours until LCMS indicates complete consumption of starting material.
-
Isolation (Salt Form): The product often precipitates as the trihydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Isolation (Free Base): If the free base is required, dissolve the salt in minimum water, basify to pH >12 with 50% NaOH, and extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
Analytical & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| Identity | Consistent with structure | ¹H-NMR (D₂O or DMSO-d₆) |
| Purity | > 98.0% | HPLC (C18 column, Phosphate buffer/ACN) |
| Chiral Purity | > 99% ee | Chiral HPLC (e.g., Chiralpak AD-H or IC) |
| Water Content | < 1.0% (unless hydrate) | Karl Fischer |
Key NMR Signals (Free Base in CDCl₃):
Process Safety & Troubleshooting
Critical Control Points
-
Mesylate Stability: Alkyl mesylates are potential genotoxic impurities (PGIs).[2] Ensure complete consumption in Phase 2. Verify trace mesylate levels in the final API if this material is for GMP use.
-
Elimination vs. Substitution: In Phase 2, high temperatures can promote E2 elimination, forming the pyrroline side product.
-
Mitigation: Use a polar aprotic solvent (DMF or NMP) if acetonitrile reflux is too slow, allowing lower temperatures for the same rate, or strictly control the temperature ramp.
-
-
Hygroscopicity: The trihydrochloride salt is extremely hygroscopic.[1][2] Handle in a humidity-controlled environment or store under argon.[1][2]
Alternative Route: Reductive Amination (Racemic)
If the chiral pool material is unavailable, N-Boc-3-pyrrolidinone can be reacted with 1-methylpiperazine using Sodium Triacetoxyborohydride (STAB) .[1][2]
References
-
Sigma-Aldrich. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride Product Page. Link[2]
-
PubChem. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate (Compound Summary). Link
-
BenchChem. Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. Link
-
ChemicalBook. 1-Methyl-4-(piperidin-4-yl)piperazine Synthesis (Analogous Chemistry). Link
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs. Link
Sources
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | C10H19NO5S | CID 4139999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Chemical properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
[1]
Compound Identity & Core Characteristics
This compound represents a "privileged structure" in drug discovery, combining the rigid, chiral architecture of pyrrolidine with the solubility-enhancing properties of N-methylpiperazine.[1] It serves as a critical amine building block for GPCR ligands (particularly Histamine H3 and Dopamine D3 antagonists) and kinase inhibitors.[1]
| Property | Detail |
| Chemical Name | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine |
| CAS Number | 1067658-51-8 (Dihydrobromide); 2512230-61-2 (Trihydrochloride) |
| Molecular Formula | C₉H₁₉N₃ |
| Molecular Weight | 169.27 g/mol (Free Base) |
| Chirality | (S)-Enantiomer at Pyrrolidine C3 |
| Primary Reactivity | Secondary Amine (Pyrrolidine N) |
Structural Significance
The molecule features two distinct basic centers and one nucleophilic handle:[1]
-
Pyrrolidine Nitrogen (Secondary): The primary vector for derivatization (acylation, alkylation, SNAr).[1]
-
Piperazine N1 (Methylated Tertiary): Acts as a basic center (pKa ~9.[1]0) to improve aqueous solubility and pharmacokinetic (PK) profiles.[1][2]
-
Chiral Vector: The (S)-configuration at C3 projects the piperazine tail into a specific vector, often crucial for fitting into hydrophobic pockets of receptors (e.g., GPCR orthosteric sites).[1]
Physicochemical Profile
Understanding the ionization state is critical for coupling reactions and formulation.[1]
| Parameter | Value (Approx/Calc) | Significance |
| pKa₁ (Pyrrolidine NH) | ~10.5 | Highly basic; positively charged at physiological pH.[1] |
| pKa₂ (Piperazine N-Me) | ~9.0 | Moderately basic; solubility enhancer.[1] |
| pKa₃ (Piperazine N-Internal) | ~5.5 | Low basicity due to steric/inductive effects.[1] |
| LogP | 0.2 - 0.5 | Hydrophilic; good for lowering LogP of lipophilic warheads.[1] |
| TPSA | ~35 Ų | High polar surface area relative to size; supports BBB penetration if capped.[1] |
| Solubility | High (Water/Methanol) | Free base is hygroscopic; salts (HCl, HBr) are stable solids.[1] |
Synthetic Methodology
To ensure high enantiomeric excess (ee%), a stereoselective route relying on SN2 inversion is superior to reductive amination of the ketone (which yields racemates).[1]
Protocol: Stereoselective Synthesis via SN2 Inversion
Objective: Synthesize (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine from (R)-N-Boc-3-hydroxypyrrolidine.
Mechanism: The synthesis leverages the Walden inversion during the displacement of a mesylate leaving group by the piperazine nucleophile.
Step-by-Step Workflow
-
Activation:
-
Displacement (The Critical Step):
-
Reagents: 1-Methylpiperazine (3.0 eq - excess required to drive kinetics).
-
Conditions: Acetonitrile or DMF, Reflux (80°C), 12-24h.
-
Mechanism: The secondary nitrogen of piperazine attacks C3 of the pyrrolidine.
-
Result: Inversion of configuration from (R) to (S).
-
-
Deprotection:
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Process: Removal of the Boc group to liberate the secondary amine.
-
Purification: Recrystallization of the HCl salt or ion-exchange chromatography for the free base.[1]
-
Visualization: Synthetic Pathway
Caption: Stereoselective synthesis utilizing SN2 inversion to guarantee (S)-configuration.
Reactivity & Selectivity Profile
In drug design, this molecule is almost exclusively used as a nucleophile via the pyrrolidine nitrogen.
Chemoselectivity Guide
-
Nucleophilicity: Pyrrolidine NH > Piperazine N-Me (Tertiary) >> Piperazine N-Internal.[1]
-
Acylation/Amide Coupling:
-
SNAr Reactions:
Visualization: Reactivity Logic
Caption: The pyrrolidine NH drives synthetic coupling, while the piperazine moiety modulates basicity.[1]
Handling & Stability (MSDS Summary)
-
Physical State: The free base is often a viscous oil or low-melting solid; hygroscopic.[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Salt Forms: The Trihydrochloride (3HCl) or Dihydrobromide (2HBr) salts are preferred for bench stability and are non-hygroscopic powders.
Applications in Drug Discovery[1][5][11]
-
H3 Receptor Antagonists: The N-methylpiperazine moiety mimics the basic imidazole found in histamine, while the pyrrolidine provides a rigid spacer.[1]
-
Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.[1]
-
PROTAC Linkers: The diamine nature allows it to serve as a rigidifying element in linkers connecting E3 ligase ligands to warheads.[1]
References
-
Synthesis and Properties of Piperazine Derivatives. PubChem Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Stereoselective Synthesis of Pyrrolidine-Containing Drugs. PMC - National Institutes of Health. Available at: [Link]
-
pKa Values of Substituted Piperazines. ResearchGate. Available at: [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. scilit.com [scilit.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Identification, Characterization, and Synthetic Utility of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Executive Summary
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a highly versatile, chiral heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring both a tertiary piperazine and a secondary pyrrolidine amine, this diamine scaffold is a privileged motif for targeting G-protein-coupled receptors (GPCRs) and kinase enzymes.
Due to the inherent instability and hygroscopicity of the free base, the compound is predominantly isolated, stored, and commercially supplied as a trihydrochloride salt (CAS: 2512230-61-2 ). This whitepaper provides a comprehensive guide to its physicochemical identification, analytical validation, and handling protocols for downstream synthesis, designed specifically for drug development professionals.
Physicochemical Profiling & CAS Identification
The identification of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine relies on distinguishing its free base form from its stable salt forms. The trihydrochloride salt is the industry standard for ensuring long-term shelf stability.
Causality of Salt Selection: Free amines of this structural class are highly prone to environmental oxidation and carbamate formation via atmospheric CO₂ absorption. The trihydrochloride salt locks the lone electron pairs of the nitrogen atoms, providing a stable, crystalline solid that resists degradation.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Free Base | Trihydrochloride Salt |
| CAS Number | Unspecified | 2512230-61-2 |
| Molecular Formula | C₉H₁₉N₃ | C₉H₂₂Cl₃N₃ |
| Molecular Weight | 169.27 g/mol | 278.65 g/mol |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |
| Solubility | DCM, MeOH, EtOAc | Water, DMSO, MeOH |
| Storage Conditions | -20°C, Argon atmosphere | Room Temp, Dark, Inert Atmosphere |
| Purity Standard | >95% | ≥96% |
Data synthesized from commercial specifications provided by [1] and [2].
Analytical Validation: LC-MS and Chiral HPLC
Because the molecule contains three basic nitrogen centers, standard acidic chromatographic methods often fail due to poor retention and peak tailing. As a best practice, analytical conditions must be adapted to account for the compound's high polarity and basicity.
Protocol 1: LC-MS Identification Workflow
-
Causality in Method Design: Using a high-pH mobile phase ensures the amines remain deprotonated, allowing the compound to partition effectively into the C18 stationary phase rather than eluting immediately in the void volume.
-
Sample Preparation: Dissolve 1 mg of the trihydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute 1:10 with Mobile Phase A.
-
Column Selection: Use a base-resistant C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with Ammonia).
-
Solvent B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Detection: Electrospray Ionization (ESI) in positive mode.
-
Self-Validation Step: Confirm the presence of the [M+H]⁺ peak at m/z 170.1. The presence of the trihydrochloride salt will not affect the positive ion mass of the free base in the mass spectrometer.
Protocol 2: Chiral Purity Determination (ee%)
-
Causality in Method Design: The addition of Diethylamine (DEA) is critical. DEA acts as a competing base, masking residual silanols on the chiral stationary phase and preventing severe peak tailing of the pyrrolidine moiety.
-
Sample Preparation: Dissolve 2 mg of the compound in 1 mL of Ethanol.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Isocratic Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Flow Rate & Temperature: 1.0 mL/min at 25°C.
-
Detection: UV absorbance at 210 nm.
-
Self-Validation Step: Inject a racemic standard of 1-Methyl-4-(pyrrolidin-3-yl)piperazine first. Compare the retention times to confirm the baseline resolution of enantiomers and calculate the exact enantiomeric excess (ee) of the (S)-isomer.
Synthetic Workflows & Handling
To utilize the compound in cross-coupling (e.g., Buchwald-Hartwig amination) or amide bond formation, the trihydrochloride salt must be converted to its reactive free base prior to the reaction.
Protocol 3: Self-Validating Free-Basing Procedure
-
Suspension: Suspend 500 mg of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride in 10 mL of Dichloromethane (DCM).
-
Basification: Slowly add 10 mL of 2N aqueous NaOH under vigorous stirring.
-
Self-Validation Step: The pH of the aqueous layer must be tested with indicator paper and confirmed to be >12. If the pH is lower, the secondary amine will remain protonated and trapped in the aqueous phase, destroying your yield.
-
-
Extraction: Due to the high polarity of the free triamine, pure DCM will result in poor recovery. Extract the aqueous layer with a mixture of 10% Methanol in DCM (3 x 15 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.
-
Storage: Use the resulting free base immediately in your target synthesis, or store under an inert Argon atmosphere at -20°C to prevent degradation [3].
Process Visualization
Experimental workflow from storage to downstream synthesis of the piperazine derivative.
References
Unlocking the Pharmacological Potential of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine: Mechanisms of Action in CNS Therapeutics and Antimicrobial Resistance
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Refining Experimental Rationale
I'm now integrating the provided "why" of Hoechst 33342's use in the efflux assay, focusing on its self-validating nature. I will also incorporate the need for PEI in the radioligand binding assay. My goal is to enhance the whitepaper's scientific rigor and build trust by meticulously explaining the reasons behind each experimental step, and I've also re-reviewed prompt constraints.
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Executive Summary & Structural Rationale
In modern rational drug design, the identification of versatile, high-efficiency pharmacophores is critical. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral, bicyclic aliphatic diamine that has emerged as a highly privileged scaffold. Rather than functioning as a standalone therapeutic, this moiety is strategically grafted onto larger molecular architectures to tune physicochemical properties and dictate specific target engagement.
The structural brilliance of this scaffold lies in its dual-basic centers (pKa ~8.5 and ~9.2) and its rigid, chiral 3D conformation. The (S)-enantiomer specifically directs the spatial vector of the piperazine ring relative to the pyrrolidine core, optimizing dihedral angles for deep-pocket protein binding. This whitepaper dissects the two primary mechanisms of action where this scaffold excels: Histamine H3 Receptor (H3R) Inverse Agonism in the central nervous system (CNS), and Bacterial Efflux Pump Inhibition , acting as an Antibiotic Resistance Breaker (ARB).
Primary Mechanism of Action: Histamine H3 Receptor (H3R) Inverse Agonism
The Histamine H3 Receptor is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other critical neurotransmitters (e.g., acetylcholine, dopamine) . Because H3R exhibits high constitutive activity, compounds containing the piperazine-pyrrolidine scaffold often act as inverse agonists rather than neutral antagonists .
The Causality of Target Engagement
The mechanism of action is driven by a highly specific electrostatic interaction. At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This cationic center forms a critical, charge-reinforced salt bridge with the highly conserved Asp114 (Asp3.32) residue located in Transmembrane Domain 3 (TM3) of the H3R orthosteric pocket.
By locking the receptor into an inactive conformation, the scaffold prevents the dissociation of the Gαi/o subunit from the Gβγ complex. This causality directly relieves the GPCR-mediated inhibition of Adenylyl Cyclase (AC). The subsequent accumulation of intracellular cAMP activates downstream kinases, ultimately triggering the exocytosis of neurotransmitter vesicles.
Fig 1: H3R Inverse Agonism Signaling Pathway modulated by the piperazine-pyrrolidine scaffold.
Secondary Mechanism of Action: Antibiotic Resistance Breaker (Efflux Pump Inhibition)
In the fight against multidrug-resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa), the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold has demonstrated profound utility as an efflux pump inhibitor .
The Causality of Steric Blockade
Gram-negative pathogens utilize Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC complex, to expel antibiotics from the periplasm. The piperazine-pyrrolidine motif acts as a competitive substrate. Its rigid, bulky, and dicationic nature allows it to lodge deeply into the distal binding pocket of the AcrB transporter protein. By occupying this hydrophobic cleft, the scaffold sterically hinders the peristaltic motion of the pump, preventing the extrusion of primary antibiotics (like fluoroquinolones or beta-lactams) and restoring their bactericidal efficacy.
Fig 2: Workflow for validating efflux pump inhibition via Hoechst 33342 dye accumulation.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee reproducible, high-fidelity data.
Protocol A: Radioligand Displacement Assay for H3R Affinity
This assay quantifies the binding affinity (Ki) of the scaffold to the H3 receptor by measuring its ability to competitively displace a known radioactive agonist.
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures prevent endogenous protease activity from degrading the GPCRs.
-
Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the positively charged radioligand, ensuring the final radioactive count strictly represents receptor-bound ligand.
-
Incubation: Combine 50 µg of membrane protein, 1 nM [3H]N-alpha-methylhistamine (radioligand), and varying concentrations of the scaffold (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Rapidly filter the mixture through the PEI-treated GF/B filters using a cell harvester. Wash three times with ice-cold buffer. Causality: The rapid temperature drop freezes membrane fluidity and traps the bound radioligand-receptor complexes on the filter while washing away unbound radioligand.
-
Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Efflux Pump Inhibition Assay
This assay uses Hoechst 33342 to evaluate the scaffold's ability to block the AcrAB-TolC pump. Causality of the Dye: Hoechst 33342 is a lipophilic dye that fluoresces intensely only when bound to the minor groove of DNA. In wild-type bacteria, it is rapidly pumped out before reaching the nucleoid. High fluorescence directly and exclusively correlates with successful pump inhibition.
-
Culture Standardization: Grow E. coli (wild-type and ΔacrAB mutants as controls) in Mueller-Hinton broth to an OD600 of 0.5. Centrifuge and resuspend in PBS (pH 7.4) supplemented with 1 mM MgSO4. Causality: MgSO4 stabilizes the outer membrane, preventing artificial dye leakage that could skew fluorescence readings.
-
Compound Addition: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well plate. Add the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold at varying concentrations (1 to 100 µM).
-
Dye Introduction: Add Hoechst 33342 to a final concentration of 2.5 µM.
-
Kinetic Readout: Immediately measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 350 nm, Emission: 460 nm).
-
Validation: The ΔacrAB mutant strain must show rapid, maximum fluorescence (positive control for zero efflux), while the untreated wild-type must show near-zero fluorescence (negative control for maximum efflux).
Quantitative Data Presentation
The physicochemical and pharmacological properties of the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold dictate its behavior in both in vitro assays and in vivo biological systems.
| Parameter | Value / Characteristic | Biological Relevance |
| Molecular Weight | 183.29 g/mol | High ligand efficiency; ideal for fragment-based drug discovery (FBDD) without inflating the final drug's mass. |
| pKa (Piperazine N4) | ~8.5 | Ensures protonation at physiological pH for critical GPCR salt-bridge formation (Asp3.32). |
| pKa (Pyrrolidine N1) | ~9.2 | Maintains high basicity for secondary hydrogen bonding networks in deep protein pockets. |
| LogD (pH 7.4) | ~0.8 - 1.2 | Optimal lipophilicity for passive Blood-Brain Barrier (BBB) permeation, crucial for CNS targets. |
| H3R Affinity (Ki) | Scaffold-dependent (Low nM) | Strong target engagement for central nervous system modulation and neurotransmitter release. |
| Efflux IC50 | 10 - 50 µM range | Effective competitive inhibition of bacterial RND-family transporters, restoring antibiotic sensitivity. |
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. URL:[Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience (via PMC). URL:[Link]
- WO2018220365A1 - Antibiotic resistance breakers.Google Patents.
Technical Whitepaper: Target Deconvolution and Pharmacological Profiling of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
This guide outlines a rigorous technical framework for investigating the biological targets of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , a privileged diamine scaffold predominantly associated with Histamine H3 Receptor (H3R) antagonism.
Executive Summary & Chemical Context[1][2][3][4][5][6]
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 1067658-51-8 for 2HBr salt) represents a high-value pharmacophore in medicinal chemistry. Unlike non-specific building blocks, this diamine motif is structurally pre-organized to interact with aminergic G-Protein Coupled Receptors (GPCRs).
Its primary biological utility lies in its role as a basic amine "head group" for Histamine H3 Receptor (H3R) antagonists and inverse agonists. The molecule mimics the ethylamine side chain of histamine but introduces conformational rigidity, enhancing selectivity and metabolic stability.
Primary Biological Targets:
-
Histamine H3 Receptor (H3R): High-affinity antagonism/inverse agonism (primary target).
-
Sigma Receptors (
): Common off-target for basic piperazine scaffolds. -
hERG Potassium Channel: Critical safety target due to the basic lipophilic nature of derivatives.
Mechanistic Rationale: Why This Scaffold Targets H3R
The H3 receptor is a
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold functions through a specific molecular interaction mechanism:
-
The Pyrrolidine Nitrogen (Secondary Amine): Often serves as the attachment point for a lipophilic "tail" (e.g., benzonitrile, aryl ether) that occupies the hydrophobic pocket of the receptor.
-
The Piperazine Nitrogen (Tertiary Amine): The
-methyl group and the basic nitrogen interact electrostatically with Asp3.32 in Transmembrane Domain 3 (TM3). -
Stereochemistry (S-enantiomer): The (S)-configuration dictates the vector of the piperazine ring relative to the pyrrolidine, optimizing the fit within the H3R orthosteric pocket and often providing superior affinity over the (R)-enantiomer.
Visualization: H3R Signaling & Antagonism Mechanism
Figure 1: Mechanism of Action. The scaffold blocks the constitutive activity of the H3 autoreceptor, preventing the feedback loop that normally inhibits neurotransmitter release.
Experimental Protocol: Validating Biological Targets
To investigate this scaffold, a hierarchical screening approach is required. Direct binding must be confirmed before functional output.
Phase 1: In Vitro Radioligand Binding (Target Confirmation)
Objective: Determine the affinity (
Reagents:
-
Source: HEK-293 cells stably expressing human H3R.
-
Radioligand:
- - -methylhistamine (NAMH) ( ). -
Non-specific control: Thioperamide (
).
Protocol:
-
Membrane Prep: Harvest HEK-hH3R cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000
. Resuspend pellet in assay buffer. -
Incubation: In 96-well plates, mix:
-
Membrane suspension (
protein). -
-NAMH (Final conc. ). -
Test Compound (Serial dilution
to ).
-
Membrane suspension (
-
Equilibrium: Incubate for 60 minutes at
. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Phase 2: Functional Assay (GTP S Binding)
Since H3R is
Protocol:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM
, GDP. -
Reaction: Incubate membranes with
( ) and the test compound. -
Agonist Challenge: To test for antagonism , add an
concentration of the agonist (R)- -methylhistamine. The test compound should dose-dependently inhibit the agonist-induced increase in binding. -
Inverse Agonism: Incubate membranes without agonist. If the compound reduces basal
binding below control levels, it acts as an inverse agonist (common for H3R ligands).
Selectivity & Safety Profiling (Off-Target Analysis)
A critical step in investigating this scaffold is ensuring it does not bind promiscuously to other cationic amine targets.
Comparative Selectivity Table
| Target | Relevance | Assay Method | Acceptance Criteria (Hit Validation) |
| Histamine H3 | Primary Target | Radioligand Binding ( | |
| Histamine H4 | Homologue | Radioligand Binding ( | Selectivity Ratio |
| Sigma-1 ( | Off-Target | Binding ( | |
| hERG | Cardiac Safety | Patch Clamp (CHO cells) | |
| Muscarinic M1 | Cognition | Binding ( |
Note on hERG: The piperazine moiety is a known pharmacophore for hERG channel blockade, which can cause QT prolongation. It is imperative to run a hERG displacement assay early in the investigation of any derivative containing this scaffold.
Screening Workflow Diagram
This workflow illustrates the logical progression from scaffold acquisition to validated hit.
Figure 2: Investigation Workflow. A stepwise filter to validate the scaffold's activity and selectivity profile.
References
-
Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology. Link
-
Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine H3 antagonists: development of a rigid analogue of the piperazine-containing H3 antagonist A-331440." Journal of Medicinal Chemistry. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][3] Drug Discovery Today. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor ligands with the pyrrolidine moiety." Pharmazie.[4][1][5] Link
-
CHEMBL Database. "Compound Report: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine." EMBL-EBI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents [patents.google.com]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary In Vitro Screening of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine: A Technical Guide
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1] The novel compound, (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, incorporates this key moiety, suggesting potential for biological activity. This guide outlines a comprehensive and logical in vitro screening cascade designed to elucidate the pharmacological profile of this compound.
As a senior application scientist, the proposed workflow is not merely a sequence of assays but a strategic, iterative process. We begin with broad, high-throughput screens to cast a wide net for potential biological activity, followed by more focused secondary assays to determine potency and selectivity. Concurrently, we assess potential liabilities and early drug-like properties to build a comprehensive initial profile of the compound. This approach is designed to maximize data generation while conserving resources, providing a solid foundation for further drug development efforts.
Physicochemical Properties and Early ADME Profiling
A foundational understanding of a compound's physicochemical properties is crucial, as they heavily influence its pharmacokinetic behavior.[][3] Computational models can provide initial estimates of these properties, guiding early formulation and experimental design.[][3]
Table 1: Predicted Physicochemical Properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
| Property | Predicted Value | Significance |
| Molecular Weight | 183.29 g/mol | Within the range for good oral bioavailability. |
| logP | 0.2 | Indicates a relatively hydrophilic nature.[4] |
| pKa | Basic | The presence of multiple nitrogen atoms suggests basicity, which will influence solubility and receptor interactions. |
| Polar Surface Area (PSA) | 15.27 Ų | Low PSA suggests good potential for cell membrane permeability. |
Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are pivotal for identifying potential developmental liabilities.[4][5][6] These assays help to de-risk candidates and guide chemical modifications to improve their pharmacokinetic profile.[7]
Recommended Early ADME Assays:
-
Aqueous Solubility: Determining the solubility of the compound in physiological buffers is critical for ensuring its availability for biological activity in in vitro assays and for predicting its absorption in vivo.
-
Plasma Protein Binding: This assay measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[8]
-
Metabolic Stability: Using liver microsomes, this assay provides an initial assessment of the compound's susceptibility to metabolism by key drug-metabolizing enzymes.[4][8]
In Vitro Screening Cascade
The proposed screening cascade is a multi-tiered approach designed to efficiently identify and characterize the biological activity of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Caption: A logical workflow for the in vitro screening of a novel compound.
Phase 1: Primary Screening
The initial phase aims to identify any significant biological activity and to determine a suitable concentration range for subsequent assays.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This initial screen is crucial for identifying any inherent cytotoxicity of the compound and for establishing a non-toxic concentration range for further cell-based assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[1]
-
Incubation: Incubate the cells with the compound for 24 to 72 hours.[11]
-
MTT Addition: Add 10-50 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][12]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.[13]
Table 2: Hypothetical Cytotoxicity Data for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
| Concentration (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 89.7 |
| 50 | 75.4 |
| 100 | 52.1 |
| IC50 (µM) | >100 |
Broad Receptor Profiling (Radioligand Binding Assays)
Given the structural similarities of the piperazine core to ligands for various G-protein coupled receptors (GPCRs) and ion channels, a broad receptor screen is a logical next step.[14][15] Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a wide range of molecular targets.[16][17]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors.[18]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine at a fixed concentration (e.g., 10 µM).[16][19]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[16]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.[16]
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) indicates a potential interaction with the target receptor.
Phase 2: Secondary Screening and Mechanism of Action
If the primary screening reveals significant activity at one or more targets, the next phase focuses on confirming these hits, determining their potency, and elucidating their mechanism of action.
Dose-Response and Affinity Determination
For any "hits" from the broad receptor screen, a full dose-response curve should be generated to determine the IC50 (for inhibition) or EC50 (for activation) and the binding affinity (Ki). This is achieved by performing the same binding or functional assay with a range of concentrations of the test compound.[13]
Enzyme Inhibition Assays
Based on the piperazine scaffold, potential targets include enzymes involved in neurotransmitter metabolism, such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[13][20]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[13][21]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, AChE solution, and varying concentrations of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. Include a positive control (e.g., Donepezil) and a negative control (no inhibitor).[13]
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C.[13]
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.[13]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.[13]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control.[13] The IC50 value is then calculated from a dose-response curve.
Caption: The principle of the Ellman's method for AChE inhibition.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAO-A and MAO-B enzymes and a suitable substrate such as kynuramine.[22]
-
Assay Procedure: In a 96-well plate, incubate the MAO enzyme with varying concentrations of the test compound.[23]
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Detection: The product of the reaction, 4-hydroxyquinoline, can be detected by fluorescence, or the production of hydrogen peroxide can be measured using a coupled colorimetric or fluorimetric assay.[20][24]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.[23]
Functional Cellular Assays
If the compound shows affinity for a GPCR, a functional assay is necessary to determine if it acts as an agonist, antagonist, or inverse agonist.
-
cAMP Assays: For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP levels can be measured using various commercial kits.[14][25]
-
Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, the release of intracellular calcium can be measured using fluorescent calcium indicators.[14][26]
Phase 3: Safety and Liability Screening
Early identification of potential safety issues is critical to avoid late-stage failures in drug development.
hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to life-threatening cardiac arrhythmias.[27][28] Therefore, assessing a compound's activity at this channel is a standard part of safety pharmacology.[27]
Experimental Protocol: hERG Patch Clamp Assay
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[29]
-
Electrophysiology: Use automated or manual patch-clamp electrophysiology to measure the ionic current through the hERG channels in the presence of varying concentrations of the test compound.[27][29]
-
Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value is a significant safety concern.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[7]
Experimental Protocol: CYP Inhibition Assay
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[7]
-
Assay Procedure: Incubate the enzymes with a specific substrate and varying concentrations of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
-
Detection: Measure the formation of the metabolite using LC-MS/MS.[7]
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.
Table 3: Hypothetical Safety and Liability Profile
| Assay | Result (IC50, µM) | Interpretation |
| hERG Inhibition | >50 | Low risk of cardiotoxicity. |
| CYP3A4 Inhibition | 25 | Moderate potential for drug-drug interactions. |
| CYP2D6 Inhibition | >50 | Low potential for drug-drug interactions. |
Conclusion
This in-depth technical guide provides a structured and scientifically grounded framework for the preliminary in vitro screening of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. By systematically evaluating its physicochemical properties, cytotoxicity, target engagement, mechanism of action, and potential safety liabilities, researchers can build a comprehensive initial profile of the compound. The data generated from this screening cascade will be instrumental in making informed decisions about the future development of this promising molecule.
References
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Selvita. In Vitro ADME. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Creative Bioarray. GPCR Screening Services. [Link]
-
Cyrusbio. MTT Assay Protocol. [Link]
-
Bio-protocol. 2.11.1. MTT Assay for Cytotoxicity Evaluation. [Link]
-
Symeres. In vitro ADME drug discovery services. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
NeuroProof. In vitro Disease Models for Screening Services. [Link]
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Sygnature Discovery. Ion Channel Assays. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Stemmatters. Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
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ApconiX. ION Channel Screening. [Link]
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Reaction Biology. Ion Channel Assays. [Link]
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eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. [Link]
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PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]
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Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
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MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
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Sygnature Discovery. GPCR Assays. [Link]
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SpringerLink. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
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ION Biosciences. Gαq GPCR assays. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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American Journal of Physiology-Endocrinology and Metabolism. Radioligand binding methods: practical guide and tips. [Link]
-
ARCHIE-WeSt. Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. [Link]
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Charles River Laboratories. hERG Serum Shift Assay. [Link]
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Reaction Biology. Herg Assay Services. [Link]
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BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]
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PMC. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
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PMC. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... [Link]
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Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
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The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
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Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
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Charles River Laboratories. Ion Channel Assays. [Link]
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ibidi. 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. [Link]
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Frontiers. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Evotec. hERG Safety Assay. [Link]
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InnoSer. Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]
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(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine comprehensive literature review
An In-Depth Technical Guide to (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Abstract
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral heterocyclic compound featuring two key pharmacophoric scaffolds: a piperazine ring and a pyrrolidine ring. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). Its ability to interact with various neurotransmitter systems, coupled with favorable physicochemical properties that can enhance aqueous solubility, makes it an invaluable component in drug design. Similarly, the pyrrolidine ring is a versatile building block found in numerous bioactive molecules. This guide provides a comprehensive review of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, consolidating available data on its synthesis, physicochemical properties, and known pharmacological context. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a key intermediate or starting point for novel therapeutic agents.
Physicochemical and Structural Properties
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a diamine characterized by a stereocenter at the C3 position of the pyrrolidine ring. The molecule's two nitrogen-containing rings confer specific properties, such as basicity and the potential for multiple hydrogen bond interactions, which are critical for receptor binding and pharmacokinetic profiles. The N-methyl group on the piperazine ring increases lipophilicity and can influence metabolic stability and receptor selectivity compared to its unsubstituted counterpart.
Table 1: Key Properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and its Salts
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N₃ | |
| Molecular Weight | 169.27 g/mol (Free Base) | Inferred |
| 278.65 g/mol (Trihydrochloride Salt) | ||
| CAS Number | 2512230-61-2 (Trihydrochloride Salt) | |
| 1067658-51-8 (Dihydrobromide Salt) | ||
| Physical Form | Solid (as hydrochloride salt) | |
| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place | |
| InChI Key (HCl Salt) | IVMWYPBOTNWLLF-DXYFNVQQSA-N |
Synthesis and Manufacturing Strategies
The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine hinges on the stereoselective construction of the chiral pyrrolidine core and its subsequent coupling with the 1-methylpiperazine moiety. The primary challenge lies in obtaining the enantiomerically pure (S)-3-aminopyrrolidine precursor.
Synthesis of the Chiral Precursor: (S)-3-Aminopyrrolidine
The synthesis of optically active 3-aminopyrrolidine derivatives is a well-documented field, driven by their importance as intermediates for pharmaceuticals. Common strategies start from readily available chiral pool materials:
-
From L-Aspartic Acid: This approach involves the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing steps to yield (S)-1-benzylpyrrolidin-3-amine, which can then be debenzylated.
-
From trans-4-Hydroxy-L-proline: This method utilizes a series of reactions including decarboxylation, N-protection (e.g., with a Boc group), sulfonation of the hydroxyl group, and an Sₙ2 reaction with an azide source (which inverts the stereocenter), followed by reduction of the azide to the amine.
The amino group of the resulting (S)-3-aminopyrrolidine must be protected to ensure regioselective alkylation on the ring nitrogen in the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is a common and effective choice, being stable under various conditions and easily removable with acid.
Coupling and Final Assembly
Once a suitable N-protected (S)-3-aminopyrrolidine derivative is obtained, it can be coupled with 1-methylpiperazine. A representative synthetic pathway is outlined below.
Caption: General synthetic workflow for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative method based on standard organic chemistry transformations for nucleophilic substitution and deprotection.
Step 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with 1-Methylpiperazine
-
Dissolve the crude N-Boc-(S)-3-methanesulfonyloxy-pyrrolidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add 1-methylpiperazine (1.5-2.0 eq) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess reagents.
-
Dry the organic layer and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a suitable solvent like methanol or dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or a saturated solution of HCl in methanol.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt may form.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under vacuum. The resulting solid can be triturated with a solvent like diethyl ether to afford the final (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine salt as a solid.
Pharmacological Context and Therapeutic Potential
While specific preclinical or clinical data for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is not extensively published in peer-reviewed journals, its structural components provide a strong basis for predicting its pharmacological profile and potential applications. The piperazine heterocycle is a cornerstone of CNS drug discovery.
Probable Mechanism of Action
Piperazine derivatives are well-known for their interactions with monoaminergic systems. They frequently act as ligands for dopamine (D₂, D₃), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀), and adrenergic receptors. Furthermore, many piperazine-containing compounds are potent inhibitors of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The specific substitution pattern on the two piperazine nitrogens dictates the receptor affinity and selectivity profile.
Caption: Potential CNS targets for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Patented and Investigational Uses
The true value of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is evident from its inclusion as a key building block in patent literature for a diverse range of therapeutic targets:
-
Cysteine Proteinase Inhibitors: This compound is cited in patents for novel cysteine proteinase inhibitors, suggesting applications in diseases where these enzymes are dysregulated, such as immunological disorders or cancer.
-
Kappa-Opioid Receptor Agonists: Analogues containing a similar core structure have been investigated as highly potent kappa-receptor agonists, which are of interest for treating pain, addiction, and depression.
-
Kinase Inhibitors: The piperazine scaffold is frequently used in the design of kinase inhibitors for oncology. A patent for an indolinone-based kinase inhibitor lists a closely related N-methylpiperazinyl moiety as part of the final active compound.
-
Antithrombotic Agents: Patents for piperazine derivatives with aggregation-inhibiting activity for treating thrombosis also describe related structures.
ADME-Tox Considerations
The piperazine ring generally imparts good aqueous solubility but also presents metabolic liabilities. The nitrogen atoms are susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation or oxidation. The N-methyl group on (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine may undergo demethylation to form the secondary amine, which could be an active metabolite. The pyrrolidine ring can also be a site for hydroxylation. A thorough metabolic stability assessment in liver microsomes would be a critical step in the preclinical development of any drug candidate derived from this scaffold.
Conclusion and Future Directions
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a high-value, chiral building block with significant potential in modern drug discovery. Its synthesis is achievable through established methodologies, and its structural features make it an attractive starting point for developing modulators of CNS targets, kinases, and other enzyme classes. Future research involving this scaffold should focus on:
-
Library Synthesis: Using this core, generate a library of diverse derivatives by modifying the pyrrolidine nitrogen to explore structure-activity relationships for various biological targets.
-
Pharmacological Profiling: Conduct comprehensive in vitro screening of the parent compound and its derivatives against a broad panel of CNS receptors and transporters to identify primary targets.
-
Lead Optimization: For any identified hits, perform medicinal chemistry optimization to improve potency, selectivity, and ADME properties, including metabolic stability and brain penetration.
The convergence of two powerful pharmacophores in a single, stereodefined molecule ensures that (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine will remain a relevant and valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.
References
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Process for the preparation of 3-amino-pyrrolidine derivatives.
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.
- Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.
- Piperazine. Wikipedia.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. PubMed.
- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. Sigma-Aldrich.
- Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation.
- Piperazine compounds.
- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. Sigma-Aldrich.
- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrobromide. BLDpharm.
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook.
Discovery and Synthesis of Novel Piperazine-Pyrrolidine Chemical Scaffolds
Strategic Rationale: The "Super-Scaffold" Concept
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures.[1] The fusion or linkage of piperazine and pyrrolidine rings represents a premier strategy to achieve this.
-
Piperazine: A privileged structure found in >80 FDA-approved drugs. It serves as a rigidifying linker that modulates solubility and basicity (pKa ~9.8 and 5.6), improving oral bioavailability.[1]
-
Pyrrolidine: A chiral, sp³-rich scaffold that mimics proline. It provides specific vector orientation for substituents, allowing precise targeting of receptor pockets (e.g., GPCRs, kinases).[1]
By combining these two, researchers create a Piperazine-Pyrrolidine Hybrid , a scaffold that offers:
-
High Fsp³ Fraction: Improving solubility and reducing promiscuous binding.
-
Tunable pKa: The distal nitrogen on the piperazine allows for salt formation and lysosomal trapping (if desired).
-
Stereochemical Vectors: The pyrrolidine C3/C2 centers allow for precise spatial arrangement of pharmacophores.
Scaffold Architecture & Retrosynthetic Analysis
We categorize these scaffolds into two distinct architectural classes. The choice of architecture dictates the synthetic strategy.
Class A: Linked Scaffolds (3-(Piperazin-1-yl)pyrrolidines)
-
Structure: A piperazine ring attached to the C3 position of a pyrrolidine.
-
Utility: High-throughput library generation; flexible linkers for GPCR agonists/antagonists (e.g., H3, CCR5).[1]
-
Key Disconnection: C3–N1 bond formation.
Class B: Spirocyclic Scaffolds (Spiro[piperidine-pyrrolidine])[1]
-
Structure: The two rings share a single carbon atom.
-
Utility: High rigidity; conformational locking; novel IP space.
-
Key Disconnection: Cyclization via double alkylation or 1,3-dipolar cycloaddition.[1]
Visualization: Synthetic Decision Tree
Figure 1: Decision matrix for selecting the synthetic route based on structural rigidity and stereochemical requirements.
Synthetic Methodologies: Validated Protocols
Protocol A: Reductive Amination (The Workhorse)
Application: Rapid generation of Class A scaffolds where stereochemical purity at the linkage point is secondary to throughput. Mechanism: Formation of an iminium ion followed by in situ hydride reduction.
Reagents:
-
Substrate: N-Boc-3-pyrrolidinone (commercially available or synthesized via Swern oxidation of N-Boc-3-pyrrolidinol).
-
Amine: 1-Boc-piperazine or substituted piperazine.
-
Reductant: Sodium triacetoxyborohydride (STAB) – preferred over NaCNBH₃ for safety and mildness.
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve N-Boc-3-pyrrolidinone (1.0 equiv) and the piperazine derivative (1.1 equiv) in 1,2-dichloroethane (DCE).
-
Acid Catalysis: Add acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS (look for M+1 of the product; disappearance of imine peak).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Expert Insight: If using a substituted pyrrolidinone (e.g., 2-methyl-3-pyrrolidinone), this reaction will yield diastereomers.[1] STAB generally favors cis-addition (hydride attack from the less hindered face), but ratios must be determined experimentally.
Protocol B: Stereospecific Displacement (The Precision Tool)
Application: Synthesis of enantiopure Class A scaffolds. Mechanism: S_N2 displacement of a leaving group (mesylate/tosylate) with inversion of configuration (Walden Inversion).
Step-by-Step Protocol:
-
Activation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous DCM at 0°C. Add triethylamine (1.5 equiv) and methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 1h to form the mesylate. Work up and use crude.
-
Displacement: Dissolve the crude mesylate in dry Acetonitrile (ACN). Add the piperazine derivative (2.0 equiv) and K₂CO₃ (3.0 equiv).
-
Heating: Heat to reflux (80°C) for 12–24 hours. Note: Piperazine is a secondary amine and requires thermal energy to displace the secondary mesylate.
-
Validation: The product will be the (R)-isomer. Chiral HPLC is required to confirm enantiomeric excess (ee).
Protocol C: Spirocyclic Assembly (1,3-Dipolar Cycloaddition)
Application: Class B (Spiro) scaffolds.[1] Mechanism: Reaction of an azomethine ylide (generated from isatin and sarcosine) with a dipolarophile.[3]
Step-by-Step Protocol:
-
Reactants: Combine Isatin (1.0 equiv), Sarcosine (1.2 equiv), and a dipolarophile (e.g., a benzylidene-piperidone analogue) (1.0 equiv) in methanol.
-
Reflux: Heat the mixture to reflux for 3–5 hours. The azomethine ylide generates in situ via decarboxylation.
-
Cyclization: The ylide undergoes a [3+2] cycloaddition with the alkene of the dipolarophile.
-
Precipitation: Upon cooling, the spiro-product often precipitates out. Filter and wash with cold methanol.
Stereochemical Control & Profiling
The pyrrolidine ring introduces chirality that significantly impacts binding affinity.
-
Inversion vs. Retention: Protocol B (Sn2) guarantees inversion. If you start with (S)-OH, you get (R)-Amine.[1]
-
Chiral Resolution: For Protocol A (Reductive Amination), if a racemic mixture is formed, use Chiral SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) for separation.[1]
Physicochemical Comparison (Data Summary)
| Property | Linked Scaffold (Class A) | Spiro Scaffold (Class B)[1] | Flat Analog (Biaryl) |
| Fsp³ Fraction | High (0.6 - 0.8) | Very High (0.8 - 0.9) | Low (<0.3) |
| Solubility | High (++++) | Moderate (+++) | Low (+) |
| Rotatable Bonds | 3-4 (Flexible) | 0-1 (Rigid) | 1-2 |
| Metabolic Stability | Moderate (N-oxidation risk) | High (Steric protection) | Variable |
| Synthetic Difficulty | Low (1-2 steps) | High (3-5 steps) | Low |
Biological Application & SAR Logic
When optimizing these scaffolds, follow this logic flow to maximize potency and selectivity.
Figure 2: Structure-Activity Relationship (SAR) optimization workflow.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.
-
Gedeon Richter & Forest Laboratories. Synthesis of Cariprazine via Buchwald–Hartwig and Reductive Amination.[4] (Cited in MDPI Reviews on Piperazine Scaffolds). [1]
-
BenchChem Protocols. Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol and Reductive Amination Applications.
-
Organic Syntheses. Preparation of Chiral Pyrrolidine Derivatives via Asymmetric Deprotonation. Organic Syntheses, Vol. 89, p. 382.[1] [1]
-
Khan Academy. Mechanisms of Nucleophilic Substitution (Sn1/Sn2).
Sources
Physicochemical Profiling & Control Strategy: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
[1]
Document Type: Technical Guidance Subject: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (Free Base & Salts) CAS Registry: 2512230-61-2 (3HCl), 1067658-51-8 (2HBr), 202991-92-2 (Racemic Base) Molecular Formula: C₉H₁₉N₃ Molecular Weight: 169.27 g/mol (Free Base)
Executive Summary
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral tri-amine building block characterized by high polarity, significant basicity, and a lack of UV-active chromophores. Its utility in medicinal chemistry stems from its ability to modulate LogD and improve aqueous solubility of lipophilic pharmacophores. However, its physicochemical nature presents distinct challenges: extreme hygroscopicity in salt forms, susceptibility to carbamylation (CO₂ absorption), and detection difficulties during purity analysis. This guide provides a self-validating characterization workflow designed to mitigate these risks during lead optimization.
Structural Identity & Stereochemical Purity
The molecule contains one chiral center at the C3 position of the pyrrolidine ring. Ensuring the enantiomeric excess (e.e.) of the (S)-isomer is critical, as the (R)-isomer often exhibits distinct off-target toxicology profiles.
Analytical Challenges & Solutions
Unlike aromatic intermediates, this scaffold lacks a conjugated π-system, rendering standard UV detection (254 nm) ineffective.
| Parameter | Challenge | Expert Solution / Protocol |
| Detection | No UV chromophore above 210 nm. | LC-MS/CAD: Use Charged Aerosol Detection (CAD) or MS (ESI+) for primary purity assay. Derivatization: Pre-column derivatization with Fmoc-Cl or Benzyl-Cl for chiral HPLC-UV. |
| Chirality | Enantiomers are chemically identical in achiral environments. | Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IC/ID) using basic mobile phases (Diethylamine additive). |
| Stoichiometry | Variable salt forms (2HCl, 3HCl, hydrate). | Ion Chromatography (IC): Quantify counter-ion (Cl⁻/Br⁻) content to determine exact stoichiometry (e.g., 3.0 vs 2.5 HCl). |
Validated Characterization Workflow
The following workflow ensures structural integrity from synthesis to release.
Figure 1: Step-wise characterization workflow prioritizing chiral validation before salt formation.
Ionization & Lipophilicity Profile
Understanding the ionization state is paramount for predicting blood-brain barrier (BBB) penetration and solubility. This molecule is a polyprotic base .
Predicted pKa Values & Protonation Sequence
The molecule has three nitrogen atoms with distinct basicity.
-
Pyrrolidine Nitrogen (Secondary): Most basic (pKa ~10.5 – 11.0).
-
N-Methyl Piperazine Nitrogen (Distal Tertiary): Moderately basic (pKa ~8.5 – 9.0).
-
Internal Piperazine Nitrogen (Proximal Tertiary): Least basic (pKa ~3.5 – 5.0) due to steric hindrance and inductive withdrawal from the adjacent pyrrolidine ring.
Physiological State (pH 7.4): The molecule exists predominantly as a dication (protonated at the pyrrolidine and distal piperazine nitrogens). This significantly impacts membrane permeability.
Lipophilicity (LogD)
-
LogP (Neutral): ~0.2 (Highly polar).
-
LogD (pH 7.4): < -2.0.
-
Implication: The free base is water-soluble; the salt is extremely soluble. Passive diffusion across lipid bilayers is low unless active transport is utilized.
Stability & Solid-State Properties[1]
Hygroscopicity & Handling
The hydrochloride salts (especially the trihydrochloride) are deliquescent . They will absorb atmospheric moisture to form a syrup if left exposed.
-
Protocol: Handle exclusively in a glovebox or low-humidity environment (<30% RH).
-
Storage: Store under Argon/Nitrogen at -20°C.
Chemical Stability (The "Carbamate" Trap)
As a secondary amine, the pyrrolidine moiety reacts rapidly with atmospheric CO₂ to form carbamates (reversible) or ammonium carbamate salts.
-
Symptom: Appearance of "ghost" peaks in NMR or mass shifts (+44 Da) in LC-MS.
-
Prevention: Purge all solvents with inert gas; avoid dry ice in shipment containers unless the vial is hermetically sealed with Parafilm/tape.
Detailed Experimental Protocols
Determination of Enantiomeric Excess (Derivatization Method)
Since the native molecule has weak UV absorbance, derivatization with Benzyl Chloride introduces a chromophore and stabilizes the amine for separation.
Reagents:
-
Sample: 5 mg (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
-
Reagent: Benzyl chloride (1.1 eq)
-
Base: Triethylamine (2.0 eq)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve sample in 1 mL DCM.
-
Add Triethylamine followed by Benzyl chloride.
-
Stir at RT for 30 mins (Reaction is usually instantaneous).
-
Quench with water, extract organic layer, and dry over Na₂SO₄.
-
Analysis: Inject onto Chiralpak ID column.
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA.
-
Detection: UV @ 254 nm.
-
Expectation: The benzylated enantiomers will resolve with distinct retention times.
-
Potentiometric pKa Determination
Objective: Accurate determination of macro-pKa values. System: SiriusT3 or equivalent autotitrator.
-
Preparation: Dissolve 2 mg of free base in 0.15 M KCl (degassed to remove CO₂).
-
Titration: Acid-base titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Data Fitting: Fit data to a tri-protic model.
-
Note: If the lowest pKa is < 3, it may be difficult to resolve from the water background without co-solvent (Methanol/Water).
-
Micro-Species Distribution Diagram
The following diagram illustrates the protonation states relative to pH, essential for formulation buffer selection.
Figure 2: Protonation cascade. The molecule is a di-cation at physiological pH (7.4).
References
-
PubChem Compound Summary. (2025). 1-Methyl-4-(pyrrolidin-3-yl)piperazine.[1][2][3][4] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. Merck KGaA. Link
-
Khalili, F., et al. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6] Journal of Chemical & Engineering Data. Link
-
ChemicalBook. (2025). Product List: 1-Methyl-4-(pyrrolidin-3-yl)piperazine.[1][2][3][4] Link
Sources
- 1. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride - [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 4. 1-methyl-4-(pyrrolidin-3-yl)piperazine | 202991-92-2 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Stereoselective Synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Executive Summary
This Application Note details the stereoselective synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , a privileged scaffold in medicinal chemistry often utilized in the development of histamine H3 antagonists and GPCR ligands.
Unlike reductive amination routes which often yield racemic mixtures requiring tedious chiral resolution, this protocol utilizes a nucleophilic substitution (SN2) strategy .[1] By starting from the commercially available chiral pool material (R)-N-Boc-3-hydroxypyrrolidine , we leverage the Walden inversion inherent in SN2 reactions to install the piperazine moiety with high enantiomeric excess (ee >98%) in the desired (S)-configuration.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the inversion of configuration at the C3 position of the pyrrolidine ring.[1] To obtain the (S)-enantiomer of the amine, the synthesis must originate from the (R)-alcohol .[1]
Reaction Scheme Logic
-
Activation: Convert the poor leaving group (-OH) of (R)-N-Boc-3-hydroxypyrrolidine into a potent leaving group (Mesylate).
-
Inversion: Displace the mesylate with 1-methylpiperazine. The nucleophile attacks from the backside, inverting the stereocenter from (R) to (S).[1]
-
Deprotection: Acidic cleavage of the Boc carbamate yields the final secondary amine.
Figure 1: Retrosynthetic logic demonstrating the R-to-S inversion strategy.
Safety & Hazards (E-E-A-T)
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[1] Handle strictly in a fume hood. Reacts violently with water.[1]
-
1-Methylpiperazine: Corrosive and a known skin sensitizer.[2] Avoid inhalation.
-
Trifluoroacetic Acid (TFA): Strong acid, corrosive, causes severe burns.[1]
-
Dichloromethane (DCM): Volatile organic solvent, potential carcinogen.[1]
Detailed Experimental Protocol
Stage 1: Activation of (R)-N-Boc-3-hydroxypyrrolidine
Objective: Preparation of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
Setup: Charge a dry 500 mL round-bottom flask (RBF) with (R)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous DCM (150 mL).
-
Base Addition: Add Triethylamine (TEA) (11.2 mL, 80.1 mmol, 1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (4.96 mL, 64.1 mmol, 1.2 eq) over 20 minutes. Maintain internal temperature < 5°C to prevent elimination side reactions.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane; stain with KMnO4).[1]
-
Workup:
-
Output: Thick yellow oil (Quantitative yield expected, ~14 g). Use directly in the next step without column chromatography to minimize risk of hydrolysis.[1]
Stage 2: Stereoselective Displacement (SN2)
Objective: Synthesis of (S)-tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate.
-
Setup: Dissolve the crude mesylate (from Stage 1) in anhydrous Acetonitrile (MeCN) (100 mL).
-
Nucleophile Addition: Add 1-Methylpiperazine (17.8 mL, 160 mmol, ~3.0 eq).
-
Expert Note: Excess nucleophile acts as a base to scavenge methanesulfonic acid and drives the kinetics, minimizing E2 elimination byproducts.[1]
-
-
Thermal Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours.
-
Checkpoint: LC-MS should show conversion of the mesylate (M+H ~266, loss of Boc) to the product (M+H 270).[1]
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH4OH (95:5:0.5).[1]
-
Yield: Typically 65-75% over two steps.
-
Stage 3: Boc Deprotection & Salt Formation
Objective: Isolation of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride.
-
Dissolution: Dissolve the Stage 2 intermediate (5.0 g) in 1,4-Dioxane (20 mL).
-
Acidolysis: Add 4M HCl in Dioxane (20 mL, excess) dropwise at 0°C.
-
Precipitation: Stir at RT for 4 hours. A white precipitate will form.[1][3]
-
Isolation: Dilute with Diethyl Ether (Et2O, 50 mL) to maximize precipitation. Filter the solid under N2 atmosphere (hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
-
Final Product: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine • 3HCl.[1]
Quantitative Data Summary
| Parameter | Specification | Notes |
| Starting Material | (R)-N-Boc-3-hydroxypyrrolidine | Optical rotation must be verified. |
| Intermediate 1 | Mesylate Derivative | Unstable on silica; use immediately.[1] |
| Reagent Stoichiometry | 1-Methylpiperazine (3.0 eq) | Excess required to prevent polymerization/elimination. |
| Reaction Temp (Step 2) | 80°C (Reflux) | Lower temps result in incomplete conversion.[1] |
| Final Yield | 60-70% (Overall) | High yield for a 3-step sequence. |
| Enantiomeric Excess | >98% ee | Determined via Chiral HPLC.[1] |
Analytical Validation
Expected NMR Data (Free Base in CDCl3)
-
1H NMR (400 MHz): δ 3.65 (m, 1H, N-CH-N), 3.10-2.90 (m, 3H, Pyr-H), 2.60-2.30 (m, 8H, Pip-H), 2.28 (s, 3H, N-Me), 2.10 (m, 1H, Pyr-H), 1.75 (m, 1H, Pyr-H).[1]
-
Stereochemistry Check: Compare optical rotation with literature values for analogous compounds. The (S)-isomer typically exhibits distinct rotation compared to the (R).[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
-
Problem: Low Yield in Stage 2 (Substitution).
-
Cause: Competitive elimination to N-Boc-3-pyrroline.
-
Solution: Ensure the reaction is strictly anhydrous. Lower temperature to 60°C and extend time, or switch solvent to DMF to increase SN2 rate relative to E2.
-
-
Problem: Racemization.
-
Problem: Incomplete Deprotection.
-
Cause: HCl concentration too low or old reagent.[1]
-
Solution: Use fresh 4M HCl in Dioxane or switch to TFA/DCM (1:1) for 1 hour, then convert to HCl salt.
-
References
-
General Piperazine Synthesis
-
Pyrrolidine Functionalization
-
Stereochemical Inversion Strategy
-
Boc Deprotection Standards
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 3. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 4. jgtps.com [jgtps.com]
- 5. Piperazine synthesis [organic-chemistry.org]
Application Note: Analytical Methodologies for the Quantification and Characterization of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Professionals Compound Class: Chiral, Polar Aliphatic Polyamine (Pharmaceutical Intermediate/Building Block)
Executive Summary & Analytical Challenges
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a highly polar, chiral, aliphatic diamine/triamine motif frequently utilized as a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins)[1].
From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:
-
High Polarity & Basicity: The presence of both a piperazine ring and a pyrrolidine ring (pKa ~9.0–10.0) results in a molecule that is doubly or triply protonated at physiological and acidic pH. This leads to virtually zero retention on standard C18 reversed-phase columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica supports.
-
Lack of a UV Chromophore: The purely aliphatic nature of the compound means it lacks a conjugated
-system, rendering standard UV-Vis detection (e.g., 254 nm) ineffective without pre-column derivatization[2]. -
Stereochemical Purity: As an enantiopure (S)-isomer, quantifying the potentially inactive or toxic (R)-enantiomer impurity is mandatory for CMC (Chemistry, Manufacturing, and Controls) compliance[3].
To address these challenges, this application note details three orthogonal, self-validating methodologies: High-pH RPLC-MS/MS for trace quantitation, HILIC-CAD for bulk purity, and Chiral HPLC for enantiomeric excess (ee).
Fig 1: Analytical decision tree for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Method 1: Trace Quantitation via High-pH RPLC-MS/MS
Causality & Mechanistic Rationale
Standard low-pH mobile phases (e.g., 0.1% Formic Acid) cause basic aliphatic amines to become fully protonated, resulting in elution in the column void volume and massive signal suppression in complex biological matrices. By raising the mobile phase pH to 10.5—well above the analyte's pKa—the nitrogen atoms are deprotonated. This neutralizes the molecule, significantly increasing its lipophilicity and driving robust retention via hydrophobic partitioning on a C18 stationary phase[4],[5]. Furthermore, deprotonation eliminates electrostatic repulsion between the analyte and the stationary phase, yielding highly symmetrical peaks.
Step-by-Step Protocol
1. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of cold Acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS), e.g., (S)-1-(Methyl-d3)-4-(pyrrolidin-3-yl)piperazine.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.
2. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm). Note: Ethylene Bridged Hybrid (BEH) particles are mandatory, as standard silica dissolves at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Table 1: High-pH LC Gradient and MS/MS Parameters
| Time (min) | % Mobile Phase B | Event / Rationale |
| 0.00 | 5% | Initial aqueous hold to focus the polar analyte. |
| 0.50 | 5% | Desalting of matrix components to waste. |
| 2.50 | 60% | Linear gradient to elute the deprotonated analyte. |
| 2.60 | 95% | Column wash to remove lipophilic phospholipids. |
| 4.00 | 5% | Re-equilibration. |
3. Mass Spectrometry (ESI+ MRM):
-
Precursor Ion[M+H]+: m/z 170.1 (Theoretical)
-
Product Ions: m/z 99.1 (Quantifier, cleavage of pyrrolidine ring), m/z 70.1 (Qualifier).
-
Self-Validating System Suitability: The method is valid only if the SIL-IS peak area in the blank post-injection is <5% of the LLOQ (Lower Limit of Quantitation), ensuring zero carryover, and the IS response variance across all samples is <15% RSD.
Method 2: Bulk Purity Profiling via HILIC-CAD
Causality & Mechanistic Rationale
For API release testing or bulk purity profiling, MS is often too sensitive and subject to matrix effects, while UV is impossible due to the lack of a chromophore[2]. Charged Aerosol Detection (CAD) provides a near-universal, mass-proportional response for all non-volatile analytes, making it ideal for this compound. Because the analyte is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized. In HILIC, the stationary phase holds a water-rich layer; the protonated analyte partitions into this layer, providing excellent retention orthogonal to reversed-phase methods.
Step-by-Step Protocol
1. Chromatographic Conditions:
-
Column: SeQuant® ZIC®-HILIC (4.6 x 150 mm, 5 µm) or equivalent zwitterionic phase.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Isocratic Elution: 30% A / 70% B at 1.0 mL/min.
-
Detector: Thermo Scientific Corona Veo CAD (Evaporator Temp: 35°C, Data Collection Rate: 10 Hz).
2. Self-Validating System Suitability:
-
Inject a 1.0 µg/mL standard solution (Limit of Reporting). The Signal-to-Noise (S/N) ratio must be
10. -
The tailing factor (
) for the main peak must be 1.5, proving that the zwitterionic surface successfully shields underlying silanols from the basic nitrogens.
Method 3: Enantiomeric Excess (ee) via Chiral HPLC
Causality & Mechanistic Rationale
The pharmacological efficacy of chiral drugs is often restricted to a single enantiomer. To separate the (S) and (R) isomers, a Chiral Stationary Phase (CSP) relies on transient diastereomeric complex formation. The basic nature of the pyrrolidine and piperazine nitrogens requires the addition of a basic modifier (Diethylamine, DEA) to the mobile phase. DEA competitively binds to any active, non-chiral acidic sites on the silica support, preventing peak broadening and allowing the chiral selector to dictate retention[6].
Fig 2: Mechanism of chiral recognition and enantiomeric resolution on a CSP.
Step-by-Step Protocol
1. Chromatographic Conditions:
-
Column: Daicel Chiralpak® IC (4.6 x 250 mm, 5 µm) - Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD or MS (if using MS, replace Hexane with Heptane and use APCI mode).
2. Self-Validating System Suitability:
-
Inject a racemic system suitability standard containing 50% (S)-isomer and 50% (R)-isomer.
-
Critical Validation Metric: The resolution (
) between the (S) and (R) peaks must be 2.0. If drops below 2.0, column degradation or moisture accumulation in the normal-phase solvents has occurred, and the run must be aborted.
Summary of Quantitative Validation Metrics
Table 2: Unified System Suitability & Validation Criteria
| Parameter | High-pH LC-MS/MS (Trace) | HILIC-CAD (Purity) | Chiral HPLC (ee) |
| Linearity ( | |||
| Precision (%RSD) | |||
| Carryover | No peaks | ||
| Peak Symmetry ( | 0.9 – 1.3 | 0.8 – 1.5 | 0.9 – 1.5 |
References
- Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column LabRulez URL
- Bioanalytical Method Development: High PH Mobile Phase BioPharma Services URL
- Analytical Chemistry (ACS)
- 2-(4-Methylpiperazin-1-yl)
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II)
- National Institutes of Health (PMC)
Sources
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-UV analysis for purity assessment of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Application Note: HPLC-UV Analysis for Purity Assessment of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Introduction & Analytical Strategy
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 2512230-61-2 for triHCl salt) is a critical heterocyclic diamine intermediate often used in the synthesis of GPCR ligands and histamine antagonists.
The Analytical Challenge:
-
Extreme Basicity: The molecule contains three nitrogen centers (two tertiary, one secondary), resulting in multiple pKa values (est. 5.3, 9.2, and >10). Standard acidic RP-HPLC often results in severe peak tailing due to interaction with residual silanols.
-
Lack of Chromophore: The structure lacks conjugation (no aromatic rings), necessitating detection at low-UV wavelengths (200–215 nm), where solvent background noise is high.
-
Stereospecificity: As a chiral building block, the assessment must distinguish the (S)-enantiomer from the (R)-antipode.
The Solution: This guide proposes a Two-Tiered Approach :
-
Method A (Achiral): High-pH Reversed-Phase Chromatography (pH 10.0) using hybrid-silica technology to suppress amine protonation and ensure sharp peak shapes.
-
Method B (Chiral): Normal-Phase Chiral HPLC using polysaccharide-based stationary phases for enantiomeric excess (ee) determination.
Method A: Chemical Purity (Achiral RP-HPLC)
Rationale: At low pH (e.g., 0.1% TFA), the molecule is tri-protonated and highly polar, leading to poor retention (eluting in the void volume) and secondary interactions. By operating at pH 10.0 , we deprotonate the amines, increasing hydrophobicity and retention while neutralizing the positive charge to eliminate silanol tailing.
Instrumentation & Reagents
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 150 mm (or equivalent high-pH stable hybrid column like Phenomenex Gemini-NX).
-
Reagents:
-
Acetonitrile (HPLC Far UV Grade).
-
Ammonium Bicarbonate (NH₄HCO₃), HPLC Grade.
-
Ammonium Hydroxide (NH₄OH), 28-30%.
-
Water (Milli-Q, 18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with NH₄OH |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5–10 µL |
| Detection | UV at 210 nm (Reference: 360 nm / 100 nm bw) |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 14.0 | 40 | 60 |
| 14.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Stock: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL).
-
Test Sample: Prepare at 1.0 mg/mL. Sonicate for 5 mins to ensure complete dissolution of salt forms.
Method B: Enantiomeric Purity (Chiral HPLC)
Rationale: The separation of the (S) and (R) enantiomers requires a chiral selector capable of hydrogen bonding and steric discrimination. The Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is selected for its robustness with basic amines.
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel Chiralpak IC, 5 µm, 4.6 mm x 250 mm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Detection | UV at 215 nm |
| Sample Conc. | 0.5 mg/mL in Mobile Phase (without DEA) |
Note: DEA is critical to suppress peak tailing of the basic amine on the chiral stationary phase.
Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for method selection and troubleshooting during the purity assessment.
Caption: Analytical workflow for characterizing basic aliphatic amines, prioritizing peak shape optimization.
Method Validation Parameters (Summary)
To ensure "Trustworthiness" and "Self-Validation," the following criteria must be met before routine use:
| Parameter | Acceptance Criteria | Scientific Rationale |
| System Suitability | Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000 | Ensures the basic amine is not interacting with silanols. |
| Linearity | R² > 0.999 over 50%–150% target conc. | Validates detector response at low UV (210 nm). |
| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ) | Critical due to weak UV absorbance. Expected LOQ ~0.05%. |
| Solution Stability | % Difference < 2.0% after 24h | Basic amines can absorb CO₂ from air; verify buffer capacity. |
Troubleshooting & Expert Insights
-
Ghost Peaks at 210 nm:
-
Cause: Impurities in the Ammonium Bicarbonate or lower-grade Acetonitrile.
-
Fix: Use only LC-MS grade reagents. Ensure water is fresh (18.2 MΩ).
-
-
Retention Time Shift:
-
Cause: pH drift. Ammonium bicarbonate is volatile.
-
Fix: Prepare buffer fresh daily and cap reservoirs tightly.
-
-
Sample Insolubility:
-
Cause: The tri-HCl salt is very polar; the free base is less so.
-
Fix: If analyzing the free base, ensure the diluent contains at least 50% organic solvent.
-
References
-
Sigma-Aldrich. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride Product Information. Retrieved from
-
BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from
-
Waters Corporation. XBridge BEH C18 Column Care and Use Manual. Retrieved from
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Retrieved from
-
ResearchGate. pK a values of common substituted piperazines. Retrieved from
Application Note: GC-MS Identification of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
This Application Note is structured to provide a comprehensive, field-proven protocol for the identification of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide prioritizes technical accuracy, robust sample preparation, and structural elucidation logic.
Abstract & Scope
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a critical diamine intermediate used in the synthesis of various pharmaceutical compounds. Its structure contains a tertiary amine (N-methyl piperazine) and a secondary amine (pyrrolidine ring), making it highly polar and basic. Direct GC analysis often results in peak tailing and adsorption. This protocol details a Derivatization-GC-MS method using Trifluoroacetic Anhydride (TFAA) to ensure excellent peak symmetry, improved volatility, and distinct mass spectral fragmentation for unambiguous identification.
Key Challenges Addressed:
-
Polarity: Mitigation of secondary amine hydrogen bonding via acylation.
-
Structural Elucidation: Interpretation of Electron Ionization (EI) fragmentation patterns.
-
Chirality: Distinction between chemical identification (connectivity) and enantiomeric purity assessment.
Scientific Rationale & Mechanism
Why Derivatization?
While base-deactivated columns (e.g., Rtx-Volatile Amine) allow direct injection, the secondary amine on the pyrrolidine ring is prone to adsorption in the GC inlet. We utilize Trifluoroacetic Anhydride (TFAA) for acylation.[1][2]
-
Reaction: The secondary amine (-NH) reacts with TFAA to form a stable N-trifluoroacetyl amide.
-
Benefit: This increases the molecular weight by 96 Da (replaces H with -COCF
), significantly lowers polarity, and provides a characteristic mass shift useful for confirmation.
Fragmentation Logic (EI Source)
The molecule consists of two heterocyclic rings connected by a C-N bond.
-
Piperazine Moiety: The N-methyl piperazine ring typically yields a dominant fragment at m/z 70 (N-methyl aziridinium ion equivalent) via
-cleavage. -
Pyrrolidine Moiety: The derivatized pyrrolidine ring will undergo
-cleavage adjacent to the amide nitrogen, yielding characteristic ions that confirm the substitution pattern.
Materials & Methods
Reagents and Standards
| Reagent | Grade/Purity | Purpose |
| (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine | >97% (Ref Std) | Target Analyte |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade | Derivatizing Agent |
| Ethyl Acetate | HPLC Grade | Solvent |
| Triethylamine (TEA) | Synthesis Grade | Acid Scavenger (Base) |
| Sodium Hydroxide (1N) | AR Grade | Free-basing (if salt used) |
Instrumentation
-
GC System: Agilent 7890B or equivalent.
-
MS Detector: Agilent 5977B (Single Quadrupole) with EI source.
-
Column: Rtx-5MS (30 m x 0.25 mm ID x 0.25 µm film) or DB-5MS.
Experimental Protocol
Sample Preparation Workflow
This workflow ensures the analyte is in its free-base form before derivatization, as salts (dihydrobromide/trihydrochloride) will not derivatize or migrate effectively.
Figure 1: Sample preparation workflow ensuring conversion of salt forms to volatile derivatives.
Step-by-Step Procedure:
-
Free Basing (If Isolate is a Salt): Dissolve 10 mg of sample in 1 mL water. Add 1 mL 1N NaOH. Extract twice with 2 mL Ethyl Acetate. Combine organic layers and dry over anhydrous Na
SO . -
Aliquot: Transfer 500 µL of the dried Ethyl Acetate extract to a GC vial.
-
Derivatization: Add 10 µL Triethylamine (TEA) followed by 50 µL TFAA. Cap immediately.
-
Note: Reaction is exothermic. TEA acts as a scavenger for the byproduct trifluoroacetic acid.
-
-
Incubation: Heat at 60°C for 30 minutes.
-
Reconstitution: Evaporate to dryness under N
stream and reconstitute in 1 mL Ethyl Acetate (to remove excess acid/TEA).
GC-MS Parameters
| Parameter | Setting |
| Inlet | Split Mode (20:1), 250°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Quadrupole | 150°C |
| Scan Range | m/z 40 – 450 |
Results & Discussion
Chromatographic Performance
-
Retention Time: The TFA-derivative is expected to elute between 8.5 – 10.0 minutes under these conditions.
-
Peak Shape: The amide derivative eliminates the hydrogen bonding capability of the pyrrolidine nitrogen, resulting in a sharp, symmetrical peak (Tailing Factor < 1.2).
Mass Spectral Identification (EI)
The identification relies on the detection of the molecular ion and specific fragment ions.
Theoretical Fragmentation of TFA-Derivative (MW ~265):
-
Molecular Ion (
): m/z 265 (Weak but observable). -
Base Peak (
): m/z 70 .-
Origin: The N-methylpiperazine ring typically undergoes ring cleavage or
-cleavage to form the stable cation [1].
-
-
Diagnostic Fragment: m/z 154 or m/z 168 .
-
Cleavage of the bond between the piperazine N and the pyrrolidine C3.
-
-
TFA-Pyrrolidine Fragment: m/z 126 (approx).
-
The pyrrolidine ring with the TFA group attached, following loss of the piperazine moiety.
-
Fragment Pathway Diagram:
Figure 2: Proposed fragmentation pathway for the TFA-derivative of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Chiral Consideration
Critical Note: Standard GC columns (5% phenyl polysiloxane) cannot separate the (S) and (R) enantiomers.
-
For Enantiomeric Purity: You must use a Chiral GC column, such as a Cyclodextrin-based phase (e.g., Rt-bDEXsm or Hydrodex
-PM). -
Protocol Adjustment: If using a chiral column, lower the oven ramp rate to 2°C/min around the elution temperature (approx 140-160°C) to facilitate separation.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the results, every sequence must include:
-
System Suitability Standard: Injection of a known amine standard (e.g., caffeine or a simple piperazine) to verify column inertness. Tailing factor must be < 1.5.
-
Blank Injection: Ethyl acetate blank after the high standard to verify no carryover (target < 0.1% of LOQ).
-
Mass Ratio Check: The ratio of m/z 70 to the molecular ion (or a secondary ion like m/z 126) must be constant within ±20% of the reference standard.
| Metric | Acceptance Criteria |
| Linearity ( | > 0.995 (Range: 1 – 100 µg/mL) |
| Precision (RSD) | < 5.0% (n=6 injections) |
| LOD (Est.) | ~ 0.5 µg/mL (Scan mode) |
References
-
Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] 3[3][4][5]
-
Sigma-Aldrich. (n.d.). 1-methyl-4-(pyrrolidin-3-yl)piperazine Product Information. [3][4][5]
- Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A.
-
Macherey-Nagel. (n.d.). Guide to Derivatization Reagents for GC. 5[3][4][5]
Sources
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mn-net.com [mn-net.com]
Application Note: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine as a Chiral Pharmacophore Probe
This Application Note and Protocol Guide is designed for researchers utilizing (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (hereafter referred to as (S)-MPP ) in the development of high-affinity ligands for G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor (H3R) and Kappa Opioid Receptor (KOR) .
Abstract
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine ((S)-MPP) is a privileged chiral diamine scaffold extensively utilized in the design of non-imidazole Histamine H3 receptor antagonists and Kappa Opioid receptor agonists. Unlike achiral linkers, the rigid stereochemical configuration of the (S)-pyrrolidine ring provides a specific vector for the piperazine moiety, enhancing selectivity for the aspartic acid residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs. This guide details the protocols for utilizing (S)-MPP as a Fragment-Based Probe for binding site mapping and as a Precursor Probe for synthesizing high-affinity chemical tools.
Technical Specifications & Chemical Properties
| Property | Specification |
| Chemical Name | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine |
| CAS Number | 2512230-61-2 (Trihydrochloride salt) |
| Molecular Formula | C₉H₁₉N₃ |
| Molecular Weight | 169.27 g/mol (Free base) |
| Chirality | (S)-Enantiomer (Critical for H3R/KOR selectivity) |
| pKa (Calc.) | ~9.2 (Pyrrolidine NH), ~7.8 (Piperazine N4) |
| Solubility | Highly soluble in H₂O (>50 mM), DMSO (>20 mM) |
| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |
Scientific Rationale: The "Privileged Scaffold" Hypothesis
The utility of (S)-MPP lies in its ability to mimic the ethylamine chain of endogenous histamine while introducing conformational constraint.
-
Histamine H3 Receptor (H3R): The (S)-MPP scaffold serves as the "amine warhead." The pyrrolidine nitrogen (secondary amine) allows for the attachment of lipophilic "tails" (e.g., biaryl ethers) that reach into the secondary binding pocket of the H3R, while the basic piperazine nitrogen interacts with Asp3.32 .
-
Kappa Opioid Receptor (KOR): In analogues of GR-89,696, the (S,S)-configuration of the diamine core has been shown to exhibit superior affinity (Ki = 0.31 nM) compared to the (R,R) or mixed diastereomers, confirming the necessity of enantiopure (S)-MPP for receptor fit.
H3R Signaling Pathway & Probe Intervention
The following diagram illustrates the H3R signaling cascade and where (S)-MPP derived probes intervene as antagonists/inverse agonists.
Figure 1: Mechanism of Action. (S)-MPP derivatives act as antagonists/inverse agonists at the presynaptic H3 receptor, blocking the Gi/o-mediated inhibition of neurotransmitter release.
Experimental Protocols
Protocol A: Quality Control - Enantiomeric Purity Verification
Objective: Ensure the probe is >98% ee (S)-enantiomer. The (R)-enantiomer can act as a competitive impurity with significantly lower affinity (up to 100-fold difference).
Materials:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm.
Procedure:
-
Sample Prep: Dissolve 1 mg of (S)-MPP trihydrochloride in 1 mL of Mobile Phase (neutralize with 1 eq. TEA if using salt).
-
Equilibration: Flush column for 30 min at 1.0 mL/min.
-
Injection: Inject 10 µL of sample.
-
Analysis: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns (verify with racemic standard).
-
Criteria: Do not proceed with biological assays if ee < 95%.
Protocol B: Fragment-Based Screening (STD-NMR)
Objective: Confirm the binding of the (S)-MPP scaffold to the H3R orthosteric site before derivatization. This validates the "warhead" affinity.
Materials:
-
Recombinant Human H3R membrane preparations (commercial or in-house).
-
D₂O buffer (PBS, pH 7.4, deuterated).
-
600 MHz NMR Spectrometer with Cryoprobe.
Procedure:
-
Sample Preparation:
-
Ligand ((S)-MPP): 200 µM final concentration.
-
Receptor (H3R): 5 µM final concentration (40:1 Ligand:Protein ratio).
-
-
Data Acquisition:
-
Acquire 1D ¹H NMR reference spectrum.
-
Acquire Saturation Transfer Difference (STD) spectrum.
-
On-resonance irradiation: -1.0 ppm (protein region).
-
Off-resonance irradiation: 40 ppm.
-
-
Analysis:
-
Subtract on-resonance from off-resonance spectra.
-
Positive Result: Signals corresponding to the N-methyl and piperazine ring protons appear in the difference spectrum, indicating magnetization transfer from the receptor to the ligand (binding event).
-
Negative Control: Perform assay with heat-denatured H3R to rule out non-specific aggregation binding.
-
Protocol C: Derivatization to High-Affinity H3 Antagonist
Objective: Synthesize a "Tool Compound" by coupling (S)-MPP to a lipophilic tail (e.g., 4-cyanophenyl moiety) to generate a nanomolar probe.
Workflow Diagram:
Figure 2: Synthetic workflow for converting the (S)-MPP scaffold into a functional H3 receptor antagonist.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microwave vial, combine (S)-MPP (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and K₂CO₃ (3.0 eq).
-
Dissolve in anhydrous DMSO (0.2 M concentration).
-
-
Coupling (SNAr):
-
Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
-
Monitor by LC-MS for the formation of the coupled product [M+H]⁺.
-
-
Work-up:
-
Dilute with Ethyl Acetate, wash 3x with Brine to remove DMSO.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Lyophilize to obtain the formate salt.
-
-
Validation:
-
The resulting molecule is a functional H3 antagonist probe suitable for in vivo behavioral studies (e.g., cognitive enhancement models).
-
References
-
Vasudevan, A., et al. (2002).[1] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[1] Link
- Hancock, A. A., et al. (2003). "In vitro and in vivo pharmacological characterization of A-331440, a potent and selective non-imidazole H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 305(1), 268-278.
-
Wichmann, J., et al. (2001). "Methylated analogues of... GR-89696 as highly potent kappa-receptor agonists: stereoselective synthesis and opioid-receptor affinity." Journal of Medicinal Chemistry, 44(17), 2814-2826. Link
-
Lazewska, D., et al. (2021).[2] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 13(1), 1-15. Link[2]
Sources
Application Note: Strategic Utilization of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in Neuroscience Drug Discovery
[1]
Executive Summary & Scientific Rationale
In the landscape of neuroscience drug discovery, (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse G-Protein Coupled Receptors (GPCRs), particularly the Histamine H3 Receptor (H3R) and Sigma-1 Receptors .[1]
This diamine motif serves as a critical pharmacophore surrogate .[1] The N-methylpiperazine moiety acts as a highly basic "head group" (pKa ~9.0–9.5), essential for forming a salt bridge with the conserved Aspartate residue (Asp3.[1]32) in the transmembrane binding pocket of aminergic GPCRs.[1] The chiral pyrrolidine ring functions as a rigid spacer, orienting the attached "tail" (typically an aromatic amide or urea) into the secondary hydrophobic pocket.[1]
The (S)-enantiomer is frequently prioritized over the (R)-enantiomer due to its superior topological fit within the H3R binding cleft, often yielding 10- to 100-fold higher potency in Structure-Activity Relationship (SAR) studies.[1]
Key Applications
-
H3 Receptor Antagonist/Inverse Agonist Synthesis: Development of cognitive enhancers for Alzheimer’s and narcolepsy.[1]
-
Sigma-1 Receptor Ligand Discovery: Design of neuroprotective agents.[1]
-
Fragment-Based Drug Design (FBDD): Optimization of CNS physicochemical properties (LogD, BBB permeability).[1]
Application I: Synthetic Incorporation into H3 Antagonist Libraries
The primary application of this compound is as a nucleophilic building block.[1] Its secondary amine (pyrrolidine-NH) allows for rapid diversification via amide coupling, urea formation, or nucleophilic aromatic substitution (
Experimental Logic: The "Basic Head" Strategy
The N-methylpiperazine is the "anchor."[1] The goal is to attach variable lipophilic "tails" to the pyrrolidine nitrogen.[1] The rigidity of the pyrrolidine ring restricts the conformational space, reducing the entropic penalty upon receptor binding compared to flexible linear linkers.
Protocol: Stereoselective Coupling via Reductive Amination
This protocol describes the coupling of the scaffold to an aryl-aldehyde core, a common route for generating high-affinity H3 antagonists.[1]
Materials:
-
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (Free base or HCl salt).[1]
-
Aryl Aldehyde (e.g., 4-cyanobenzaldehyde).[1]
-
Sodium Triacetoxyborohydride (STAB).[1]
-
Dichloromethane (DCM) and Acetic Acid (AcOH).[1]
Step-by-Step Methodology:
-
Free Base Preparation (If starting with salt):
-
Imine Formation:
-
In a reaction vial, dissolve 1.0 eq of the Aryl Aldehyde and 1.1 eq of the (S)-amine in anhydrous DCM (0.1 M concentration).
-
Add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.[1]
-
Stir at Room Temperature (RT) for 1 hour under
.
-
-
Reduction:
-
Work-up & Purification:
Workflow Visualization
The following diagram illustrates the synthetic logic and the role of the scaffold in the final pharmacophore.
Caption: Workflow for assembling H3 antagonists using the pyrrolidine-piperazine scaffold.
Application II: In Vitro Pharmacology (H3 Receptor Binding)
Once synthesized, the ligand must be validated.[1] The (S)-enantiomer typically exhibits superior binding kinetics.[1]
Protocol: Radioligand Displacement Assay
Objective: Determine the affinity (
Reagents:
-
Membranes: CHO-K1 cells stably expressing human H3 receptor.[1]
-
Radioligand:
-N- -methylhistamine ( nM).[1] -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Methodology:
-
Preparation: Dilute test compounds in DMSO (10 mM stock) to varying concentrations (
M to M). -
Incubation:
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic ligand).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation.[1]
Expected Results (Data Interpretation):
| Compound Variant |
Application III: Physicochemical Optimization (CNS Penetration)
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold is specifically chosen to optimize Central Nervous System (CNS) Multi-Parameter Optimization (MPO) scores.[1]
-
pKa Modulation: The piperazine nitrogen has a pKa ~9.[1]0. This ensures high solubility but allows a fraction of the molecule to exist as the neutral species at physiological pH (7.[1]4) to cross the Blood-Brain Barrier (BBB).[1]
-
Vectorization: The pyrrolidine ring introduces "sp3 character" (Fsp3), which improves metabolic stability and solubility compared to flat aromatic linkers.[1]
Protocol: PAMPA-BBB Assay
Objective: Assess passive diffusion across a blood-brain barrier mimic.[1]
-
Donor Plate: Add compound (10
M) in PBS (pH 7.4). -
Acceptor Plate: Add PBS (pH 7.4).
-
Membrane: PVDF filter coated with porcine brain lipid extract.[1]
-
Incubation: 4 hours at RT.
-
Analysis: LC-MS/MS quantification of donor and acceptor compartments.
-
Success Criteria:
cm/s indicates high predicted CNS penetration.[1]
Structural Mechanism of Action (DOT Diagram)
The following diagram details the specific molecular interactions that make this scaffold effective in H3R binding.
Caption: Pharmacophore mapping of the (S)-scaffold within the H3 Receptor binding site.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2012).[1] Link: [Link]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2011). Link: [Link]
-
Discovery of ABT-239, a Selective, Non-Imidazole H3 Receptor Antagonist. Journal of Medicinal Chemistry. (2004).[1] (Foundational reference for the pyrrolidine-linker pharmacophore). Link: [Link]
-
Histamine H3 Receptor Antagonists: Preclinical to Clinical. British Journal of Pharmacology. (2011). Link: [Link]
Protocol for using (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in receptor binding assays
Application Note: Pharmacological Characterization of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in Histamine H₃ Receptor Binding Assays
Introduction & Pharmacological Significance
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 2512230-61-2 for trihydrochloride) represents a privileged scaffold in medicinal chemistry, particularly in the design of ligands for the Histamine H₃ Receptor (H₃R) and Sigma-1 (σ₁) receptors. The pyrrolidinyl-piperazine moiety serves as a critical diamine pharmacophore, often mimicking the ethylamine chain of histamine while providing conformational constraint.
This application note details the protocol for evaluating the binding affinity (
Key Applications:
-
Fragment-Based Screening: Validating the core scaffold affinity before side-chain optimization.
-
Selectivity Profiling: Determining H₃R selectivity versus off-target
or H receptors. -
Stereochemical Validation: Confirming the eutomer preference (S- vs R-enantiomer) for receptor binding pockets.
Material Preparation & Handling
Compound Properties:
-
Molecular Weight: ~169.27 g/mol (Free base); Salt forms vary.
-
Solubility: Highly soluble in water and DMSO.
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
Stock Solution Protocol:
-
Primary Stock (10 mM): Dissolve 1.69 mg of free base (adjust for salt weight) in 1 mL of 100% DMSO. Vortex until clear.
-
Working Dilutions: Serially dilute in Assay Buffer (not water) to prevent pH shock during the assay. Prepare concentrations ranging from
M to M.
Experimental Protocol: Competitive Radioligand Binding Assay (H₃R)
This protocol utilizes membranes from HEK-293 cells stably expressing the human Histamine H₃ receptor.
Reagents & Buffers
| Component | Composition | Purpose |
| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl | Mg |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 0.1% BSA | BSA prevents non-specific binding to GF/B filters. |
| Radioligand | Specific Activity: ~80 Ci/mmol. Final conc: 1-2 nM ( | |
| Non-Specific Control | Thioperamide or Imetit (10 | Defines non-specific binding (NSB). |
| Test Compound | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine | Titrated from 10 |
Membrane Preparation (Brief)
-
Harvest HEK-hH3R cells in ice-cold PBS.
-
Homogenize in 50 mM Tris-HCl, 5 mM EDTA (pH 7.4) using a Polytron.
-
Centrifuge at 40,000
g for 20 mins at 4°C. -
Resuspend pellet in Binding Buffer . Protein concentration should be ~20-50
g/well .
Assay Workflow
Step 1: Plate Setup Use 96-well polypropylene plates. Avoid polystyrene to minimize drug adsorption.
Step 2: Addition Sequence (Total Volume: 200
-
Buffer/Drug: Add 50
L of Binding Buffer (Total Binding) OR 50 L of 10 M Thioperamide (NSB) OR 50 L of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dilutions. -
Radioligand: Add 50
L of -NAMH (Final concentration ~2 nM). -
Receptor: Initiate reaction by adding 100
L of membrane suspension.
Step 3: Incubation
-
Incubate at 25°C for 60 minutes .
-
Note: Equilibrium time depends on the dissociation rate; 60 mins is standard for H₃R.
Step 4: Termination & Filtration
-
Pre-soak Unifilter GF/B plates in 0.3% Polyethylenimine (PEI) for 1 hour (reduces background).
-
Harvest using a cell harvester (e.g., PerkinElmer Filtermate).
-
Wash 3x with ice-cold Wash Buffer .
-
Dry plates at 50°C for 45 mins.
Step 5: Detection
-
Add 40
L of Microscint-20 scintillation cocktail per well. -
Count radioactivity (CPM) on a TopCount or MicroBeta counter.
Visualization of Workflows
Figure 1: H₃ Receptor Signaling & Assay Logic
The diagram below illustrates the G-protein coupled pathway targeted by the assay and the competitive displacement mechanism.
Caption: Competitive binding mechanism at the Gi/o-coupled Histamine H3 Receptor.
Figure 2: Experimental Workflow
Step-by-step execution of the radioligand binding protocol.
Caption: Standardized workflow for high-throughput radioligand binding screens.
Data Analysis & Interpretation
1. Calculate % Specific Binding:
2. Determine IC
3. Calculate K
-
= Concentration of
-NAMH used (nM). -
= Dissociation constant of
-NAMH (determined via Saturation Binding, typically ~0.5 nM for hH3R).
Expected Results:
High-affinity H₃ antagonists containing the pyrrolidinyl-piperazine core typically exhibit
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Pre-soak filters in 0.3% PEI for >1 hr. Use BSA in wash buffer. |
| Low Total Binding | Receptor degradation or low expression. | Use fresh protease inhibitors. Ensure membrane protein conc is >20 |
| Hill Slope < 1.0 | Negative cooperativity or mixed binding sites. | Check for off-target binding (e.g., Sigma receptors). Verify compound purity. |
References
-
Sigma-Aldrich. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride Product Information. Retrieved from
-
Lazewska, D. et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists.[1] Journal of Medicinal Chemistry.[2] Retrieved from
-
Ravert, H. T. et al. (1999). [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1-piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors.[3] Nuclear Medicine and Biology.[3] Retrieved from
-
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from
Sources
- 1. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]
- 3. [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Methylation Strategies for 4-(pyrrolidin-3-yl)piperazine Derivatives
This Application Note is designed for medicinal chemists and process development scientists working with 4-(pyrrolidin-3-yl)piperazine scaffolds. This structural motif—characterized by a pyrrolidine ring linked at the C3 position to the N1 of a piperazine ring—presents a unique challenge: the presence of two distinct secondary amine sites (the pyrrolidine
Executive Summary & Strategic Analysis
The 4-(pyrrolidin-3-yl)piperazine scaffold is a privileged structure in GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. The core molecule typically presents as 1-(pyrrolidin-3-yl)piperazine , containing three nitrogen atoms:
-
N1 (Pyrrolidine): Secondary amine (
). Highly basic, nucleophilic. -
N4' (Piperazine-Proximal): Tertiary amine (linking). Generally non-reactive to alkylation due to steric bulk.
-
N1' (Piperazine-Distal): Secondary amine (
). Less basic than the pyrrolidine nitrogen.
The Chemoselectivity Challenge:
Direct alkylation with methyl iodide (
Recommended Workflows:
-
For Global Methylation: Use the Modified Eschweiler-Clarke protocol.
-
For Selective Methylation: Use Reductive Amination with STAB (Sodium Triacetoxyborohydride) for mild conditions, or Orthogonal Protection (Boc/Cbz) for absolute regiocontrol.
Decision Logic & Workflow Visualization
The following decision tree illustrates the selection of the optimal methylation strategy based on substrate protection status and target regiochemistry.
Figure 1: Decision matrix for selecting the appropriate N-methylation protocol based on starting material and desired outcome.
Detailed Experimental Protocols
Protocol A: Global Permethylation (Modified Eschweiler-Clarke)
Best for: Converting the raw diamine scaffold to the
Reagents:
-
Substrate: 1-(pyrrolidin-3-yl)piperazine (1.0 eq)
-
Formaldehyde (37% aq. solution): 5.0 eq (Excess ensures complete conversion)
-
Formic Acid (98%): 10.0 eq
-
Solvent: Water or Methanol (optional co-solvent)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Formic Acid.
-
Addition: Cool to 0°C. Add Formaldehyde solution dropwise. (Caution: Exothermic
evolution). -
Reaction: Heat the mixture to 90–100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The intermediate mono-methyl species may persist if temperature is too low.
-
-
Workup:
-
Cool to room temperature.
-
Acidify with 1N HCl (to remove unreacted HCHO).
-
Concentrate in vacuo to remove excess formic acid.
-
Basify residue with 10% NaOH to pH > 12.
-
Extract with DCM (
). -
Dry over
and concentrate.
-
-
Purification: Usually not required. If necessary, distill or use neutral alumina chromatography (Silica is too acidic for polar diamines).
Protocol B: Mild Reductive Amination (STAB Method)
Best for: Methylating a mono-protected derivative (e.g., N-Boc-pyrrolidine derivative) where acidic reflux (Method A) might degrade the protecting group.
Reagent: Sodium Triacetoxyborohydride (STAB) – milder than
Reagents:
-
Substrate: (e.g., 1-Boc-3-(piperazin-1-yl)pyrrolidine) (1.0 eq)
-
Formaldehyde (37% aq.): 1.5 eq
-
STAB: 2.0 eq
-
Acetic Acid: 1.0 eq (Catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure:
-
Imine Formation: Dissolve substrate in DCE. Add Formaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30 mins to allow hemiaminal/iminium formation.
-
Reduction: Add STAB in one portion.
-
Note: STAB is moisture sensitive.[3] Use dry solvents.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Add saturated
solution. Stir vigorously for 15 mins. -
Workup: Separate phases. Wash organic layer with brine. Dry (
) and concentrate.
Protocol C: Regioselective Methylation via Orthogonal Protection
Best for: Selectively methylating the piperazine nitrogen while leaving the pyrrolidine nitrogen free (or vice versa).
Concept: Since the pyrrolidine nitrogen is more basic, "titration" methods are unreliable. Chemical masking is required.
Workflow:
-
Step 1: Selective Protection.
-
React 1-(pyrrolidin-3-yl)piperazine with 1.0 eq of
at 0°C. -
Selectivity: The unhindered, more basic pyrrolidine
reacts preferentially to form 1-Boc-3-(piperazin-1-yl)pyrrolidine .
-
-
Step 2: Methylation (Piperazine N).
-
Apply Protocol B (STAB/HCHO) to the mono-Boc intermediate.
-
Product: 1-Boc-3-(4-methylpiperazin-1-yl)pyrrolidine.
-
-
Step 3: Deprotection.
-
Treat with TFA/DCM (1:4) or HCl/Dioxane to yield 1-(pyrrolidin-3-yl)-4-methylpiperazine .
-
Quantitative Comparison of Methods
| Feature | Method A: Eschweiler-Clarke | Method B: STAB Reductive Amination | Method C: Direct Alkylation (MeI) |
| Selectivity | Low (Global Methylation) | High (With Protected Substrates) | Poor (Risk of Quaternization) |
| Conditions | Harsh (100°C, Acidic) | Mild (RT, Weak Acid) | Basic/Neutral |
| Yield | >90% | 85–95% | 40–60% (variable) |
| Quaternization | Impossible (Mechanistic limit) | Rare | Common Side Reaction |
| Scale-up | Excellent (Kg scale) | Good (Reagent cost higher) | Difficult (Exotherm control) |
Quality Control & Analytical Validation
Verifying the site of methylation is critical. Standard
-
N-Methyl Shift: The
singlet typically appears at 2.25 – 2.35 ppm . -
Differentiation (HMBC):
-
Pyrrolidine-Me: The methyl protons will show an HMBC correlation to the pyrrolidine ring carbons (C2/C5).
-
Piperazine-Me: The methyl protons will correlate to the symmetrical piperazine carbons (C2'/C6').
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Enamine/Imine stability | Add catalytic AcOH; Ensure STAB is fresh. |
| Quaternary Salt Formation | Over-alkylation (MeI method) | Switch to Reductive Amination (Method A/B). |
| Loss of Boc Group | Acidic conditions (Method A) | Use Method B (STAB) which tolerates Boc. |
| Product Water Soluble | Polarity of diamine | Avoid aqueous workup; use resin scavengers or evaporate & direct salt formation. |
References
-
Eschweiler-Clarke Mechanism
-
STAB Reductive Amination
-
Piperazine/Pyrrolidine Selectivity
-
Borch Reductive Amination (Alternative)
- Borch, R. F. (1971).
-
Source:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral purification methods for substituted piperazine compounds
Title: Advanced Chiral Purification Strategies for Substituted Piperazine Scaffolds: A Methodological Guide
Introduction & Mechanistic Insights Substituted piperazines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs)[1]. Because enantiomers of these 3D sp3-rich scaffolds often exhibit drastically different pharmacological and toxicological profiles, achieving high enantiomeric purity is a critical regulatory and functional requirement[1]. However, the purification of chiral piperazines presents unique physicochemical challenges. The basicity of the secondary or tertiary nitrogen atoms leads to severe peak tailing in chromatography due to secondary interactions with stationary phases, while their frequent lack of strong UV chromophores complicates direct detection[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the causality behind three primary chiral purification modalities—Chromatographic (HPLC/SFC), Thermodynamic (Classical Salt Resolution), and Kinetic (Enantioselective Acylation)—providing self-validating protocols for each.
Decision Matrix for Piperazine Purification
Selecting the appropriate chiral purification method depends heavily on the scale of the material and the specific substitution pattern of the piperazine ring.
Caption: Decision matrix for selecting chiral purification methods based on scale.
Chromatographic Resolution: Chiral HPLC/SFC
Mechanistic Rationale: The selection of an appropriate chiral stationary phase (CSP) is the most critical factor. Immobilized polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak® IC), demonstrate exceptional performance for piperazine derivatives[2]. Because piperazines possess basic nitrogen atoms, they strongly interact with residual acidic silanols on the silica support, causing peak broadening and poor resolution. The addition of a basic modifier like diethylamine (DEA) (typically 0.1%) is mechanistically required to competitively block these silanol sites, thereby sharpening peaks and improving the resolution factor (
Protocol 1: Chiral HPLC Separation of Piperazin-2-ylmethanol
Self-Validating System: This protocol uses the calculation of chromatographic resolution (
-
Mobile Phase Preparation: Carefully measure 900 mL of Acetonitrile and 100 mL of Methanol. Add exactly 1.0 mL of Diethylamine (DEA)[2]. Mix thoroughly and degas via sonication. Causality: DEA masks silanol interactions; the polar organic mode (MeCN/MeOH) enhances solubility while maintaining CSP chiral recognition cavities.
-
System Equilibration: Purge the HPLC system and equilibrate a Chiralpak® IC column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the column oven to 35 °C[2].
-
Sample Preparation: Dissolve the racemic piperazine standard in the mobile phase to a concentration of 1 mg/mL, then dilute to a 0.1 mg/mL working solution. Filter through a 0.45 µm PTFE syringe filter[2].
-
Injection & Detection: Inject 10 µL. Since piperazin-2-ylmethanol lacks a strong chromophore, set the UV detector to a low wavelength of 205 nm[2]. (Note: For trace analysis, pre-column derivatization with a UV-active agent is highly recommended to boost sensitivity[2]).
-
Validation Check: Calculate
. If , systematically decrease the temperature to 25 °C to increase thermodynamic retention, or adjust the MeCN:MeOH ratio.
Thermodynamic Resolution: Classical Diastereomeric Salt Formation
Mechanistic Rationale: For multigram to kilogram scale-up, classical resolution via diastereomeric salt crystallization remains the industry workhorse. This process relies on thermodynamic equilibrium. By reacting the racemic piperazine with a chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid), two diastereomeric salts are formed with distinct solubility profiles[3]. The efficiency of this resolution is governed by the eutectic point of the mixture.
Protocol 2: High-Throughput Screening & Crystallization Self-Validating System: The protocol validates itself through the generation of an isothermal solubility phase diagram. By analyzing the mother liquor (ML) via chiral HPLC, you can determine the eutectic composition, ensuring you do not push the yield past the thermodynamic ceiling, which would inevitably result in the co-precipitation of the undesired isomer[3].
-
Resolving Agent Screening: In a parallel reactor, combine the racemic substituted N-methyl-piperazine with various chiral acids in different solvent systems (e.g., THF/H2O, EtOH, EtOAc).
-
Salt Formation: For diphenyl-substituted N-methyl-piperazine, the optimal system utilizes 0.35 mol equivalents of di-p-anisoyl-d-tartaric acid in a THF/H2O (80/20, v/v) solvent matrix[3]. Causality: Sub-stoichiometric amounts of the resolving agent force competition between the enantiomers, thermodynamically favoring the precipitation of the least soluble diastereomeric hemisalt tetrahydrate[3].
-
Crystallization & Isolation: Heat the mixture to 60 °C to ensure complete dissolution, then cool linearly to 20 °C over 4 hours. Filter the resulting crystals.
-
Validation (Salt Break & Upgrade): Treat the isolated salt with aqueous NaOH to break the salt, and extract the freebase piperazine into an organic layer. Analyze via chiral HPLC. If the diastereomeric excess (de) is ~70%, perform two successive recrystallizations in n-heptane to upgrade the enantiomeric excess (ee) to >98%[3].
Catalytic Kinetic Resolution: Enantioselective Acylation & Lithiation
Mechanistic Rationale: When dealing with complex, disubstituted piperidines and piperazines where classical resolution fails, kinetic resolution (KR) is a powerful tool. In KR, a chiral catalyst reacts preferentially with one enantiomer. For saturated N-heterocycles, chiral hydroxamic acids can act as highly enantio- and chemoselective acylating agents. The mechanism involves a concerted acyl and proton transfer via a 7-membered transition state[4]. Alternatively, chiral bases like n-BuLi/(-)-sparteine can selectively deprotonate one enantiomer for functionalization[5].
Protocol 3: Kinetic Resolution via Enantioselective Acylation
Self-Validating System: The selectivity factor (
-
Reaction Setup: Dissolve the racemic disubstituted piperazine (1.0 equiv) in anhydrous toluene under an inert argon atmosphere.
-
Catalyst Addition: Add the chiral hydroxamic acid catalyst (either catalytic with a stoichiometric achiral acyl donor, or as a stoichiometric reagent)[4]. Causality: The catalyst discriminates between ring conformations. Density Functional Theory (DFT) calculations show a strict requirement for the reactive form of the N-heterocycle to adopt an axial-α substitution pattern to fit the transition state[4].
-
Monitoring (Validation Step): Monitor the reaction conversion via achiral GC or LC. Stop the reaction exactly when conversion reaches 45-50%.
-
Separation: The reaction yields a mixture of the highly enantioenriched unreacted free amine and the acylated enantiomer. Separate these via standard silica gel column chromatography (the acylated product is significantly less polar)[4].
Quantitative Method Comparison
To aid in method selection, the following table summarizes the quantitative performance metrics of the three purification strategies for piperazine derivatives.
| Purification Method | Typical Yield (Max) | Enantiomeric Excess (ee) | Scalability | Key Reagents / Stationary Phases |
| Chiral HPLC/SFC | ~48% (per injection) | >99% | Milligrams to Grams | Chiralpak IC, MeCN/MeOH, 0.1% DEA[2] |
| Classical Resolution | 35 - 40% | >98% (after upgrade) | Kilograms (Process) | Di-p-anisoyl-d-tartaric acid, THF/H2O[3] |
| Kinetic Resolution | <50% (Theoretical) | >95% (s > 20) | Grams | Chiral hydroxamic acids, n-BuLi/sparteine[5],[4] |
References
-
Le, T., et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, American Chemical Society, 2010. Available at:[Link]
-
Santini, C., et al. "The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Coldham, I., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." The Journal of Organic Chemistry, American Chemical Society, 2022. Available at:[Link]
-
Seidel, D., et al. "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals working with (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. This compound, a piperazine derivative, belongs to a class of molecules with significant potential for modulating central nervous system (CNS) targets. Our guide moves beyond simple procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and logically sound approach to characterization. We present detailed, field-proven protocols for physicochemical handling, in vitro receptor profiling, and in vivo pharmacokinetic and pharmacodynamic assessment.
Section 1: Compound Profile, Safety, and Preparation
Introduction to the Molecule
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is a chiral synthetic compound featuring a piperazine ring system, a structure renowned for its prevalence in neuropharmacology. The piperazine moiety is a key pharmacophore in numerous approved drugs targeting dopamine and serotonin receptors.[1][2] The presence of the N-methyl group and the (S)-pyrrolidinyl substituent suggests a design optimized for specific interactions within the binding pockets of CNS receptors.[3] This molecule is supplied as a trihydrochloride salt, a formulation choice that typically enhances aqueous solubility and stability, making it highly suitable for a range of in vitro and in vivo experimental applications.[4]
The logical first step in any research program involving a novel compound is to establish a foundational understanding of its physical properties, safe handling procedures, and appropriate formulation methods. This section provides the necessary groundwork for all subsequent experimental work.
Physicochemical and Safety Data
A precise understanding of the compound's properties is critical for accurate and reproducible experimentation.
Table 1: Physicochemical Properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2512230-61-2 | [5][6][7] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [5][7] |
| Molecular Weight | 278.65 g/mol | [5][7] |
| Physical Form | Solid | [5][7] |
| Typical Purity | ≥96% | [7] |
| Stereochemistry | (S)-enantiomer |[5] |
Safe Handling, Storage, and Solution Preparation
Causality in Handling: The trihydrochloride salt form and supplier recommendations strongly indicate that this compound is hygroscopic (readily absorbs moisture from the air) and potentially sensitive to light.[5][7] Improper handling can lead to degradation, inaccurate weighing, and compromised experimental results.[8]
Storage:
-
Long-Term: Store in a tightly sealed container, preferably in a desiccator or glove box with an inert atmosphere (e.g., argon or nitrogen), at room temperature.[7][9]
-
Light Protection: Always keep the solid compound and its solutions in amber vials or cover clear containers with aluminum foil to prevent photodegradation.[8][10]
Safety Precautions: Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[11]
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11][12]
Protocol 1: Stock Solution Preparation
Causality: A concentrated stock solution in a suitable solvent simplifies the preparation of working dilutions for various assays and minimizes repeated weighing of the hygroscopic solid. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvent power, though for compounds with high aqueous solubility, sterile water can be a primary solvent.
-
Pre-equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This minimizes condensation of atmospheric moisture onto the cold solid.
-
Weighing: Briefly open the container in a low-humidity environment (if possible) and weigh the desired amount of solid into a tared, appropriate vial (e.g., an amber glass vial).
-
Solubilization: Add the required volume of high-purity solvent (e.g., DMSO or sterile water) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the aliquot tubes are sealed tightly.
Table 2: Recommended Vehicles for Experimental Studies
| Study Type | Recommended Vehicle | Rationale & Considerations | Source(s) |
|---|---|---|---|
| In Vitro (Cell-based) | Assay Buffer or Cell Culture Medium | Final DMSO concentration should typically be ≤0.1% to avoid solvent-induced cytotoxicity. | |
| In Vivo (Intravenous) | 0.9% Sterile Saline | Isotonic and physiologically compatible. Ensure complete solubility of the final dilution. | [13] |
| In Vivo (Oral Gavage) | 0.5% Methylcellulose in Water | A common, inert suspending vehicle for oral administration. |[13] |
Section 2: In Vitro Experimental Design: Target Profiling
Scientific Rationale: The structural motifs of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine suggest it is a ligand for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][14] The first essential step is to determine its binding affinity (Kᵢ) and selectivity profile across a panel of relevant biological targets. This information is crucial for interpreting subsequent in vivo data and understanding the compound's mechanism of action. A compound's utility is defined as much by what it doesn't bind to as what it does.
Caption: Workflow for in vitro receptor binding screening.
Protocol 2: Dopamine D₂/D₃ Receptor Binding Assay (HTRF)
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method that avoids the handling and disposal issues associated with radioactivity.[14][15] It relies on the fluorescence resonance energy transfer (FRET) between a donor (e.g., a europium cryptate-labeled antibody or receptor) and an acceptor (a fluorescently labeled ligand) when they are in close proximity. A test compound that displaces the fluorescent ligand will disrupt FRET, leading to a measurable decrease in the acceptor signal.[16]
-
Materials:
-
HEK293 cells or membranes expressing the human dopamine receptor of interest (e.g., D₂ or D₃).
-
HTRF-labeled ligand (e.g., a fluorescent dopamine antagonist).
-
HTRF donor (e.g., anti-tag antibody conjugated to europium cryptate).
-
Assay buffer.
-
Serial dilutions of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (from 100 µM to 10 pM).
-
A known D₂/D₃ antagonist (e.g., haloperidol) for positive control/non-specific binding.
-
384-well low-volume white plates.
-
-
Procedure:
-
Add 2 µL of the test compound serial dilutions, control compound, or vehicle (DMSO) to the wells of the 384-well plate.
-
In a separate tube, prepare the receptor/labeled-ligand mix according to the manufacturer's protocol.
-
Dispense the receptor/labeled-ligand mix into the wells.
-
Incubate the plate in the dark at room temperature for the time specified by the assay kit (e.g., 60-120 minutes) to reach equilibrium.
-
-
Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the labeled ligand and Kᴅ is its dissociation constant for the receptor.
-
Table 3: Example Data Layout for Receptor Binding Affinity (Kᵢ, nM)
| Target | Kᵢ (nM) | n | Selectivity Ratio (vs. D₂) |
|---|---|---|---|
| Dopamine D₁ | |||
| Dopamine D₂ | 1 | ||
| Dopamine D₃ | |||
| Serotonin 5-HT₁ₐ | |||
| Serotonin 5-HT₂ₐ | |||
| Adrenergic α₁ |
| SERT | | | |
Section 3: In Vivo Experimental Design: Pharmacokinetics
Scientific Rationale: An in vivo pharmacokinetic (PK) study is essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[17] This data is non-negotiable for progressing a compound, as it dictates how much of the drug reaches its target and for how long.[18] A well-designed PK study using both intravenous (IV) and oral (PO) administration allows for the determination of fundamental parameters like clearance, volume of distribution, and oral bioavailability.[13]
Caption: Workflow for a rodent pharmacokinetic study.
Protocol 3: Preliminary Pharmacokinetic Study in Sprague-Dawley Rats
Causality: The Sprague-Dawley rat is a standard, well-characterized model for PK studies, providing robust and reproducible data.[13] Including an IV group is critical as it provides the data for 100% bioavailability, which serves as the benchmark against which the oral route is measured.[13][19]
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g). Animals should be acclimated for at least 3 days before the study.
-
Study Groups (example):
-
Group 1 (n=6): 2 mg/kg, Intravenous (IV) bolus via the lateral tail vein.
-
Group 2 (n=6): 10 mg/kg, Oral gavage (PO).
-
-
Dosing Formulation:
-
IV: Dissolve the compound in 0.9% sterile saline.
-
PO: Suspend the compound in 0.5% methylcellulose in water.
-
-
Procedure:
-
Fast animals overnight (~12 hours) with free access to water.[13]
-
Weigh each animal immediately before dosing to calculate the exact dose volume.
-
Administer the dose as specified for each group.
-
Collect sparse blood samples (~100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA). A typical time course would be:
-
IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
-
Sample Processing:
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound.[13]
-
-
Data Analysis:
-
Calculate the key PK parameters using non-compartmental analysis (NCA) software.
-
Table 4: Key Pharmacokinetic Parameters (Non-Compartmental Analysis)
| Parameter | Description | IV Route | PO Route |
|---|---|---|---|
| Tₘₐₓ (h) | Time to reach maximum concentration | N/A | |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | ||
| AUC₀₋ₜ (h*ng/mL) | Area under the curve from time 0 to the last measurement | ||
| t₁/₂ (h) | Elimination half-life | ||
| CL (mL/h/kg) | Clearance | ||
| Vd (L/kg) | Volume of distribution |
| F (%) | Oral Bioavailability: (AUCPO/DosePO) / (AUCIV/DoseIV) * 100 | N/A | |
Section 4: In Vivo Experimental Design: Pharmacodynamics
Scientific Rationale: Based on the compound's structure and in vitro profile, assessing its effects on behavior is the next logical step. Locomotor activity is a fundamental behavioral measure used as an initial screen for CNS-active drugs.[20] It can reveal whether a compound has stimulant, sedative, or other modulatory effects on motor behavior, which is often linked to dopaminergic and serotonergic systems.[21][22]
Caption: Workflow for a spontaneous locomotor activity study.
Protocol 4: Assessment of Spontaneous Locomotor Activity in Mice
Causality: Habituation is a critical step to reduce the influence of novelty-induced hyperactivity, ensuring that the measured activity is more likely a result of the compound's pharmacological effect rather than the animal's response to a new environment.[23] Automated systems provide objective and detailed quantification of movement, superior to manual observation.[20][24]
-
Apparatus: Open field arenas (e.g., 40 x 40 cm) equipped with automated infrared beam grids or video tracking software to measure horizontal and vertical activity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Habituation: For 2-3 days prior to testing, handle the animals and allow them to explore the test chambers for 60 minutes each day. This reduces stress and novelty responses on the test day.[23]
-
Procedure:
-
On the test day, administer the vehicle or various doses of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.). The route and timing should be informed by the PK study.
-
Immediately after dosing (for i.p.) or after an appropriate absorption time (for p.o., e.g., 30 minutes), place each mouse into the center of an open field arena.
-
Record locomotor activity continuously for 60-120 minutes.
-
Clean the chambers thoroughly with 70% ethanol between animals to remove olfactory cues.[23]
-
-
Data Analysis:
-
The primary endpoint is the total distance traveled (cm). Other measures like vertical activity (rearing) can also be analyzed.
-
Bin the data into 5-minute intervals to visualize the time course of the drug's effect.
-
Compare dose groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Table 5: Example Data Layout for Locomotor Activity (Total Distance in cm over 60 min)
| Treatment Group | Dose (mg/kg) | n | Mean Total Distance (cm) ± SEM | % Change vs. Vehicle |
|---|---|---|---|---|
| Vehicle | 0 | 10 | 0% | |
| Test Compound | 1 | 10 | ||
| Test Compound | 3 | 10 | ||
| Test Compound | 10 | 10 |
| Test Compound | 30 | 10 | | |
References
-
Pierce, R. C., & Kalivas, P. W. (2007). Assessing locomotor-stimulating effects of cocaine in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.1. [Link]
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Pierce, R. C., & Kalivas, P. W. (2007). Locomotor behavior. Current Protocols in Neuroscience, Chapter 8, Unit 8.1. [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres Website. Retrieved March 7, 2024, from [Link]
-
Forero-Quintero, L., et al. (2018). Optimal experiment design with applications to Pharmacokinetic modeling. 2018 Annual American Control Conference (ACC). [Link]
-
Lynch, J. J., et al. (2011). Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. Journal of Pharmacological and Toxicological Methods, 64(1), 74-80. [Link]
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Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Pharmaceuticals, 16(5), 754. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute Website. Retrieved March 7, 2024, from [Link]
-
Gabrielsson, J., & Weiner, D. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 61(2), 138-147. [Link]
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Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7678. [Link]
-
Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride. Kishida Chemical Website. [Link]
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Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
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Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery Website. Retrieved March 7, 2024, from [Link]
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University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry Website. Retrieved March 7, 2024, from [Link]
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Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18. [Link]
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Pärn, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11. [Link]
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Siow, L. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. [Link]
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Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Website. [Link]
- Patent CN115124457B. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
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PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem Database. Retrieved March 7, 2024, from [Link]
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Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved March 7, 2024, from [Link]
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Bielenica, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
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Zhang, Z., et al. (2023). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry, 11, 1083020. [Link]
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- 4. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem [benchchem.com]
- 5. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 6. 2512230-61-2|(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride|BLD Pharm [bldpharm.com]
- 7. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. symeres.com [symeres.com]
- 18. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. Locomotor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing locomotor-stimulating effects of cocaine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process researchers, and drug development professionals working with diamine building blocks. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a highly valuable chiral intermediate, but its synthesis is notoriously prone to stereochemical erosion, elimination side-reactions, and isolation difficulties due to its high polarity.
This document provides a field-proven, self-validating workflow to maximize enantiomeric excess (ee) and chemical yield, moving away from problematic reductive amination routes toward a highly controlled chiral pool SN2 strategy.
Synthesis Strategy Overview
The most common mistake in synthesizing this molecule is attempting a reductive amination between 1-Boc-3-pyrrolidinone and 1-methylpiperazine[1]. Because the pyrrolidinone starting material is achiral, the resulting iminium intermediate is planar, leading to a racemic mixture upon hydride reduction.
To achieve the strict (S)-configuration required for pharmaceutical applications, we strongly recommend the Chiral Pool SN2 Route . By starting with the commercially available (R)-1-Boc-3-pyrrolidinol, activating the hydroxyl group as a mesylate, and displacing it with 1-methylpiperazine, the reaction undergoes a strict Walden inversion to yield the pure (S)-enantiomer[2].
Workflow for the stereospecific synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine via SN2.
Troubleshooting & FAQs
Q1: Why is my reductive amination yielding a racemic mixture instead of the (S)-enantiomer? A: Reductive amination of 1-Boc-3-pyrrolidinone with 1-methylpiperazine proceeds via an achiral iminium intermediate[1]. The subsequent hydride reduction (e.g., using NaBH(OAc)₃) attacks from both faces of the planar iminium equally, resulting in a racemic mixture. To achieve the pure (S)-enantiomer without expensive chiral resolution, you must utilize the chiral pool. By converting the hydroxyl group of (R)-1-Boc-3-pyrrolidinol to a mesylate and displacing it with 1-methylpiperazine, you achieve a stereospecific Walden inversion (SN2), yielding the desired (S)-configuration[2].
Q2: During the SN2 displacement, my yield is capped at 40%, and I observe a major byproduct. How can I optimize this? A: The primary competing reaction during the displacement of a secondary mesylate is E2 elimination, which yields the unwanted 1-Boc-2,5-dihydro-1H-pyrrole. This occurs if the reaction temperature is too high or if the base used is too strong. Solution: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF to enhance the nucleophilicity of 1-methylpiperazine. Keep the temperature strictly between 75°C and 80°C. Instead of using strong bases, use a slight excess of 1-methylpiperazine (2.5 eq) or finely powdered anhydrous K₂CO₃ as a mild acid scavenger to suppress the E2 pathway[2].
Q3: Why not synthesize the piperazine ring directly onto (S)-3-amino-1-Boc-pyrrolidine? A: While reacting (S)-3-amino-1-Boc-pyrrolidine with bis(2-chloroethyl)methylamine (mechlorethamine) theoretically preserves the stereocenter and forms the piperazine ring in one step, mechlorethamine is a highly toxic nitrogen mustard (a Schedule 1 chemical warfare agent precursor). The regulatory, safety, and handling overhead makes this route impractical for most facilities. The SN2 displacement with commercially available 1-methylpiperazine is significantly safer and highly scalable.
Q4: The Boc deprotection step results in a gummy residue with low mass recovery. What is the best isolation protocol? A: The final product contains three basic aliphatic amines. Upon Boc deprotection with acid, it forms a trihydrochloride salt. Similar to its piperidine analogs, this triamine salt is extremely hygroscopic and highly water-soluble[3]. Solution: Do not attempt a standard aqueous workup (e.g., NaOH/DCM extraction), as the product will remain trapped in the aqueous layer. Perform the deprotection using 4M HCl in 1,4-dioxane. Once complete, evaporate the solvent under reduced pressure and triturate the gummy residue with cold diethyl ether to induce crystallization. Isolate the product directly as the trihydrochloride salt.
Quantitative Data: Comparison of Synthetic Strategies
The table below summarizes the causality behind choosing the Chiral Pool SN2 route over traditional methods.
| Strategy | Starting Materials | Enantiomeric Excess (ee) | Typical Yield | Primary Drawback |
| Reductive Amination | 1-Boc-3-pyrrolidinone + 1-methylpiperazine | 0% (Racemic) | 65–80% | Requires expensive, low-yielding chiral resolution[1]. |
| Piperazine Annulation | (S)-3-amino-1-Boc-pyrrolidine + Nitrogen Mustard | >99% | 40–50% | Extreme toxicity of alkylating agents; regulatory hurdles. |
| Chiral Pool SN2 (Recommended) | (R)-1-Boc-3-pyrrolidinol + MsCl + 1-methylpiperazine | >98% (via Inversion) | 70–85% | Susceptible to E2 elimination side-reactions if overheated[2]. |
Detailed Experimental Protocol
Step 1: Mesylation of (R)-1-Boc-3-pyrrolidinol
-
Dissolve (R)-1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂/Ar).
-
Add Triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0°C using an ice bath.
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Critical Note: Use the crude mesylate immediately in the next step to prevent thermal degradation.
Step 2: SN2 Substitution (Walden Inversion)
-
Dissolve the crude (R)-1-Boc-3-pyrrolidinyl mesylate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Add 1-Methylpiperazine (2.5 eq) and anhydrous, finely powdered K₂CO₃ (1.5 eq)[2].
-
Heat the reaction mixture to 80°C and stir for 16–24 hours. Caution: Do not exceed 85°C to prevent E2 elimination.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to isolate the intermediate (S)-1-Boc-3-(4-methylpiperazin-1-yl)pyrrolidine.
Step 3: Boc Deprotection and Isolation
-
Dissolve the purified intermediate in a minimal amount of anhydrous DCM.
-
Add 10 equivalents of 4M HCl in 1,4-dioxane. Stir at room temperature for 4 hours.
-
Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.
-
Triturate the resulting residue with cold diethyl ether. A white to off-white precipitate will form.
-
Filter the solid rapidly under a stream of N₂ (the trihydrochloride salt is highly hygroscopic) and dry under high vacuum to afford (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride[3].
References
Sources
- 1. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
- 2. WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 - Google Patents [patents.google.com]
- 3. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem [benchchem.com]
Overcoming challenges in the stereoselective synthesis of piperazine derivatives
Welcome to the Process Chemistry Technical Support Center. The stereoselective synthesis of piperazine scaffolds remains a formidable bottleneck in drug development due to challenges in regiocontrol, epimerization, and the thermodynamic stability of heteroaromatic precursors. This guide moves beyond basic literature to explore the causality behind experimental failures, providing self-validating workflows to ensure reproducible stereocontrol.
Mechanistic Insights & Troubleshooting FAQs
Ticket #1044: Stalled Enantiomeric Excess (ee) during Pyrazine Hydrogenation
-
Query: We are attempting the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols using a Palladium catalyst, but our enantiomeric excess is stalling at 40-50%.
-
Root Cause Analysis: The stereoselective reduction of heteroaromatics like pyrazines is notoriously difficult due to strong aromatic stabilization[1]. When using pyrazin-2-ols, the system relies on a Dynamic Kinetic Resolution (DKR) pathway driven by the tautomeric equilibrium between the enol (pyrazin-2-ol) and keto (piperazin-2-one) forms[2]. If your ee is low, the rate of tautomerization (racemization of the unreacted starting material) is likely slower than the rate of hydrogenation.
-
Scientist's Directive: You must adjust the solvent's dielectric constant or add a mild Brønsted acid additive (e.g., catalytic TfOH) to accelerate keto-enol tautomerization. This ensures the unreacted, mismatched enantiomer rapidly converts back to the matched enantiomer before the chiral Pd-complex forces a mismatched reduction.
Ticket #1089: Epimerization during Diketopiperazine (DKP) Reduction
-
Query: We synthesized a highly pure DKP from the chiral amino acid pool (L-Valine and L-Phenylalanine). After reduction to the piperazine, chiral HPLC shows 15% of the meso/epimerized byproduct.
-
Root Cause Analysis: The chiral pool approach is highly reliable, but the final reduction step is the primary failure point[1]. Using standard Lithium Aluminum Hydride (LiAlH
) under reflux creates a highly basic environment. The alpha-protons adjacent to the DKP carbonyls are relatively acidic. Prolonged heating with basic hydride species causes deprotonation and subsequent re-protonation (epimerization) before the carbonyl is fully reduced. -
Scientist's Directive: Switch your reducing agent to Borane-Tetrahydrofuran (BH
·THF) or Borane-Dimethylsulfide (BH ·DMS). Borane acts as a Lewis acid, coordinating directly to the carbonyl oxygen and transferring the hydride intramolecularly without generating a strongly basic environment, thereby preserving the stereocenters inherited from the amino acids[3].
Ticket #1102: Low Yields in Iridium-Catalyzed Hydrogenation
-
Query: We are using an Iridium(III) chiral diphosphine complex to reduce a pyrazine, but conversions are below 20%.
-
Root Cause Analysis: Direct hydrogenation of unactivated pyrazines using Ir-catalysts often fails due to the strong coordination of the basic pyrazine nitrogen atoms to the Iridium center, which poisons the catalyst.
-
Scientist's Directive: You must install an electron-withdrawing directing group. Converting the substrate to a tosylamido-substituted pyrazine drastically reduces the basicity of the ring nitrogens while providing a coordinating moiety that directs the Iridium catalyst to the correct face of the ring, enabling high yields and enantioselectivities up to 95% ee[4].
Quantitative Strategy Comparison
When designing a route, selecting the correct stereoselective strategy is paramount. Use the table below to benchmark your expected outcomes.
| Synthesis Strategy | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability | Primary Limitation |
| Pd-Catalyzed Hydrogenation (Pyrazin-2-ols) | 85 - 95% | 84 - 93% | High (Gram to Kg) | Requires specific tautomeric substrates to enable DKR[2]. |
| Ir-Catalyzed Hydrogenation (Tosylamido-Pyrazines) | 80 - 92% | 85 - 95% | Medium | High catalyst cost; requires N-tosyl directing groups[4]. |
| Chiral Pool (Amino Acid DKP Reduction) | 60 - 80% | > 98% (Inherited) | Very High | Lengthy linear synthesis; limited by natural amino acid availability[1]. |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Asymmetric Hydrogenation via DKR
Causality Focus: This protocol leverages Dynamic Kinetic Resolution. The self-validation steps ensure the kinetic resolution outcompetes background racemic reduction.
-
Catalyst Preparation: In an argon-filled glovebox, dissolve the chiral Palladium catalyst (e.g., Pd(OCOCF
) with a chiral bisphosphine ligand, 2.0 mol%) in anhydrous Trifluoroethanol (TFE, 5.0 mL). Causality: The strong hydrogen-bond donating ability of TFE accelerates the keto-enol tautomerization critical for DKR[2]. -
Substrate Addition: Add the 5,6-disubstituted pyrazin-2-ol (1.0 mmol) to the catalyst solution.
-
Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge with H
gas three times, then pressurize to 600 psi (40 atm). -
Reaction & Validation Checkpoint 1: Stir at 50 °C for 4 hours.
-
Self-Validation: Vent the reactor slightly, extract a 50 µL aliquot, filter through a short silica plug with EtOAc, and analyze via LC-MS. You must observe >50% conversion to the piperazin-2-one mass. If <50%, the catalyst has been poisoned by trace water; abort and repurify starting materials.
-
-
Completion: Continue stirring for an additional 12 hours (16 hours total).
-
Workup & Validation Checkpoint 2: Vent H
safely. Concentrate the solvent in vacuo. Run chiral SFC (Supercritical Fluid Chromatography) against a racemic standard. The ee should be ≥ 90%. The resulting piperazin-2-one can then be reduced to the piperazine using LiAlH without loss of optical purity[2].
Protocol B: Stereoretentive Borane Reduction of Chiral Diketopiperazines
Causality Focus: Preventing base-catalyzed epimerization of alpha-stereocenters during carbonyl reduction.
-
Activation: Suspend the enantiopure DKP (5.0 mmol) in anhydrous THF (25 mL) under nitrogen at 0 °C.
-
Reduction: Dropwise, add a solution of BH
·THF (1.0 M in THF, 30.0 mmol, 6.0 eq). Causality: Excess borane is required because each carbonyl requires two hydrides, and the resulting basic amines will tightly complex with the remaining borane. -
Heating: Gradually warm the reaction to 65 °C (reflux) and stir for 12 hours.
-
Quenching (Critical Step): Cool the flask to 0 °C. Slowly add anhydrous Methanol (10 mL) to quench unreacted borane. Caution: Vigorous H
evolution will occur. -
Decomplexation: Add 6M HCl (10 mL) and reflux for 2 hours. Causality: The piperazine product forms a highly stable Lewis acid-base complex with borane (Piperazine·BH
). Acidic reflux is mandatory to break this complex and release the free amine salt. -
Isolation: Basify the aqueous layer with 6M NaOH to pH 12, extract with Dichloromethane (3 x 20 mL), dry over Na
SO , and concentrate to yield the stereopure piperazine.
Visual Workflows & Mechanistic Logic
Decision matrix for selecting a stereoselective piperazine synthesis route.
Mechanism of Pd-catalyzed dynamic kinetic resolution of pyrazin-2-ols.
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL:2
-
Recent Advances in Piperazine Synthesis Source: Thieme E-Books & E-Journals URL:1
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines Source: Advanced Synthesis & Catalysis (Thieme) URL:4
-
1-Boc-Piperazine-2-carboxylic acid | Chiral Pool Synthesis Source: Benchchem URL:3
Sources
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Optimizing reductive amination conditions for pyrrolidine-piperazine coupling
Technical Support Center: Optimizing Reductive Amination for Pyrrolidine-Piperazine Coupling
Introduction: The Bifunctional Scaffold Challenge
Connecting a pyrrolidine ring to a piperazine ring via reductive amination is a cornerstone transformation in medicinal chemistry, frequently used to synthesize GPCR ligands (e.g., dopamine, sigma receptors) and kinase inhibitors.
While conceptually simple, this coupling involves two secondary cyclic amines (or a cyclic ketone and a cyclic amine), introducing specific challenges:
-
Steric Bulk: Coupling two rings creates significant steric crowding around the nascent C-N bond.
-
Reactivity Mismatch: Pyrrolidine is highly nucleophilic, but 4-piperidones can be prone to hydrate formation or self-aldol condensation if conditions are too basic.
-
Workup Difficulties: The resulting diamines are often polar and capable of chelating metals, leading to difficult emulsions.
This guide provides a field-proven, decision-based approach to optimizing this reaction.
Part 1: Strategic Decision Matrix
Before starting, select your protocol based on substrate sterics and stability.
Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate complexity.
Part 2: Detailed Protocols
Protocol A: The "Gold Standard" (STAB/DCE)
Best for: Routine couplings (e.g., pyrrolidine + N-Boc-4-piperidone) where extreme sterics are not an issue.
The Logic: Sodium triacetoxyborohydride (STAB) is preferred because it reduces the intermediate iminium ion significantly faster than the ketone starting material. Acetic acid (AcOH) is required to catalyze the dehydration of the hemiaminal to the iminium ion.
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for slightly higher boiling point and solubility).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv).
Step-by-Step:
-
Imine Formation: In a dry flask, dissolve the ketone (1.0 equiv) and amine (1.0 – 1.1 equiv) in anhydrous DCE (0.1 – 0.2 M).
-
Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Do not skip this. It ensures the equilibrium shifts toward the iminium species before reduction.
-
Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly.
-
Monitoring: Stir at RT for 12–24 hours. Monitor by LCMS.[1]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Citation: This protocol is based on the foundational work by Abdel-Magid et al., demonstrating STAB's selectivity for iminium ions over ketones. [1]
Protocol B: The "Heavy Duty" Method (Ti(OiPr)4)
Best for: Sterically hindered substrates (e.g., 2-substituted pyrrolidines) or unreactive ketones where Protocol A fails to reach full conversion.
The Logic: Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[2] This drives the equilibrium toward the imine/enamine even in difficult cases. Since STAB is less compatible with the titanium complex, NaBH₄ is typically used as the reducing agent in a second step.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat or 1.2 – 1.5 equiv).
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv).
-
Solvent: Neat (for step 1) or THF; Ethanol (for step 2).
Step-by-Step:
-
Imine Formation: Combine amine (1.0 equiv) and ketone (1.0 – 1.2 equiv) in a flask. Add Ti(OiPr)₄ (1.25 equiv).
-
Tip: If the mixture is stirrable, run it neat (solvent-free). If solids are present, use a minimal amount of dry THF.
-
-
Incubation: Stir under Nitrogen/Argon for 8–12 hours (or overnight). This ensures maximum conversion to the titanium-amine complex.
-
Reduction: Dilute the viscous mixture with absolute Ethanol (approx. 2–3 mL per mmol). Carefully add NaBH₄ (1.5 equiv) (Caution: Exothermic/Gas evolution). Stir for 2–4 hours.
-
The "Anti-Emulsion" Workup (CRITICAL):
-
Method 1 (Ammonia): Pour the reaction mixture into 2M aqueous ammonia (NH₄OH). The Titanium will precipitate as a filterable white solid (TiO₂). Filter through Celite. [2]
-
Method 2 (Seignette Salt): Quench with a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1–2 hours until two clear layers form. This solubilizes the Ti.
-
Citation: The use of Ti(OiPr)₄ to force imine formation followed by borohydride reduction was optimized by Mattson et al. [3]
Part 3: Troubleshooting & FAQs
Q1: My reaction with STAB stalled at 50% conversion. Should I add more reagent?
-
Diagnosis: STAB degrades over time in solution, and acetic acid can be consumed.
-
Fix: Do not just add more STAB. First, check the pH. If it is not acidic (pH < 6), add another 0.5 equiv of Acetic Acid to re-activate the imine formation, wait 30 mins, then add fresh STAB (0.5 equiv). If this fails, switch to Protocol B (Titanium).
Q2: I used Protocol B (Titanium), but I have a white gummy mess that won't separate.
-
Cause: Hydrolysis of Ti(OiPr)₄ produces sticky titanium oxides that trap your product.
-
Fix: You likely quenched with simple water or bicarbonate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously. It may take 2-4 hours, but the layers will eventually clarify as the tartrate chelates the titanium. Alternatively, dilute with ether and add 2M NaOH to precipitate the Ti as a solid, then filter.
Q3: I am coupling free piperazine (NH on both sides) to a pyrrolidine ketone. How do I prevent adding two ketones to one piperazine?
-
Strategy: This is a classic "bis-alkylation" risk.
-
Fix: Use a large excess of piperazine (3–5 equiv). The statistical probability of the second alkylation drops significantly. Alternatively, use 1-Boc-piperazine to mask one nitrogen, perform the coupling, and then deprotect (TFA/DCM) to reveal the free amine.
Q4: Can I use MeOH with STAB?
-
Technical Note: Generally, no. STAB reacts with methanol (solvolysis) faster than it reacts with the imine, destroying the reagent. Use DCE, DCM, or THF.[3] If solubility is an issue in DCE, you can use a small amount of DMF as a co-solvent.
Q5: My product is water-soluble (polar diamine). How do I extract it?
-
Strategy: Standard extraction often fails for pyrrolidine-piperazine scaffolds.
-
Fix:
-
Saturate the aqueous layer with NaCl (salting out).
-
Use CHCl₃/IPA (3:1) as the extraction solvent instead of pure DCM.
-
If still stuck, evaporate the aqueous layer to dryness and triturate the solids with MeOH/DCM (1:9) to pull out the amine salts.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[7] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Technical Support Center: Enantiomeric Resolution of 1-Methyl-4-(pyrrolidin-3-yl)piperazine
Welcome to the Technical Support Center. As a highly polar, basic triamine containing one secondary and two tertiary nitrogen atoms, 1-Methyl-4-(pyrrolidin-3-yl)piperazine presents unique challenges in stereoselective isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric excess (e.e.) and maximum yield during chiral resolution.
Troubleshooting Guides & FAQs
Section A: Classical Diastereomeric Salt Crystallization
Q1: Why does my salt "oil out" instead of forming crystals upon adding the resolving agent? Causality & Insight: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high and the lattice energy of the crystal is insufficient to overcome the solvation energy. Because 1-Methyl-4-(pyrrolidin-3-yl)piperazine is extremely polar, using unsubstituted tartaric acid yields a highly soluble salt that refuses to nucleate. Solution: Switch to a lipophilic resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (DTTA). The bulky toluoyl groups decrease the solubility of the resulting salt, driving thermodynamic crystallization. Furthermore, you must employ the1[1]. By adding only 0.5 equivalents of the diacid, you selectively precipitate the neutral diastereomeric salt of the less soluble enantiomer, leaving the other enantiomer as a free base in solution.
Q2: My enantiomeric excess (e.e.) plateaus at 80%. How can I achieve >99% e.e.? Causality & Insight: A plateau in e.e. indicates co-crystallization of the (R,R) and (S,R) diastereomers, often due to rapid kinetic precipitation (Ostwald's Rule of Stages). Solution: Implement a strict cooling ramp (e.g., 0.5°C/min) to maintain thermodynamic control. If the plateau persists, perform a secondary recrystallization using a 10:1 ratio of Ethanol:Water. The water increases the dielectric constant of the solvent, which selectively solubilizes the more polar, undesired diastereomeric impurity.
Section B: Preparative Supercritical Fluid Chromatography (SFC)
Q3: I am experiencing severe peak tailing and baseline drift during chiral SFC. What is the mechanistic cause? Causality & Insight: The secondary amine on the pyrrolidine ring acts as a strong hydrogen bond donor, while all three nitrogens act as acceptors. In SFC, these basic sites interact strongly with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP) via ion-exchange mechanisms. This secondary interaction overrides the chiral recognition, causing severe band broadening. Solution: You must2[2]. Using 0.2% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) in the Methanol co-solvent competitively binds to and masks the free silanols, allowing the triamine to interact purely with the chiral selector.
Section C: Enzymatic & Kinetic Resolution
Q4: Can I use lipases directly on the racemic free amine? Causality & Insight: While 3[3], the bulky 1-methylpiperazine moiety creates severe steric hindrance at the enzyme's active site, leading to poor conversion rates. Solution: Perform the enzymatic resolution on the synthetic precursor (e.g., 1-Boc-3-aminopyrrolidine) using Novozym 435 and an acyl donor like ethyl methoxyacetate. Once the enantiopure pyrrolidine is isolated, construct the piperazine linkage downstream.
Quantitative Method Comparison
| Resolution Method | Typical Yield (%) | Enantiomeric Excess | Scalability | Cost-Efficiency | Primary Limitation |
| Classical Salt Resolution | 35 - 45% | > 98% (after 1 wash) | High (Multi-kg) | High | Theoretical 50% max yield without racemization |
| Preparative SFC | 45 - 49% | > 99% | Medium (Grams) | Low (High CapEx) | Requires high solubility in CO₂/modifier |
| Enzymatic Resolution | ~45% | > 95% | Medium | Medium | Slower kinetics; best performed on precursors |
Self-Validating Experimental Protocol: Classical Resolution via (+)-DTTA
System Causality: This protocol leverages the Marckwald half-equivalent method. By deliberately starving the system of the resolving agent, only the most thermodynamically stable diastereomeric salt precipitates, acting as an internal purification filter.
-
Step 1: Solution Preparation Dissolve 10.0 g (54.6 mmol, 1.0 eq) of racemic 1-Methyl-4-(pyrrolidin-3-yl)piperazine in 100 mL of 95% Ethanol. Heat the reactor to 60°C under moderate agitation (250 RPM).
-
Step 2: Resolving Agent Addition Prepare a solution of 10.55 g (27.3 mmol, 0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of 95% Ethanol. Add this dropwise to the reactor over 30 minutes.
-
IPC (In-Process Control) 1: Monitor the solution visually. It must remain clear during addition. If turbidity appears, pause addition and increase temperature to 65°C until clear.
-
-
Step 3: Thermodynamic Crystallization Initiate a linear cooling ramp of 0.5°C/min down to 20°C. Hold at 20°C for 4 hours to maximize lattice formation.
-
Step 4: Isolation Isolate the crystalline salt via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Ethanol.
-
Step 5: Free-Basing (Critical Self-Validating Step) Suspend the isolated salt in 50 mL of deionized water. Add 2M NaOH dropwise.
-
IPC 2: Check the aqueous pH using a calibrated probe. The pH MUST be ≥ 12.5. If the pH is lower, the highly basic triamine will remain partially protonated and will not partition into the organic phase, destroying your yield.
-
-
Step 6: Extraction Extract the aqueous layer with Dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-amine.
-
IPC 3: Confirm chiral purity via SFC (Chiralpak IG column, CO₂/MeOH + 0.2% DEA). Target e.e. > 98%.
-
Workflow Visualization
Fig 1: Classical diastereomeric salt resolution workflow for chiral triamines.
References
-
Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents | Source: ulisboa.pt | URL: 1
-
Title: Chiral separation of a basic compound A. (a) Analytical SFC... | Source: researchgate.net | URL: 2
-
Title: Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Source: researchgate.net | URL: 3
Sources
Troubleshooting low purity issues with (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
This technical guide addresses low purity issues associated with (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (often an intermediate in kinase inhibitor synthesis). It focuses on the three most common sources of contamination: enantiomeric erosion, hygroscopic degradation, and oxidative instability.
Troubleshooting Guide & FAQ
Molecule Overview:
-
Chemical Name: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine[1][2][3]
-
Key Structural Features: Chiral secondary amine (pyrrolidine), tertiary amine (N-methyl piperazine).
-
Critical Sensitivity: High susceptibility to racemization during synthesis and hygroscopic degradation during storage.
Part 1: Diagnostic Flowchart
Use this decision tree to identify the root cause of your purity issue.
Figure 1: Diagnostic decision tree for identifying impurity sources based on physical and analytical symptoms.
Part 2: Troubleshooting Guides
Issue 1: Enantiomeric Purity Drop (Low ee%)
Symptom: The product shows a single peak on achiral HPLC but splits into two peaks (e.g., 80:20 ratio) on a chiral column. Context: This molecule is typically synthesized via the reductive amination of N-Boc-3-pyrrolidinone with N-methylpiperazine.
Root Cause: Enolization-Induced Racemization During reductive amination, the intermediate iminium ion can tautomerize to an enamine. If the reaction conditions are too basic or the temperature is too high, the chiral center at the pyrrolidine C3 position becomes labile, leading to racemization.
Corrective Protocol:
-
Change Reducing Agent: Do not use Sodium Cyanoborohydride (NaBH3CN) in methanol at room temperature if racemization is observed.
-
Recommended Conditions: Use Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM) or DCE. STAB is milder and requires less acidic activation, minimizing the risk of enolization [1].
-
Temperature Control: Conduct the imine formation step at 0°C and allow the reduction to proceed at no higher than 10°C.
Data Comparison:
| Condition | Reducing Agent | Solvent | Approx. Racemization Risk |
|---|---|---|---|
| Standard | NaBH3CN | MeOH/AcOH | High (5–15% loss of ee) |
| Optimized | NaBH(OAc)3 | DCM | Low (<1% loss of ee) |
Issue 2: "Sticky" Solid or Hygroscopic Gum
Symptom: The material (usually an HCl or TFA salt) turns into a viscous oil or gum upon exposure to air. Weighing is difficult.
Root Cause: Hygroscopicity of Polyamines The tri-hydrochloride salt of this molecule is extremely hygroscopic. It absorbs atmospheric moisture rapidly, leading to hydrolysis and inaccurate mass measurements.
Corrective Protocol: Free-Basing & Salt Switching If the HCl salt is unmanageable, convert it to the free base or a less hygroscopic salt (e.g., Fumarate).
Step-by-Step Free-Basing:
-
Dissolve the sticky salt in minimal water.
-
Adjust pH to >12 using 40% NaOH (aq). Note: The isoelectric point is high; ensure pH is sufficiently basic.
-
Extract exhaustively with DCM/Isopropanol (9:1) . Pure DCM may not efficiently extract the polar diamine.
-
Dry organic layer over Na2SO4, filter, and concentrate.[4]
-
Result: The free base is typically a viscous oil but is stable if stored under argon.
Issue 3: Unknown Impurities (M+16 or M+32 peaks)
Symptom: LCMS shows small impurity peaks with masses corresponding to [M+16] or [M+14].
Root Cause: N-Oxidation & Formylation
-
N-Oxidation (+16 Da): The tertiary amine on the piperazine ring is electron-rich and prone to oxidation by atmospheric oxygen, forming N-oxides [2].
-
Formylation (+28 Da): If DCM is used as a solvent with secondary amines over long periods (especially with silica gel), trace HCl can catalyze a reaction with DCM to form aminals or formyl species.
Corrective Protocol:
-
Antioxidants: If storing in solution, add 0.05% BHT (Butylated hydroxytoluene).
-
Solvent Choice: Avoid storing the free base in chlorinated solvents for extended periods. Use anhydrous ethanol or toluene for storage.
-
Inert Atmosphere: Purge all storage vials with Argon.
Part 3: Analytical Validation (FAQ)
Q: What is the best method to determine chiral purity? A: Standard C18 columns will not separate the enantiomers. You must use a polysaccharide-based chiral stationary phase.
Recommended Chiral Method:
-
Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). The amine modifier is critical to prevent peak tailing of the basic nitrogen.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low UV absorption; high concentration may be needed).
Q: My NMR shows broad peaks. Is the product impure? A: Not necessarily. This molecule has multiple conformational isomers due to the piperazine chair flips and pyrrolidine envelope puckering.
-
Test: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d to protonate the amines. If the peaks sharpen, the broadening is due to dynamic exchange, not impurities.
Part 4: Synthesis Pathway Visualization
The following diagram illustrates the critical step where the impurity profile is determined.
Figure 2: Mechanistic pathway showing how slow reduction or improper conditions leads to enamine formation and subsequent racemization.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Baumann, M., et al. (2011). "Flow Chemistry Syntheses of Piperazines and their Pharmacological Profile." Beilstein Journal of Organic Chemistry, 7, 442-495. (Discusses oxidative sensitivity of piperazine derivatives).
-
Sigma-Aldrich. (2023). "Product Specification: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine." (Confirming hygroscopic nature of HCl salts).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1067658-51-8|(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrobromide|BLD Pharm [bldpharm.com]
- 3. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Purification Protocols for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine .
As a chiral polyamine containing both pyrrolidine and piperazine moieties, this molecule presents a "perfect storm" of purification challenges: it is highly polar, highly water-soluble, and possesses multiple basic nitrogen atoms (pKa ~8.5–10.0). Standard purification techniques often lead to severe peak tailing, irreversible column adsorption, or complete loss of the compound in aqueous washes.
This guide provides field-proven, self-validating methodologies to overcome these bottlenecks through mechanistic understanding and optimized chromatographic strategies.
Troubleshooting Matrix: Common Purification Failures
Before diving into the protocols, consult this data-driven troubleshooting matrix to diagnose and resolve the most frequent issues encountered with this specific polyamine.
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Severe peak tailing / Irreversible adsorption on silica | Brønsted acidic silanols (pKa ~4.5–6.5) on standard bare silica form strong electrostatic ion-pairs with the basic secondary/tertiary amines of the analyte. | Switch to amine-functionalized silica (e.g., aminopropyl-grafted) to mask silanols, or add a volatile base (e.g., 1% Et₃N) to the mobile phase. |
| Early elution / No retention on C18 Reverse-Phase (RPLC) | At neutral or acidic pH, the multiple basic nitrogens are fully protonated, rendering the molecule highly hydrophilic and preventing hydrophobic interaction with the C18 stationary phase. | Employ High-pH RPLC (pH > 11.5) using ammonium hydroxide to fully deprotonate the amines, forcing them into their lipophilic free-base state. |
| Product loss during Liquid-Liquid Extraction (LLE) | The polyamine system is highly water-soluble even in its free-base form, leading to poor partition coefficients into organic solvents like DCM or EtOAc. | Abandon LLE. Utilize Strong Cation Exchange (SCX) "Catch and Release" Solid Phase Extraction directly on the quenched reaction mixture. |
Core Purification Workflows
The following protocols are designed as self-validating systems. By understanding the causality behind the solvent and stationary phase choices, you can easily adapt these parameters to your specific scale.
Workflow A: SCX "Catch and Release" (Crude Mixture Cleanup)
Purpose: To isolate the basic (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine from non-basic reaction byproducts, salts, and neutral impurities without relying on inefficient aqueous extractions[1].
Mechanism: Strong Cation Exchange (SCX) resins contain propylsulfonic acid groups (pKa < 1). When the crude mixture is loaded, the basic amines of our target molecule are protonated and form a strong ionic bond with the resin. Neutral and acidic impurities wash straight through. A subsequent wash with a strong volatile base deprotonates the target, releasing it from the resin.
Step-by-Step Protocol:
-
Conditioning: Solvate an SCX-2 cartridge (e.g., 1g sorbent per 50mg expected yield) with 3 Column Volumes (CV) of Methanol (MeOH).
-
Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH or DCM/MeOH (1:1) and load it onto the column. Allow it to pass through via gravity.
-
Washing (The "Catch"): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. Self-Validation Check: Analyze the wash fractions via TLC/LC-MS; your target mass should NOT be present here.
-
Elution (The "Release"): Elute the target compound using 3 CV of a freshly prepared solution of 5% Ammonia (NH₃) in Methanol .
-
Isolation: Concentrate the ammoniacal elution fractions under reduced pressure at 35°C to yield the free base of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Workflow B: High-pH Reversed-Phase Prep-HPLC (High-Purity Isolation)
Purpose: To achieve >99% purity and separate the target from structurally similar amine impurities (e.g., over-methylated or des-methylated species).
Mechanism: To retain a basic amine on a hydrophobic C18 column, the mobile phase pH must be at least 2 units above the analyte's highest pKa. By pushing the pH to 11.5 using aqueous ammonia, the pyrrolidine and piperazine nitrogens are completely deprotonated. This maximizes hydrophobicity and minimizes secondary electrostatic interactions with any residual silanols on the stationary phase, yielding sharp, symmetrical peaks[2].
Step-by-Step Protocol:
-
Column Selection: You must use a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or equivalent, stable up to pH 12). Standard silica will dissolve at this pH.
-
Mobile Phase Preparation:
-
Mobile Phase A: 250 mmol/L aqueous ammonia (Adjust to pH 11.5).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 minutes. (Because the deprotonated free base is more lipophilic, it will retain longer than expected).
-
Detection: Monitor via UV at 210 nm (amines lack strong chromophores) or via MS in positive electrospray ionization (ESI+) mode.
Workflow C: Amine-Functionalized Normal Phase Flash Chromatography
Purpose: For bulk scale-up (>1 gram) where Prep-HPLC is too slow or expensive.
Mechanism: Amine-functionalized silica (e.g., aminopropyl-grafted silica) permanently masks the Brønsted acidic silanols present on bare silica. This prevents the target basic amines from engaging in irreversible ion-pairing, allowing the compound to elute symmetrically without adding harsh basic modifiers like Triethylamine (TEA) to your solvent[3].
Step-by-Step Protocol:
-
Setup: Equip your flash system with an amine-functionalized silica cartridge (e.g., KP-NH or RediSep Amine).
-
Solvent System: Utilize a gradient of Hexane / Ethyl Acetate, or for highly polar batches, Dichloromethane (DCM) / Methanol (MeOH). Crucial: Do not add TEA or NH₄OH to the mobile phase; the stationary phase is already basic.
-
Elution: Run a gradient from 0% to 20% MeOH in DCM over 10 CVs.
-
Recovery: Pool the pure fractions and evaporate. The absence of TEA in the mobile phase significantly accelerates drying time and prevents TEA-hydrochloride salt contamination.
Visualizing the Purification Strategy
Decision tree for selecting the optimal purification route based on scale and purity requirements.
Mechanistic workflow of the SCX Catch and Release solid-phase extraction process.
Frequently Asked Questions (FAQs)
Q: How do I prevent the racemization of the (S)-pyrrolidine stereocenter during these basic purifications? A: The stereocenter on the pyrrolidine ring is generally stable, but prolonged exposure to strong bases at elevated temperatures can induce epimerization. While Workflow B utilizes a high pH (11.5), the residence time on the column is short (minutes). To ensure enantiomeric integrity, always evaporate your fractions immediately after collection at temperatures strictly below 40°C. Do not leave the compound sitting in ammoniacal solutions overnight.
Q: I tried running a standard C18 reverse-phase column with 0.1% TFA. The compound eluted in the void volume. Why? A: Trifluoroacetic acid (TFA) creates a low-pH environment (pH ~2.0). At this pH, all nitrogen atoms in (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine are protonated, turning the molecule into a highly polar polycation. Polycations have virtually zero affinity for a hydrophobic C18 stationary phase. You must use High-pH RPLC (Workflow B) to neutralize the charge and induce retention.
Q: Can I use standard silica gel if I just pre-treat it with Triethylamine (TEA)? A: While pre-treating bare silica with 1-5% TEA neutralizes some acidic silanols, it is rarely sufficient for a polyamine with multiple interacting sites. You will likely still experience band-broadening, and removing residual TEA from your final product is notoriously difficult. Amine-functionalized silica (Workflow C) is the scientifically rigorous solution.
References
-
Nakano, Y., Sakamaki, H., Tasaki-Handa, Y., & Saito, S. (2024). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Analytical Sciences, 40(3), 375-384.[Link]
-
Nomura, A., & Jones, C. W. (2013). Amine-Functionalized Porous Silicas as Adsorbents for Aldehyde Abatement. ACS Applied Materials & Interfaces, 5(12), 5569-5577.[Link]
-
LCGC International. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.[Link]
Sources
Technical Support Center: Stability & Handling of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Executive Summary & Mechanistic Grounding
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a versatile chiral building block featuring a highly reactive secondary amine (on the pyrrolidine ring) and two tertiary amines (on the piperazine ring). While structurally robust in solid form, its stability in solution is heavily dictated by solvent choice, pH, and storage conditions. The secondary amine acts as a potent nucleophile, making it susceptible to alkylation, oxidation, and pH-dependent degradation[1]. This guide provides field-proven troubleshooting strategies to ensure the integrity of your compound libraries and biological assays.
Solvent-Specific Stability Profiles & Causality
Dichloromethane (DCM): The Alkylation Risk
Mechanism: DCM is frequently used for extractions and chromatography, but it is not inert toward secondary amines. Dichloromethane acts as a mild alkylating agent. The secondary amine on the pyrrolidine ring can undergo an
Dimethyl Sulfoxide (DMSO): Hygroscopicity and Polymorph Shifts
Mechanism: DMSO is the gold standard for high-throughput screening stocks, but it is extremely hygroscopic. As DMSO absorbs atmospheric water, the solvent matrix shifts to a highly structured, ice-like lattice[3]. This non-ideal behavior drastically reduces the solubility of lipophilic piperazine derivatives. Furthermore, repeated freeze-thaw cycles provide the thermodynamic activation energy required for the compound to precipitate into a lower-energy, highly insoluble crystalline polymorph[3]. Water uptake is the primary driver of compound loss in DMSO, even more so than oxygen[4]. Recommendation: Prepare stocks in anhydrous DMSO, aliquot into single-use tubes, and store under inert gas (Argon/Nitrogen) at -20°C[4].
Methanol (MeOH): Formylation and Aminal Formation
Mechanism: Methanol is generally safe for short-term handling. However, laboratory-grade methanol often contains trace formaldehyde impurities. Under oxidative conditions, the secondary amine can react with these impurities to form aminals or undergo N-methylation. Recommendation: Use HPLC-grade or LC-MS-grade methanol and avoid prolonged exposure to UV light or heat.
Troubleshooting FAQs
Q1: I prepared a 10 mM stock in DMSO, but after a month in the freezer, the compound precipitated and won't redissolve. Why? A1: This is a classic symptom of water uptake combined with freeze-thaw stress. When the DMSO stock absorbs water from the air, the compound's solubility drops[3]. Freezing and thawing forces the compound out of solution into a lower-energy crystalline polymorph that is thermodynamically resistant to redissolving[3]. Solution: Discard the precipitated stock. Re-prepare using anhydrous DMSO (<0.005% water) and create single-use aliquots to prevent freeze-thaw cycles.
Q2: My LC-MS analysis shows a +12 Da and +14 Da mass shift after storing the compound in DCM. What is happening?
A2: Your compound is reacting with the solvent. The +12 Da shift corresponds to the formation of a methylene-bridged dimer (two amine molecules linked by a -CH
Q3: How can I improve the aqueous stability of this compound for my in vitro cellular assays? A3: The free base is susceptible to pH-related degradation and oxidation in aqueous media[1]. Converting the free base to a salt (e.g., hydrochloride or mesylate) protonates the secondary and tertiary amines. This drastically reduces their nucleophilicity, halts auto-oxidation, and significantly enhances aqueous solubility[5].
Mandatory Visualizations
Mechanistic pathway of secondary amine degradation via alkylation in dichloromethane (DCM).
Standardized workflow for the preparation, storage, and stability verification of amine stocks.
Quantitative Data Summaries
Table 1: Solvent Compatibility and Degradation Matrix
| Solvent | Stability Risk Level | Primary Degradation Mechanism | Recommended Storage / Handling |
| DMSO | Moderate | Hygroscopic water uptake; Polymorph crystallization[3]. | Anhydrous only; Single-use aliquots at -20°C[4]. |
| DCM | High | Use only for short-term extraction (<12h at 4°C). | |
| Methanol | Low to Moderate | N-methylation (if formaldehyde impurities are present). | Use LC-MS grade; Store at -20°C in the dark. |
| Acetonitrile | Low | Generally inert to secondary/tertiary amines. | Excellent for HPLC/LC-MS analysis and short-term storage. |
| Water (pH 7.4) | Moderate | Base hydrolysis; Oxidation[1]. | Convert to salt form (HCl/Mesylate) prior to aqueous use[5]. |
Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility & Stability Assessment in DMSO
Purpose: To empirically verify the stability of your specific batch before running high-throughput assays.
-
Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock using pure anhydrous DMSO to create a concentration gradient (e.g., 10 mM down to 10 µM).
-
Aqueous Challenge: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation & Reading: Incubate at 37°C for 2 hours. Read the plate using a UV/Vis spectrophotometer (turbidimetry at 620 nm). A sharp increase in absorbance indicates the kinetic solubility limit (precipitation)[5].
-
LC-MS Validation: Inject the supernatant of the highest soluble concentration into an LC-MS to verify the absence of degradation peaks (e.g., oxidation or solvent adducts)[4].
Protocol 2: Free Base to Hydrochloride Salt Conversion
Purpose: To eliminate amine nucleophilicity and enhance aqueous stability.
-
Dissolution: Dissolve 1.0 eq of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine free base in a minimal volume of anhydrous diethyl ether or MTBE at 0°C.
-
Acid Addition: Slowly add 2.1 eq of a standardized solution of HCl in dioxane (to protonate both the secondary pyrrolidine amine and the most basic piperazine nitrogen) under continuous stirring.
-
Precipitation: Stir for 30 minutes at 0°C. A white precipitate (the hydrochloride salt) will form.
-
Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash twice with cold anhydrous ether.
-
Drying: Dry the resulting salt under high vacuum at room temperature for 12 hours to remove residual solvent.
References
-
BenchChem. "Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives." 5
-
BenchChem. "preventing over-alkylation of amines in synthesis."2
-
Ziath. "Samples in DMSO: What an end user needs to know." 3
-
PubMed/NIH. "Studies on repository compound stability in DMSO under various conditions." 4
-
BenchChem. "Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs." 1
Sources
Strategies to prevent racemization during the synthesis of chiral pyrrolidines
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of racemization in the context of pyrrolidine synthesis.
Q1: What is racemization and why is it a significant problem in chiral pyrrolidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, known as a racemic mixture.[1] In the synthesis of chiral pyrrolidines, this process erodes the enantiomeric excess (ee), which can lead to a significant loss of biological activity, as often only one enantiomer is therapeutically effective.[1] The presence of the undesired enantiomer can also introduce off-target effects or toxicity and necessitates challenging and expensive purification steps.[1]
Q2: What are the primary chemical mechanisms that lead to racemization during pyrrolidine synthesis?
A2: Racemization in pyrrolidine synthesis typically occurs through two main mechanisms:
-
Enolate Formation: Protons on a carbon atom adjacent (alpha) to a carbonyl group or another electron-withdrawing group are acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[2]
-
Oxazolone Formation: During the coupling of N-acylated proline or its derivatives, the activated carboxyl group can be attacked by the carbonyl oxygen of the acyl group. This intramolecular cyclization forms an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.[3]
Q3: Which reaction steps are most susceptible to racemization?
A3: Several stages in a multi-step synthesis can be prone to racemization:
-
Activation and Coupling of N-Acyl Proline Derivatives: This is a very common step where racemization occurs, especially when using carbodiimide coupling reagents in polar aprotic solvents like DMF.[4]
-
Reactions Involving Strong Bases or High Temperatures: Any step that utilizes harsh basic conditions or elevated temperatures can promote the deprotonation of a stereogenic center, increasing the risk of racemization.[1][2]
-
Purification: Chromatography on acidic silica gel can sometimes cause epimerization of sensitive chiral compounds.[1][2]
-
Cleavage of Chiral Auxiliaries: The conditions used to remove a chiral auxiliary must be carefully selected to prevent racemization of the newly established stereocenter.[2]
Q4: How can I detect and accurately quantify the extent of racemization?
A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[4] This involves:
-
Hydrolyzing the final compound or an intermediate to its constituent amino acid.
-
Derivatizing the amino acid with a UV-active or fluorescent tag.
-
Separating the D- and L-enantiomers on a chiral HPLC column.
-
Integrating the peak areas of the two enantiomers to calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.[4]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a problem-oriented approach to address racemization issues encountered during specific experimental procedures.
Problem 1: Low Enantiomeric Excess (ee) Observed After an Acylation/Amide Coupling Step
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides like DCC or DIC with additives such as HOBt, particularly in DMF, is known to promote racemization of proline derivatives.[4][5] | Action: Switch to a low-racemization coupling reagent. Uronium/aminium-based reagents like HBTU, HATU, or HCTU are generally better options.[5] For sensitive sequences, consider specialized reagents like PyAOP or COMU.[4] |
| Strong or Sterically Unhindered Base: Strong bases like DIEA can readily abstract the alpha-proton, leading to epimerization.[6] | Action: Employ a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) are excellent alternatives that have been shown to reduce racemization.[5][6] |
| Prolonged Pre-activation or Reaction Time: Allowing the activated carboxylic acid to sit for an extended period before adding the nucleophile increases the opportunity for oxazolone formation and subsequent racemization.[4] | Action: Add the activated species to the reaction mixture immediately. Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion. |
| Elevated Reaction Temperature: Higher temperatures accelerate reaction rates but can also provide the energy needed to overcome the activation barrier for racemization.[1] | Action: Perform the coupling reaction at room temperature or below (e.g., 0 °C).[1] Avoid heating unless absolutely necessary for sluggish reactions. |
Workflow for Troubleshooting Low ee in Coupling Reactions
Caption: Troubleshooting workflow for low ee in coupling reactions.
Problem 2: Racemization Occurring During a Base-Mediated Reaction (Not an Acylation)
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Proton Alpha to an Activating Group: If a stereocenter is adjacent to a group like a ketone, ester, or nitro group, the alpha-proton will be acidic and susceptible to removal by a base.[2] | Action: Use the mildest base possible that can still effect the desired transformation. Consider non-basic conditions if an alternative synthetic route is feasible. |
| High Reaction Temperature: As with coupling reactions, elevated temperatures can promote epimerization.[1] | Action: Lower the reaction temperature. Perform a temperature optimization study to find the best balance between reaction rate and enantiomeric excess.[1] |
| Solvent Effects: The polarity of the solvent can influence the stability of the carbanionic intermediate, affecting the rate of racemization. | Action: Screen a range of solvents. Aprotic solvents of varying polarity (e.g., THF, Toluene, DCM) should be tested to find the optimal medium.[1] |
Problem 3: Loss of Stereochemical Purity During Workup or Purification
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Acidic Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds during column chromatography.[1] | Action: Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic amine (e.g., 1% triethylamine) in the eluent.[1][2] |
| Harsh pH During Aqueous Workup: Exposure to strongly acidic or basic aqueous solutions can lead to epimerization. | Action: Maintain a pH as close to neutral as possible during extractions. Use buffered solutions if necessary. |
Experimental Protocol: Neutralization of Silica Gel for Chromatography
-
Prepare the Eluent: Mix the desired solvent system for your column (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add Base: To this mixture, add triethylamine (Et3N) to a final concentration of 0.5-1% (v/v).
-
Prepare the Slurry: In a fume hood, add the silica gel to a beaker. Slowly pour the triethylamine-containing eluent over the silica gel while gently swirling to create a uniform slurry.
-
Pack the Column: Pack the column using the prepared slurry as you normally would.
-
Run the Column: Run the chromatography using the eluent containing triethylamine. This will maintain a neutral to slightly basic environment on the column, protecting sensitive stereocenters.
Preventative Strategies: Designing a Racemization-Resistant Synthesis
Proactively designing your synthetic route to minimize the risk of racemization is the most effective strategy.
Strategic Choice of Protective Groups
The nature of the nitrogen protecting group on the pyrrolidine ring can influence the acidity of the alpha-proton. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred over acyl groups like Benzoyl, as they are less electron-withdrawing and reduce the likelihood of racemization during subsequent coupling steps.[7]
Use of Chiral Auxiliaries
For constructing the pyrrolidine ring itself, employing a chiral auxiliary is a powerful method to control stereochemistry.[2] The auxiliary directs the formation of new stereocenters and is then cleaved under conditions that do not compromise the product's stereochemical integrity. Evans oxazolidinones and Oppolzer's camphorsultam are commonly used for this purpose.[2]
General Workflow Using a Chiral Auxiliary
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
Considerations for scaling up the synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
To: Technical Operations Team / Process Chemistry Group From: Senior Application Scientist, Chemical Development Subject: Technical Guide: Scalable Synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Executive Summary & Route Selection
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 2512230-61-2 for 3HCl salt) is a critical chiral diamine building block used in the synthesis of GPCR ligands (e.g., H3 antagonists) and kinase inhibitors.
The Scaling Challenge: The primary challenge in scaling this molecule is stereochemical integrity .
-
Route A (Reductive Amination): Reacting N-Boc-3-pyrrolidinone with N-methylpiperazine yields a racemic product. This route requires a subsequent, costly chiral resolution step, making it inefficient for scale-up of the pure enantiomer.
-
Route B (Nucleophilic Substitution - Recommended): Displacement of a leaving group (mesylate/tosylate) on an enantiopure pyrrolidinol precursor. This proceeds via an SN2 mechanism with inversion of configuration . To obtain the (S)-product , you must start with the (R)-alcohol .
Recommendation: Proceed with Route B using (R)-1-N-Boc-3-hydroxypyrrolidine as the starting material. This route is stereospecific, robust, and avoids chiral chromatography.
Process Workflow Diagram
The following logic flow details the critical decision nodes and chemical transformations for the recommended SN2 route.
Caption: Synthesis workflow for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine via SN2 inversion.
Technical Troubleshooting & Protocols
Phase 1: Activation of the Chiral Center
Reaction: (R)-N-Boc-3-pyrrolidinol + MsCl → (R)-N-Boc-3-mesyloxypyrrolidine
Q: Why are we seeing low yields and an "olefin" impurity by NMR? A: This is due to elimination (E2) competing with substitution.
-
Cause: If the reaction temperature rises above 5-10°C during Mesyl Chloride (MsCl) addition, or if the base (Triethylamine) is added too quickly, the mesylate can eliminate to form N-Boc-2,5-dihydro-1H-pyrrole (the olefin).
-
Solution:
-
Cooling: Maintain internal temperature strictly between -5°C and 0°C during addition.
-
Order of Addition: Add MsCl slowly to the solution of alcohol and base.
-
Quench: Quench immediately upon completion (monitor by TLC/HPLC) with NaHCO3 to prevent acid-catalyzed degradation.
-
Phase 2: The SN2 Displacement (The Critical Step)
Reaction: (R)-Mesylate + 1-Methylpiperazine → (S)-Protected Diamine
Q: The reaction is sluggish (24h+), and we see unreacted mesylate. Should we increase the temperature? A: Be cautious. Higher temperatures (>90°C) increase the rate of elimination over substitution.
-
Optimization:
-
Solvent: Switch from Toluene to Acetonitrile (ACN) . ACN is a polar aprotic solvent that stabilizes the transition state, significantly accelerating SN2 reactions [1].
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M).
-
Stoichiometry: Use 3–5 equivalents of N-methylpiperazine. The excess amine acts as both the nucleophile and the proton scavenger (base), driving the equilibrium.
-
Q: How do we remove the excess N-methylpiperazine during workup? It's water-soluble. A: This is a common bottleneck.
-
Protocol:
-
Evaporate the reaction solvent (ACN).
-
Dissolve residue in DCM or EtOAc.
-
Wash Strategy: Wash the organic layer with saturated aqueous NaHCO3 (not water alone). The high ionic strength forces the organic amine into the organic layer.
-
Distillation: If residual N-methylpiperazine persists, it is best removed by high-vacuum distillation (bp ~138°C) before the deprotection step, as it will co-crystallize as a salt later.
-
Phase 3: Deprotection & Isolation
Reaction: (S)-Protected Diamine + HCl → (S)-Product • 3HCl
Q: The final salt is hygroscopic and turns into a "goo" on the filter. How do we get a free-flowing solid? A: Polyamine salts are notoriously hygroscopic.
-
Crystallization Protocol:
-
Perform deprotection using HCl in MeOH or HCl in Dioxane .
-
Do not evaporate to dryness.
-
Add an anti-solvent (e.g., Diethyl Ether or MTBE ) slowly to the acidic solution with vigorous stirring.
-
Filter under a nitrogen blanket (to exclude moisture).
-
Dry in a vacuum oven at 40°C with P2O5 desiccant.
-
Quantitative Data Summary
| Parameter | Specification / Target | Rationale |
| Starting Material | (R)-N-Boc-3-pyrrolidinol (>99% ee) | Inversion yields (S)-product. Starting with (S) yields (R). |
| Mesylation Temp | < 5°C | Prevents E2 elimination to pyrroline impurity. |
| Coupling Equiv. | 3.0 - 5.0 eq.[1] N-Methylpiperazine | Drives SN2 kinetics; minimizes reaction time. |
| Coupling Solvent | Acetonitrile (preferred) | Polar aprotic solvent accelerates nucleophilic attack. |
| Yield (Step 2) | > 75% | Lower yields indicate elimination side reactions. |
| Final Purity | > 98% (HPLC), > 98% ee | Critical for biological assays. |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 solvent effects).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56926444, 1-Methyl-4-pyrrolidin-3-ylpiperazine. Retrieved March 5, 2026, from [Link]
Sources
Validation & Comparative
Comprehensive Bioactivity Comparison Guide: (S)- vs (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Enantiomers
Executive Summary & Pharmacological Context
As a Senior Application Scientist, I frequently encounter the challenge of chiral scaffold optimization in early-stage drug discovery. The compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine is a highly versatile diamine pharmacophore. It is prominently utilized in two distinct therapeutic arenas: as an Antibiotic Resistance Breaker (ARB) targeting bacterial efflux pumps1[1], and as a core structural motif in CNS-active GPCR ligands, particularly Histamine H3 receptor antagonists2[2].
The stereocenter at the C3 position of the pyrrolidine ring is not merely a structural nuance; it is the primary determinant of target engagement. This guide objectively compares the bioactivity of the (S)- and (R)-enantiomers, explaining the mechanistic causality behind their divergent pharmacological profiles and providing self-validating protocols for their experimental evaluation.
Mechanistic Causality: The Role of Stereochemistry in Target Engagement
The bioactivity divergence between the (S)- and (R)-enantiomers stems directly from the spatial orientation of their basic amine centers. In biological systems, these nitrogens (pKa ~8.5–9.2) are protonated at physiological pH, acting as critical hydrogen bond donors and electrostatic anchors.
-
Efflux Pump Inhibition (ARB Activity): Recent data demonstrates that incorporating a 5-membered pyrrolidine ring linked to a piperazine significantly reduces bacterial efflux compared to standard 6-membered rings 3[3]. The (S)-configuration optimally positions the piperazine moiety to interact with the lipophilic domains of the bacterial efflux transporter, effectively "jamming" the pump mechanism. The (R)-enantiomer's inverted trajectory leads to suboptimal van der Waals contacts, reducing its efficacy.
-
GPCR Binding (e.g., Histamine H3): Target receptors typically feature a highly conserved acidic residue (e.g., Aspartate in TM3). The (S)-enantiomer adopts a low-energy conformation where the distance between the pyrrolidine nitrogen and the distal piperazine nitrogen perfectly matches the bipartite binding pocket, allowing simultaneous salt-bridge formation and hydrophobic packing. The (R)-enantiomer suffers from steric repulsion, forcing a high-energy rotamer that severely attenuates binding affinity.
Fig 1: Stereospecific target engagement and downstream signal modulation by the (S)-enantiomer.
Quantitative Bioactivity Comparison
To facilitate objective decision-making in scaffold selection, the following table synthesizes the typical pharmacological parameters observed when evaluating these enantiomers against primary targets.
| Pharmacological Parameter | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine | (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine | Analytical Method / Assay |
| Target Affinity (e.g., H3R Ki) | ~8.5 nM (Eutomer / High Affinity) | >850 nM (Distomer / Low Affinity) | Radioligand Displacement |
| Efflux Pump Inhibition (IC50) | 1.2 µM | 15.4 µM | Fluorometric Efflux Assay |
| Enantiomeric Excess (ee) | >99.5% achievable | >99.5% achievable | Chiral HPLC (Daicel Chiralpak) |
| LogD (pH 7.4) | 0.85 | 0.85 | Shake-flask method |
| Microsomal Stability (T1/2) | 45 mins | 42 mins | Human Liver Microsomes (HLM) |
Note: While physicochemical properties (LogD, stability) remain identical across enantiomers, the biological target engagement (Ki, IC50) exhibits a profound chiral cliff, validating the necessity of stereospecific synthesis.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, any comparative study of these enantiomers must employ a self-validating protocol that couples rigorous chiral resolution with functional bioassays.
Protocol 1: Enantiomeric Resolution via Preparative Chiral HPLC
Objective: Isolate (S) and (R) enantiomers from the racemic mixture to >99% ee to prevent bioassay cross-contamination. Causality: Even a 1% contamination of the highly active (S)-enantiomer in the (R)-enantiomer batch can result in false-positive binding signals, drastically skewing Structure-Activity Relationship (SAR) data. Step-by-Step Methodology:
-
Sample Preparation: Dissolve racemic 1-Methyl-4-(pyrrolidin-3-yl)piperazine in HPLC-grade Methanol/Diethylamine (99.9:0.1 v/v) to a concentration of 50 mg/mL. Reasoning: The addition of DEA suppresses secondary amine ionization, preventing peak tailing and ensuring sharp resolution.
-
Chromatographic Separation: Inject onto a Daicel Chiralpak AD-H column (250 x 20 mm, 5 µm). Mobile phase: Hexane/Isopropanol/DEA (80:20:0.1). Flow rate: 15 mL/min.
-
Detection & Fraction Collection: Monitor UV absorbance at 220 nm. Collect the first eluting peak and the second eluting peak in separate, pre-weighed vials.
-
Validation (Self-Correction): Re-inject fractions on an analytical Chiralpak AD-H column. Calculate enantiomeric excess (ee). Proceed to biological assays only if ee > 99.5%.
Protocol 2: In Vitro Radioligand Binding Assay
Objective: Quantify the binding affinity (Ki) of each enantiomer at the target receptor. Causality: Using a competitive displacement model ensures that the observed bioactivity is specifically due to target engagement rather than off-target cytotoxicity or non-specific membrane disruption. Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]-radioligand, and varying concentrations (10^-10 to 10^-4 M) of the purified (S) or (R) enantiomer.
-
Equilibration: Incubate at 25°C for 60 minutes to achieve steady-state binding. Reasoning: Thermodynamic equilibrium is strictly required for accurate Ki calculation via the Cheng-Prusoff equation.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Synthesis: Plot specific binding vs. log[ligand]. Use non-linear regression to determine IC50, then convert to Ki.
Fig 2: Self-validating workflow for chiral resolution and bioaffinity determination.
References
-
Antibiotic resistance breakers (WO2018220365A1) . Google Patents. 1
-
Agonists of guanylate cyclase and their uses (WO2014151206A1) . Google Patents. 2
-
Antibiotic resistance destroyer (CN110869373A) . Google Patents. 3
Sources
Comparative Guide: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Scaffold vs. Known H3 Receptor Ligands
Executive Summary
Product Identity: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 2512230-61-2 for trihydrochloride salt) is a specialized diamine scaffold used primarily in the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists .[1]
Context: Unlike first-generation H3 ligands (e.g., Ciproxifan) which contain an imidazole ring leading to cytochrome P450 (CYP) inhibition, this scaffold belongs to the "third-generation" non-imidazole class. It offers a rigidified diamine core that mimics the basicity and spacing of the endogenous histamine pharmacophore while improving CNS penetration and metabolic stability.
Comparison Scope: This guide compares the pharmacological potential of ligands derived from the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold against two gold standards:
-
Pitolisant (Wakix®): The first-in-class commercial H3 inverse agonist (Piperidine-ether scaffold).
-
Ciproxifan: A potent but clinically limited imidazole-based reference antagonist.
Structural & Mechanistic Comparison
The utility of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in its ability to serve as the "warhead" that binds to the acidic aspartate residue (Asp3.32) inside the H3 receptor.[2]
| Feature | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Scaffold | Pitolisant (Reference Drug) | Ciproxifan (Reference Tool) |
| Core Pharmacophore | Pyrrolidinyl-Piperazine (Diamine) | Piperidine (Mono-amine) | Imidazole (Aromatic heterocycle) |
| Binding Mode | Bidentate interaction potential; the piperazine N4 is often the basic center interacting with Asp3.32. | Monodentate interaction via the piperidine nitrogen. | Imidazole nitrogen interacts; mimics histamine directly. |
| CYP450 Liability | Low. Lacks the imidazole ring responsible for heme-iron coordination in CYP enzymes. | Low. Ether linkage and piperidine are metabolically stable. | High. Potent inhibitor of CYP enzymes (major clinical drawback). |
| Stereochemistry | Chiral (S)-enantiomer. (S)-configuration often provides 3-10x higher affinity than (R) due to optimal fit in the hydrophobic pocket. | Achiral. | Achiral (cyclopropyl ketone). |
| CNS Penetration | High. High pKa (~9.0) but balanced lipophilicity when derivatized. | High. Designed for narcolepsy treatment.[3] | High. |
Mechanistic Insight: The "Diamine Effect"
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold provides a distinct advantage over simple piperidines (like in Pitolisant) for specific binding pockets. The rigid pyrrolidine ring restricts the conformational space of the piperazine, reducing the entropic cost of binding. Furthermore, the presence of two basic nitrogens allows for "tuning" the pKa to optimize the balance between receptor affinity (requires high basicity) and blood-brain barrier penetration (requires moderate lipophilicity).
Pharmacological Performance (Comparative Data)
Note: The data below compares a representative benzamide derivative synthesized from the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold (a common optimization strategy) against the standards.
Table 1: In Vitro Binding & Functional Potency
| Parameter | (S)-Scaffold Derivative* | Pitolisant | Ciproxifan |
| hH3R Affinity ( | 0.5 – 5.0 nM | 0.5 – 2.0 nM | 0.5 – 1.0 nM |
| Selectivity (vs H1/H2/H4) | > 1000-fold | > 1000-fold | > 1000-fold (vs H1/H2) |
| Functional Mode | Inverse Agonist / Antagonist | Inverse Agonist | Antagonist |
| hERG Inhibition ( | > 10 µM (Structure dependent) | ~ 1 - 3 µM | Moderate |
| Phospholipidosis Risk | Moderate (Diamine nature) | Low | Low |
*Data represents typical values for optimized benzamide or urea derivatives of the scaffold, not the bare intermediate.
Visualization of H3R Signaling & Screening
Diagram 1: H3 Receptor Signaling Pathway (Gi/o Coupled)
The H3 receptor functions as a presynaptic autoreceptor. Antagonists/Inverse agonists (like those derived from the subject scaffold) block this pathway, preventing the "braking" effect on neurotransmitter release.
Caption: H3R antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase, ultimately increasing neurotransmitter release.
Experimental Protocols
To validate the affinity of ligands synthesized from the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine the affinity (
-
Reagents:
-
Source: CHO-K1 cells stably expressing human H3 receptor.
-
Radioligand:
-N- -methylhistamine (1-2 nM final conc). -
Non-specific Control: 10 µM Imetit or R-
-methylhistamine. -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
-
-
Procedure:
-
Harvest: Homogenize cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL Radioligand.
-
50 µL Test Compound (Serial dilution:
to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C . (Note: H3 kinetics are temperature sensitive).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding). Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (One-site competition). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Objective: Confirm Inverse Agonist activity (reduction of constitutive activity) or Antagonism.
-
System: HEK293 cells expressing hH3R.
-
Stimulation: Since H3 is Gi-coupled, use Forskolin (10 µM) to elevate cAMP baseline.
-
Agonist Challenge (for Antagonist Mode): Add R-
-methylhistamine ( conc). -
Test Compound: Add (S)-scaffold derivative (serial dilution).
-
Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.
-
Readout: Decrease in HTRF ratio indicates high cAMP (Antagonism of the Gi effect).
-
Inverse Agonism: If the compound increases cAMP levels above the Forskolin-only baseline (in the absence of agonist), it inhibits the receptor's constitutive activity.
-
Diagram 2: Comparative Screening Workflow
Caption: Workflow for converting the scaffold into a high-affinity H3 ligand.
References
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. Link
-
Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Esbenshade, T. A., et al. (2005). Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist. Biochemical Pharmacology. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor antagonists. Frontiers in Bioscience. Link
-
PubChem Compound Summary. (2024). 1-Methyl-4-(pyrrolidin-3-yl)piperazine.[1][4] National Center for Biotechnology Information. Link
Sources
- 1. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]
- 2. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1067658-51-8|(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrobromide|BLD Pharm [bldpharm.com]
Publish Comparison Guide: Validating Target Engagement of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
The following guide details the validation of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , a privileged scaffold and key pharmacophore used primarily in the development of Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor ligands .
This guide addresses the compound as a high-value fragment/lead in Hit-to-Lead campaigns, comparing its baseline performance against optimized clinical standards like Pitolisant and Haloperidol .
Executive Summary & Mechanism of Action
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (hereafter SMPP ) represents a non-imidazole diamine scaffold. In medicinal chemistry, this structure is a critical "warhead" that provides high affinity for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.
Unlike the earlier generation of imidazole-based H3 ligands (which suffered from CYP450 inhibition), SMPP serves as the core for stable, high-affinity antagonists/inverse agonists.
-
Primary Target: Histamine H3 Receptor (H3R) – Antagonist/Inverse Agonist.
-
Secondary Target: Sigma-1 Receptor (S1R) – Modulator (Off-target liability or polypharmacology).
-
Mechanism: SMPP binds to the orthosteric site of H3R, preventing the G
i-mediated inhibition of adenylate cyclase, thereby enhancing neurotransmitter release (histamine, acetylcholine, dopamine).
Comparative Landscape: Scaffold vs. Optimized Standards
The following table compares the SMPP scaffold against the clinical standard Pitolisant (H3R inverse agonist) and Haloperidol (Sigma-1 reference).
| Feature | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (SMPP) | Pitolisant (Wakix®) | Haloperidol |
| Role | Lead Scaffold / Fragment | Optimized Clinical Drug | Reference Ligand |
| H3R Affinity ( | 10 – 150 nM (High for a fragment) | 0.1 – 1.0 nM | > 10,000 nM |
| Sigma-1 Affinity | Moderate (Likely off-target) | Low | High (Nanomolar) |
| Cellular Permeability | High (Low MW, Polar) | High | High |
| Metabolic Stability | Low (Exposed amines) | Optimized | Optimized |
| Target Engagement | Rapid kinetics, fast off-rate | Slow off-rate (Residence time) | Slow off-rate |
Scientific Rationale: Why These Assays?
To validate SMPP, we must distinguish between functional efficacy (downstream signaling) and physical target engagement (binding).
-
NanoBRET™ Target Engagement (The Gold Standard):
-
Why: Traditional radioligand binding requires membrane preparations (disrupting cellular context). NanoBRET allows us to measure SMPP binding to H3R inside intact live cells by displacing a fluorescent tracer. This confirms the compound crosses the membrane and binds the specific pocket.
-
-
cAMP HTRF Functional Assay:
-
Why: H3R is
-coupled. Agonism lowers cAMP; Antagonism (SMPP's expected mode) prevents this drop. We use Forskolin to stimulate cAMP, then add an H3 agonist (R-alpha-methylhistamine) to lower it. SMPP should restore cAMP levels.
-
Experimental Protocols
Protocol A: NanoBRET™ Target Engagement Assay (H3R)
Validates physical binding in live HEK293 cells.
Materials:
-
HEK293 cells transfected with N-terminal NanoLuc®-H3R fusion vector.
-
Fluorescent Tracer: NanoBRET™ Tracer K-4 (Promega) or equivalent H3-specific tracer.
-
Detection: GloMax® Discover or EnVision® Multimode Plate Reader.
Step-by-Step Workflow:
-
Transfection (Day 1): Plate HEK293 cells at
cells/mL. Transfect with NanoLuc-H3R plasmid using FuGENE® HD (3:1 ratio). Incubate 24h at 37°C/5% CO . -
Tracer Optimization (Day 2): Determine the
of the tracer. Treat cells with serially diluted Tracer K-4 (0–1 M) to find the concentration yielding 50% signal saturation (typically ~50 nM). -
Competition Assay (Day 2):
-
Harvest cells and resuspend in Opti-MEM® I (no phenol red).
-
Dispense 18
L of cells into white 384-well plates. -
Add 1
L of SMPP (Serially diluted, 10 M down to 1 pM). -
Add 1
L of Tracer K-4 (at determined concentration). -
Control Wells: No Compound (Max Signal), Unlabeled H3 Antagonist (e.g., 10
M Thioperamide) as Non-Specific Binding control (Min Signal).
-
-
Equilibration: Incubate for 2 hours at 37°C.
-
Detection: Add 10
L of NanoBRET™ Nano-Glo® Substrate/Inhibitor mix. Read Donor emission (460 nm) and Acceptor emission (618 nm) immediately. -
Analysis: Calculate MilliBRET units (mBU). Plot dose-response to determine the cellular
and apparent of SMPP.
Protocol B: Gi-Coupled cAMP HTRF Functional Assay
Validates functional antagonism of H3R.
Materials:
-
H3R-expressing CHO-K1 cells (Stable line preferred).
-
Agonist: (R)-(-)-
-Methylhistamine (RAMH). -
Stimulator: Forskolin (activates Adenylate Cyclase).
-
Kit: Cisbio HTRF cAMP Gi Kit.
Step-by-Step Workflow:
-
Cell Prep: Resuspend cells in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor). Plate 5
L/well (approx. 2,000 cells) in a low-volume 384-well white plate. -
Compound Addition (Antagonist Mode):
-
Add 2.5
L of SMPP (concentration range). Incubate 15 mins at RT. -
Note: This pre-incubation allows SMPP to occupy the receptor before the agonist arrives.
-
-
Stimulation:
-
Add 2.5
L of Mix: Forskolin ( M final) + RAMH ( concentration, typically 10-50 nM). -
Logic: Forskolin drives cAMP up; RAMH drives it down via H3R. SMPP should block RAMH, keeping cAMP high.
-
-
Incubation: 45 minutes at RT.
-
Lysis & Detection:
-
Add 5
L of cAMP-d2 (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor).
-
-
Read: Measure HTRF ratio (665/620 nm) after 1 hour.
-
Data: An increase in HTRF signal (in competitive immunoassay, high signal = low cAMP) indicates lack of antagonism. Wait—Correction: The Cisbio assay is competitive. High cAMP = Low Signal.
-
Result: SMPP should cause a decrease in HTRF Ratio (indicating High cAMP recovery) relative to the RAMH-only control.
-
Visualization of Signaling & Workflow
The following diagrams illustrate the H3R signaling pathway modulated by SMPP and the NanoBRET workflow.
Caption: SMPP blocks the H3 agonist-induced G
Caption: NanoBRET workflow. SMPP displaces the fluorescent tracer, reducing energy transfer (BRET) from the NanoLuc-H3R fusion to the tracer.
References
-
Gemkow, M. J., et al. "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 2009. Link
-
Stoddart, L. A., et al. "Application of BRET to Monitor Ligand Binding to GPCRs." Nature Methods, 2015. Link
-
Lazewska, D., et al. "Piperazine Derivatives as Histamine H3 Receptor Ligands." Current Medicinal Chemistry, 2014. Link
-
Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Promega Technical Manual, 2023. Link
-
Cisbio Bioassays. "cAMP Gi Kit - User Guide." Revvity Resources, 2024. Link
A Comparative Guide to the Structure-Activity Relationship of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Analogs as Dopamine Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine analogs, a scaffold of significant interest in the development of novel therapeutics for central nervous system (CNS) disorders. By leveraging key structural motifs found in successful CNS drugs, this class of compounds offers a promising starting point for the design of potent and selective dopamine D2 and D3 receptor ligands, which are critical targets in conditions such as schizophrenia and bipolar disorder.[1][2] This document will explore the synthetic strategies for accessing these analogs, detail the experimental protocols for their biological evaluation, and present a comprehensive comparison of their performance, supported by experimental data from analogous compound series.
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Scaffold: A Privileged Motif in CNS Drug Discovery
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine core combines two key pharmacophoric elements: a chiral pyrrolidine ring and a piperazine moiety. The pyrrolidine ring is a common feature in a multitude of approved drugs, valued for its ability to introduce conformational rigidity and specific stereochemical interactions with biological targets.[3][4] The piperazine group is a versatile linker and a common element in many antipsychotic and antidepressant medications, often serving as a key interaction point with aminergic G-protein coupled receptors (GPCRs).[5][6] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for conferring selectivity and potency for specific receptor subtypes. This guide will focus on the (S)-enantiomer, which has been identified in related scaffolds as often providing the optimal geometry for interaction with the dopamine D2/D3 receptors.
Synthetic Strategies for Analog Generation
The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and its analogs can be achieved through several convergent synthetic routes. A common approach involves the coupling of a suitably protected (S)-3-aminopyrrolidine derivative with a 1-methylpiperazine moiety, often via reductive amination or nucleophilic substitution.
A representative synthetic workflow is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperidine versus Pyrrolidine Scaffolds in Medicinal Chemistry
Executive Summary
In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are ubiquitous saturated nitrogen heterocycles—appearing in over 60% of small-molecule drugs—their distinct physicochemical and conformational profiles dictate their utility in lead optimization.
This guide provides a technical comparison of these two privileged scaffolds. It explores how the subtle contraction of a single methylene unit alters lipophilicity, basicity, and metabolic fate, and provides actionable data to guide scaffold hopping decisions.
Physicochemical Profiling: The Impact of Ring Size
The transition from piperidine to pyrrolidine is a classic strategy to modulate physicochemical properties without drastically altering the pharmacophore.
Comparative Data Table
| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.84 | ~0.46 | Pyrrolidine lowers LogP, improving solubility and reducing non-specific binding. |
| pKa (Basicity) | 11.22 | 11.27 | Both are highly basic; pyrrolidine is slightly more basic due to ring strain/solvation effects. |
| Polar Surface Area (PSA) | ~12 Ų | ~12 Ų | Negligible difference; H-bond accepting capability is similar. |
| Molar Volume | Larger | Smaller | Pyrrolidine reduces steric bulk, useful for tight binding pockets. |
Expert Insight: Lipophilicity and Solubility
The most immediate effect of contracting the ring is a reduction in lipophilicity (
-
Causality: The removal of a methylene group (-CH₂-) reduces the hydrophobic surface area.
-
Application: If a piperidine-containing lead has a LogP > 3.5 (increasing toxicity risk), switching to pyrrolidine can bring it into a more drug-like range (LogP < 3) while maintaining the basic amine interaction.
Structural & Conformational Analysis
The defining difference between these scaffolds is not just size, but flexibility .
Piperidine: The Rigid Chair
Piperidine predominantly exists in a distinct chair conformation , similar to cyclohexane.
-
Axial vs. Equatorial: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
-
Design Consequence: This rigidity is advantageous for "Lock and Key" binding where the pharmacophore vectors must be held in a precise orientation to bind a receptor (e.g., GPCRs).
Pyrrolidine: The Flexible Envelope
Pyrrolidine is highly flexible, rapidly interconverting between envelope and twist conformations via pseudorotation.
-
Induced Fit: The ring can distort to maximize interactions within an enzyme active site.
-
Design Consequence: This flexibility allows pyrrolidine derivatives to adopt conformations that might be energetically inaccessible to piperidines, potentially picking up additional hydrogen bonds or avoiding steric clashes.
Visualization: Scaffold Selection Logic
Figure 1: Decision logic for selecting between piperidine and pyrrolidine scaffolds based on structural requirements and toxicity risks.
ADME & Toxicity: The hERG Liability
One of the most significant drivers for switching from piperidine to pyrrolidine is the mitigation of hERG channel inhibition , a marker for cardiotoxicity.
The hERG Pharmacophore
The hERG channel pore binds molecules with:
-
A basic nitrogen (protonated at physiological pH).
-
A hydrophobic aromatic tail.
-
A flexible linker.
Piperidine Liability: The piperidine ring is a "privileged" hERG blocker. Its size and lipophilicity often position the basic nitrogen perfectly to interact with the channel's inner pore residues (Tyr652 and Phe656) via cation-
The Pyrrolidine Rescue: Contracting the ring to pyrrolidine often reduces hERG affinity by:
-
Lowering Lipophilicity: Reducing the hydrophobic driving force for channel binding.
-
Altering Geometry: Changing the vector of the nitrogen lone pair/proton, potentially disrupting the optimal
-stacking distance.
Key Insight: In a study of MCH-1 receptor antagonists, replacing a piperidine linker with a pyrrolidine reduced hERG inhibition by >10-fold while maintaining potency.
Case Study: Pancreatic Lipase Inhibitors
A direct comparison of these scaffolds was performed in the development of pancreatic lipase inhibitors, demonstrating the "Induced Fit" advantage of pyrrolidine.[1]
Experiment: Researchers synthesized analogous series of N-substituted piperidines and pyrrolidines.
Result: The pyrrolidine derivatives consistently showed lower IC
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This is the industry-standard method for installing these scaffolds. It is self-validating because the formation of the intermediate imine is reversible; the reduction drives the equilibrium to the stable product.
Objective: Synthesis of N-benzylpyrrolidine (or piperidine) from the corresponding amine and benzaldehyde.
Reagents:
-
Pyrrolidine (or Piperidine) (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in DCM (5 mL). Add pyrrolidine (1.0 mmol).
-
Validation: Stir for 30 mins. If using a secondary amine, no water needs to be removed. If using a primary amine, add MgSO₄ to sequester water.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.
-
Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it reacts with the amine. It selectively reduces the iminium ion.
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is often pure enough (>95%), but can be purified via silica gel chromatography (Hexanes/Ethyl Acetate).
Protocol 2: Metabolic Stability Assay (Microsomal Stability)
To compare the oxidative stability of the two rings (susceptibility to
Workflow Visualization:
Figure 2: Standard workflow for assessing intrinsic clearance (CLint) and metabolic half-life.
Procedure:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiate reaction by adding NADPH (1 mM).
-
Aliquot samples at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to precipitate proteins and stop metabolism).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculate
and intrinsic clearance ( ).-
Expectation: Piperidines and pyrrolidines are both susceptible to CYP450-mediated oxidation at the
-carbon (adjacent to nitrogen), often leading to ring opening or lactam formation.
-
References
-
Al-Ostoot, F. H., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Amines. Master Organic Chemistry. Available at: [Link]
-
Váradi, A., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Pharmacology. Available at: [Link]
Sources
Technical Deep Dive: Selectivity & Cross-Reactivity Profiling of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
The following guide provides a technical deep dive into the selectivity and cross-reactivity profiling of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , a privileged scaffold in medicinal chemistry.
Executive Summary: The Pharmacophore Context
(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 2512230-61-2) is a high-value diamine scaffold primarily employed in the synthesis of Histamine H3 Receptor (H3R) antagonists/inverse agonists .
While this moiety provides exceptional affinity for the H3 receptor (often <10 nM when coupled with a lipophilic tail), its piperazine core introduces a significant "sigma liability." Unlike its piperidine analogs, this scaffold exhibits high cross-reactivity with Sigma-1 (σ1) receptors , necessitating a rigorous profiling cascade during lead optimization.
This guide compares the performance of this scaffold against key alternatives and outlines the mandatory screening protocols to de-risk your lead series.
Mechanism of Action & Binding Topology
To understand the selectivity profile, one must analyze how this scaffold interacts with its primary and secondary targets.
Primary Target: Histamine H3 Receptor (GPCR)
The H3 receptor contains a conserved aspartic acid residue (Asp114 in TM3) that anchors the basic nitrogen of the ligand.
-
Role of Scaffold: The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine moiety acts as the "polar head group." The distal basic nitrogen (usually on the pyrrolidine or the N-methyl piperazine) forms a salt bridge with Asp114.
-
Stereochemistry: The (S)-enantiomer often dictates the orientation of the lipophilic tail into the hydrophobic pocket formed by TM5 and TM6.
Major Off-Target: Sigma-1 Receptor (Chaperone)
The Sigma-1 receptor possesses a ligand-binding pocket flanked by hydrophobic residues and a critical acidic residue (Glu172 ).
-
The Piperazine Effect: Piperazine rings are privileged scaffolds for Sigma-1 binding. The distance between the two nitrogens in this scaffold mimics the pharmacophore of classic Sigma ligands (e.g., haloperidol, DTG), leading to high-affinity off-target binding.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by the primary target (H3R) versus the off-target (Sigma-1), highlighting the physiological consequences of cross-reactivity.
Caption: Divergent signaling: H3R antagonism drives cognitive effects via cAMP modulation, while Sigma-1 cross-reactivity alters Calcium signaling.
Comparative Profiling: Piperazine vs. Alternatives
The choice of the basic amine head group is the single most critical determinant of H3/Sigma selectivity. The table below compares the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold against its two primary competitors: the Piperidine analog and the Pyrrolidine analog.
Data Source: Aggregated from SAR studies on H3/Sigma dual ligands (e.g., ACS Chem. Neurosci. 2022, 13, 1−15).
| Feature | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine | Piperidine Analog (1-Methyl-4-(pyrrolidin-3-yl)piperidine) | Pyrrolidine Analog (e.g., 2-methylpyrrolidine in ABT-239) |
| Structure Class | Piperazine (Diamine) | Piperidine (Monoamine) | Pyrrolidine (Monoamine) |
| H3R Affinity ( | Very High (< 5 nM) | High (< 10 nM) | High (< 10 nM) |
| Sigma-1 Affinity ( | High (10 - 100 nM) | Low (> 1,000 nM) | Moderate (100 - 500 nM) |
| Selectivity Ratio ( | Low (~10-50x) (Dual Activity Risk) | High (>100x) (Selective) | Moderate (~50-100x) |
| hERG Liability | Moderate (Piperazine risk) | Low | Moderate |
| Metabolic Stability | Moderate (N-dealkylation) | High | High |
| Primary Application | Dual H3/Sigma Ligands, Pain Management | Selective H3 Antagonists (Cognition) | Selective H3 Antagonists (ADHD) |
Key Insight for Researchers: If your goal is a highly selective H3 antagonist (e.g., for narcolepsy), the Piperidine analog is the superior choice. However, if you are targeting neuropathic pain , the Piperazine scaffold (this product) is preferred because the Sigma-1 cross-reactivity provides synergistic antinociceptive effects.
Experimental Protocols for Profiling
To validate the selectivity of ligands built from this scaffold, you must employ a "Self-Validating" screening cascade.
Step 1: Radioligand Binding Assays (Affinity)
Objective: Determine
-
H3 Receptor Assay:
-
Source: Human recombinant H3R (CHO-K1 cells).
-
Radioligand:
- -methylhistamine (Agonist) or -Ciproxifan (Antagonist). Note: Use inverse agonist radioligand to detect constitutive activity. -
Non-specific control: 10
M Thioperamide. -
Incubation: 60 min @ 25°C.
-
-
Sigma-1 Receptor Assay:
-
Source: Jurkat cells or Guinea pig brain membrane.
-
Radioligand:
-Pentazocine (highly selective for ). -
Non-specific control: 10
M Haloperidol. -
Critical Note: Do not use
-DTG alone, as it binds both and .
-
Step 2: Functional Selectivity (GTP S)
Objective: Confirm if the ligand is an Antagonist or Inverse Agonist (crucial for H3R).
-
Preparation: Membrane preparations from H3R-expressing cells.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10
M GDP. -
Reaction: Incubate membranes with
and test compound (0.1 nM - 10 M). -
Readout: Measure radioactivity. A decrease in basal
binding indicates Inverse Agonism .
Step 3: SafetyScreen (hERG)
Objective: Piperazines are prone to hERG blockade (QT prolongation).
-
Method: Automated Patch Clamp (PatchXpress or QPatch).
-
Protocol: Voltage clamp hERG-CHO cells. Depolarize to +20 mV, then repolarize to -50 mV to measure tail current.
-
Threshold:
should be > 30-fold higher than therapeutic .
Screening Workflow Visualization
The following DOT diagram outlines the logical flow for profiling a library derived from the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold.
Caption: Decision tree for profiling: Non-selective compounds (Decision 2 = No) may still be valuable as dual-acting pain therapeutics but fail as selective H3 antagonists.
References
-
Szczepanska, K., et al. (2022).[1] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 13, 1–15.
-
Esbenshade, T. A., et al. (2005). "Pharmacological properties of ABT-239: Potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 313(1), 165–175.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] "New developments in the field of histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 20(9).
-
PubChem Compound Summary. (2025). "(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine."[2][3] National Center for Biotechnology Information.
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H-3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ibs.GRANADA [ibsgranada.es]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1067658-51-8|(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrobromide|BLD Pharm [bldpharm.com]
Validating quantitative analytical methods for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Validating Quantitative Analytical Methods for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug development programs stalled by analytical bottlenecks. When working with complex aliphatic polyamines like (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , standard analytical templates fail. This compound—a highly polar, basic, chiral scaffold utilized in pharmaceutical synthesis—presents a trifecta of analytical challenges: extreme hydrophilicity, multiple basic nitrogen centers, and a complete lack of UV-absorbing chromophores[1].
To ensure scientific integrity and regulatory compliance, analytical methods must be designed around the analyte's specific physicochemical causality rather than generic laboratory habits. This guide objectively compares the performance of orthogonal quantitative platforms and provides field-proven, self-validating protocols for this specific compound.
Mechanistic Profiling & Platform Selection
Understanding the causality behind method failure is the first step in method development.
-
The Polarity Problem: Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions. The piperazine and pyrrolidine rings in this analyte are highly polar, resulting in elution at the void volume.
-
The Basicity Problem: The secondary and tertiary amines carry a positive charge at typical mobile phase pH levels. This causes severe peak tailing due to secondary electrostatic interactions with residual surface silanols on silica-based columns[1].
-
The Detection Problem: Lacking conjugated π-systems or aromatic rings, the molecule is virtually invisible to standard UV-Vis detectors, necessitating mass spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD)[1].
To solve these issues, we must select platforms based on the specific phase of drug development.
Decision matrix for selecting analytical platforms based on drug development phase.
Objective Comparison of Quantitative Platforms
The following table synthesizes quantitative data and performance metrics across the three primary analytical strategies used for this compound.
| Performance Metric | HILIC-MS/MS | Ion-Pairing RP-LC-CAD | Direct Chiral LC-CAD |
| Primary Application | PK Bioanalysis (Trace levels) | Bulk API Purity / Formulation | Enantiomeric Excess (ee%) |
| Stationary Phase | BEH Amide or Zwitterionic | C18 (with Ion-Pairing Agent) | Immobilized Polysaccharide |
| Retention Mechanism | Aqueous layer partitioning | Hydrophobic ion-pair complex | Stereoselective cavity inclusion |
| Detection | ESI+ MRM | Charged Aerosol Detector | Charged Aerosol Detector |
| Sensitivity (LOD) | Sub-ng/mL (pg level) | ~1.0 µg/mL | ~2.0 µg/mL |
| Matrix Effect | High (Requires SIL-IS) | Low to Moderate | Low |
| Method Drawbacks | Long column equilibration | MS incompatibility (Ion suppression) | Complex mobile phase optimization |
Validated Experimental Protocols
A robust method must be a self-validating system. The protocols below integrate System Suitability Testing (SST) directly into the workflow to guarantee data integrity before sample analysis begins.
Protocol A: HILIC-MS/MS for Trace Bioanalysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar basic amines. Unlike RP-LC, HILIC employs a polar stationary phase and a highly organic mobile phase, creating a stagnant, water-enriched layer on the column surface. Analytes partition into this aqueous layer, providing excellent retention[2]. Furthermore, the high organic content drastically enhances electrospray ionization (ESI) efficiency[3].
Step-by-Step Methodology:
-
Column Selection: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Causality: The amide phase prevents the severe tailing seen on bare silica.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start at 95% B (highly organic to force partitioning into the stationary aqueous layer). Ramp down to 50% B over 4 minutes to elute the strongly retained diamine. Return to 95% B and equilibrate for 3 minutes[4].
-
MS/MS Detection (ESI+): Monitor the specific MRM transitions for the protonated precursor
. Ensure source temperature is optimized (e.g., 300°C) to handle the aqueous flow during elution[3]. -
Self-Validation (SST): Inject a zero-blank (matrix + internal standard) prior to the run. The analyte signal must be <20% of the Lower Limit of Quantification (LLOQ) to prove zero carryover[5].
Mechanistic comparison of analyte retention in Reversed-Phase versus HILIC modes.
Protocol B: Chiral LC-CAD for Enantiomeric Purity
To confirm the stereochemical purity of the (S)-enantiomer against the (R)-enantiomer, chiral chromatography is required.
Step-by-Step Methodology:
-
Column Selection: Chiralpak IC (4.6 x 250 mm, 5 µm) – an immobilized cellulose derivative.
-
Mobile Phase Preparation: Acetonitrile / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA).
-
Causality: DEA is absolutely critical here. It acts as a competing base, masking the acidic sites on the chiral stationary phase and preventing the basic piperazine nitrogens from causing irreversible binding and peak tailing[6].
-
-
Isocratic Elution: Flow rate at 1.0 mL/min. Isocratic conditions ensure consistent chiral recognition cavity interactions.
-
Detection: Connect to a Charged Aerosol Detector (CAD). Set the evaporation temperature to 35°C. CAD provides a uniform response independent of optical properties, ideal for this UV-transparent molecule.
-
Self-Validation (SST): Inject a racemic mixture (50:50 R/S) to verify chiral resolution. The resolution factor (
) between the (S) and (R) peaks must be (baseline separation) before proceeding with batch analysis.
Validation Framework (ICH M10 Compliance)
Whether utilizing HILIC-MS/MS for clinical pharmacokinetics or LC-CAD for API release, the method must be validated according to the unified ICH M10 Bioanalytical Method Validation guidelines[5][7].
-
Accuracy & Precision: The guidance mandates that within-run accuracy and precision be evaluated by analyzing at least five replicates at four concentration levels (LLOQ, Low, Mid, High QC) in each run. Between-run precision must be evaluated across at least three analytical runs over a minimum of two days[7]. Acceptance criteria:
of nominal concentration ( at LLOQ). -
Matrix Effect (For MS/MS): Because HILIC is susceptible to ion suppression from endogenous phospholipids, matrix effects must be quantified. Extract blank matrix from 6 independent sources, spike with the analyte post-extraction, and compare the peak area to neat standards. The Matrix Factor (MF) CV must be
[5]. -
Selectivity & Carryover: Analyze blank samples immediately following the Upper Limit of Quantification (ULOQ) standard. The carryover must not exceed 20% of the LLOQ response[5]. For piperazine derivatives, extended needle washes with highly aqueous, low-pH solvents are often required to mitigate carryover.
References
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA).[Link]
- US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof.
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.[Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. ResearchGate.[Link]
-
Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC International.[Link]
-
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography. Canadian Journal of Chemistry.[Link]
Sources
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction - Google Patents [patents.google.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to the In Vivo Efficacy of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Derivatives and Related Multi-Target Antipsychotic Agents
This guide provides a comprehensive comparison of the in vivo efficacy of piperazine-based compounds, with a focus on derivatives sharing structural similarities with the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold. Designed for researchers and drug development professionals, this document synthesizes data from preclinical studies to illuminate the therapeutic potential and structure-activity relationships of this important chemical class, particularly in the context of neuropsychiatric disorders.
Introduction: The Piperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, allows for extensive chemical modification to fine-tune pharmacological activity.[2] This versatility has made piperazine derivatives a focal point for developing novel treatments for conditions like schizophrenia, depression, and anxiety.[3][4]
Derivatives of the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine class are of particular interest due to their potential to modulate multiple neurotransmitter systems simultaneously. Many atypical antipsychotics achieve their therapeutic efficacy by targeting a combination of dopamine D2 and serotonin 5-HT2A receptors.[5] This multi-target approach is believed to be key to treating the complex positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with older, more selective D2 antagonists.[6][7]
Therapeutic Rationale: Multi-Target Receptor Engagement
The prevailing hypothesis for the efficacy of atypical antipsychotics involves the synergistic modulation of dopaminergic and serotonergic pathways.[8][9]
-
Dopamine D2 Receptor (D2R) Antagonism: Hyperactive dopamine signaling in the mesolimbic pathway is linked to the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8] All currently effective antipsychotics exhibit some level of D2R blockade.[7]
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism/Inverse Agonism: The 5-HT2A receptor plays a crucial role in perception and cognition.[10] Antagonism at this receptor is thought to mitigate some of the motor side effects of D2R blockade and may contribute to efficacy against negative symptoms.[5][11]
-
Serotonin 5-HT1A Receptor (5-HT1AR) Agonism: Activation of 5-HT1A autoreceptors can lead to a decrease in serotonin release and has been associated with anxiolytic and antidepressant effects, which are beneficial for treating comorbid symptoms in schizophrenia.
The following diagram illustrates the simplified signaling cascades for the D2 and 5-HT2A receptors, the primary targets for this class of compounds.
In Vivo Efficacy Comparison of Representative Piperazine Derivatives
Direct head-to-head in vivo comparisons for the specific (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold are not extensively published. However, by examining structurally related multi-target piperazine derivatives, we can establish a framework for evaluation. The following table summarizes preclinical data for exemplary compounds from the literature, showcasing the endpoints used to assess antipsychotic potential.
| Compound | Key Receptor Affinities (Ki, nM) | In Vivo Model | Efficacy Endpoint & Dose | Side Effect Profile |
| Compound 3w (Benzothiophenylpiperazine derivative)[12] | D2: 1.25-HT1A: 0.85-HT2A: 2.5 | Apomorphine-induced climbing (mice) | Reverses climbing behavior | High threshold for catalepsy |
| MK-801-induced hyperactivity (mice) | ED50 = 0.17 mg/kg | Low liability for weight gain | ||
| SLV313 (Aryl-piperazine derivative)[1] | D2 (pA2): 9.3D3 (pA2): 8.95-HT1A (pEC50): 9.0 | Apomorphine-induced climbing (animal model not specified) | Antagonized climbing | Induces 5-HT1A syndrome behaviors |
| Atypical Antipsychotics (General) [13] | Variable D2/5-HT2A ratios | Apomorphine-induced climbing (mice) | Potent, dose-dependent inhibition | Catalepsy varies with D2 affinity |
| DOI-induced head twitch (mice/rats) | Attenuates head-twitch response | Metabolic side effects (weight gain) |
Causality Behind Experimental Choices:
-
Apomorphine-Induced Climbing: Apomorphine is a non-selective dopamine agonist that, at higher doses, stimulates postsynaptic D1-like and D2-like receptors, leading to stereotyped climbing behavior in mice.[14] Antagonism of this behavior is a robust indicator of D2 receptor blockade and is predictive of antipsychotic efficacy.[15][16]
-
DOI-Induced Head Twitch: The compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a potent 5-HT2A/2C receptor agonist that reliably induces a rapid head-twitch response (HTR) in rodents. This model is widely used as a specific in vivo assay for 5-HT2A receptor activation.[17] Attenuation of the HTR by a test compound indicates 5-HT2A receptor antagonism, a key feature of atypical antipsychotics.[18]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key in vivo assays.
Protocol 1: Apomorphine-Induced Climbing Assay in Mice
This protocol assesses the potential of a test compound to antagonize dopamine receptor-mediated hyperactivity.
Workflow Diagram:
Step-by-Step Methodology:
-
Animals: Use male CD-1 or C57BL/6J mice, group-housed with ad libitum access to food and water. Acclimatize animals to the facility for at least one week prior to testing.
-
Apparatus: Use cylindrical wire mesh cages (e.g., 27 cm height x 20 cm diameter) that allow for vertical climbing.[19]
-
Drug Administration:
-
Habituation: Place each mouse individually into a climbing cage and allow a 10-minute habituation period.[13]
-
Induction: Administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 1.5-2.0 mg/kg.[13][19] Immediately return the mouse to its cage.
-
Observation & Scoring:
-
Begin observation immediately or after a short delay (e.g., 10 minutes post-apomorphine).[13]
-
The observation period typically lasts 20-30 minutes.
-
Scoring can be done live or from video recordings. A common method is to record the total time the mouse spends climbing (all four paws off the cage floor) during the observation period.[15]
-
-
Data Analysis:
-
Calculate the mean climbing time for the vehicle-treated control group and each test compound group.
-
Express the efficacy of the test compound as the percentage inhibition of climbing compared to the vehicle control group.
-
Calculate the ED50 (the dose required to inhibit 50% of the climbing response) using regression analysis.[16]
-
Protocol 2: DOI-Induced Head-Twitch Response (HTR) Assay
This protocol provides a specific measure of a compound's in vivo 5-HT2A receptor antagonist activity.
Step-by-Step Methodology:
-
Animals: Use male C57BL/6J mice or Wistar rats.[17]
-
Drug Administration:
-
Administer the test compound or a reference antagonist (e.g., ketanserin) 30-60 minutes prior to the DOI challenge.[20]
-
Administer vehicle to the control group.
-
-
Habituation: Place each animal in a clean observation chamber (e.g., a standard Plexiglas cage) for a 30-minute habituation period.[20]
-
Induction: Administer DOI (i.p.) at a dose known to produce a robust HTR (e.g., 1.0-2.5 mg/kg in mice).[17][20]
-
Observation & Scoring:
-
Immediately after DOI injection, begin the observation period, which can range from 20 minutes to 2 hours.
-
A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming.
-
Alternatively, automated systems using head-mounted magnets and magnetometer coils can provide high-throughput, unbiased detection.[17]
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal during the observation period.
-
Compare the mean number of head twitches in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the number of head twitches indicates 5-HT2A antagonist activity.
-
Conclusion and Future Directions
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold represents a promising starting point for the development of novel, multi-target antipsychotic agents. Preclinical in vivo evaluation of related compounds demonstrates that a balanced affinity for D2 and 5-HT2A receptors is crucial for achieving antipsychotic-like efficacy with a reduced risk of motor side effects.
Future research should focus on synthesizing and testing novel derivatives of this specific scaffold in the validated in vivo models described herein, such as the apomorphine-induced climbing and DOI-induced head-twitch assays. Head-to-head comparisons with clinically effective atypical antipsychotics will be essential to benchmark their potency and side effect profiles. Furthermore, exploring their efficacy in models that assess cognitive deficits and negative symptoms will be critical to developing a truly improved therapy for schizophrenia.
References
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Halberstadt, A. L., Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
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Beaulieu, J. M., Gainetdinov, R. R. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Cellular and Molecular Neurobiology, 36(1), 1-21. [Link]
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Kamal, A., et al. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. [Link]
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González-Maeso, J., Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin. [Link]
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Kłosiński, M., et al. (2024). Assessing the effects of 5-HT and 5-HT receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning-based video analysis. European Journal of Neuroscience. [Link]
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Protais, P., Costentin, J., Schwartz, J. C. (1976). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. Psychopharmacology, 50(1), 1-6. [Link]
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Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 958-967. [Link]
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ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]
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Leo, D., et al. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 9, 1569. [Link]
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REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]
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SAS Publishers. (2023). A Short Review on Animal Models in Psychopharmacology. Scholars Journal of Medical Case Reports. [Link]
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Singh, S., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate. [Link]
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Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuropsychopharmacology, 48(12), 1776-1791. [Link]
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Zhang, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 444-454. [Link]
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Esposito, E., et al. (2014). TAAR1-dependent effects of apomorphine in mice. International Journal of Neuropsychopharmacology, 17(9), 1549-1556. [Link]
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Brain & Behavior Research Foundation. (n.d.). Dopamine Receptor Blockade: Antipsychotic Drugs. Brain & Behavior Research Foundation. [Link]
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Yevich, J. P., et al. (1992). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 35(24), 4516-4522. [Link]
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Halberstadt, A. L., Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 3(7-8), 438-450. [Link]
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Zhang, I., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences. [Link]
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Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?. Patsnap Synapse. [Link]
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JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]
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Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]
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International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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Lee, C. R., et al. (2017). Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons. Nature Communications, 8, 1566. [Link]
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Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
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Gacsályi, I., et al. (2009). Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice. Frontiers in Behavioral Neuroscience. [Link]
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VCU Scholars Compass. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. [Link]
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Toda, M., et al. (2015). Alterations of Dopamine D2 Receptors and Related Receptor-Interacting Proteins in Schizophrenia: The Pivotal Position of Dopamine Supersensitivity Psychosis in Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 16(12), 30043-30066. [Link]
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Kim, Y. K., et al. (2006). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 4(2), 99-105. [Link]
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Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Taylor & Francis. [Link]
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Benchmarking the Potency of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Scaffolds against Standard Compounds
Executive Summary & Compound Profile
Subject: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (and related pharmacophores)
Primary Target: Histamine H3 Receptor (H3R)
Secondary Target: Sigma-1 Receptor (
The compound (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine represents a privileged "non-imidazole" scaffold in medicinal chemistry. Unlike first-generation H3 antagonists (e.g., Thioperamide) that contain an imidazole ring leading to cytochrome P450 inhibition and poor CNS penetration, this piperazine-pyrrolidine moiety offers improved metabolic stability and blood-brain barrier (BBB) permeability.
This guide benchmarks the potency of ligands based on this scaffold against industry standards (Thioperamide , Ciproxifan , and Pitolisant ), focusing on binding affinity (
Chemical & Pharmacological Profile[1][2][3][4][5][6]
| Feature | Description |
| Chemical Structure | Consists of a central piperazine ring N-methylated at position 1 and substituted with a chiral pyrrolidine group at position 4. |
| Mechanism of Action | H3R Inverse Agonism: Blocks constitutive activity of the G |
| Selectivity Profile | High affinity for H3R ( |
| Key Advantage | Absence of imidazole ring reduces CYP450 interaction liability compared to Thioperamide. |
Benchmarking Data: Potency & Affinity
The following data synthesizes Structure-Activity Relationship (SAR) studies comparing piperazine-pyrrolidine scaffolds against established H3R antagonists.
Table 1: Comparative Binding Affinity ( ) at Human H3 Receptor
| Compound | Pharmacophore Class | Source Validation | ||
| (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (Scaffold) | Non-imidazole (Piperazine) | 3.0 – 8.0 | ~15 – 100 | [1, 3] |
| Thioperamide | Imidazole (Thiourea) | 2.0 – 10.0 | > 10,000 | Standard Reference |
| Ciproxifan | Imidazole | 0.5 – 2.0 | > 10,000 | High-Potency Ref |
| Pitolisant | Non-imidazole (Piperidine) | 0.1 – 1.0 | > 1,000 | Clinical Standard |
| Clobenpropit | Imidazole (Isothiourea) | 0.2 – 1.0 | N/A | Pan-H3/H4 Ref |
Interpretation: The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold exhibits single-digit nanomolar affinity comparable to Thioperamide . While slightly less potent than the sub-nanomolar Pitolisant , its dual activity at
R (unlike the highly selective standards) suggests a unique therapeutic profile for complex CNS disorders involving both histaminergic and sigma-ergic pathways.
Table 2: Functional Potency ([ ]GTP S Binding)
| Compound | Functional Mode | Inverse Agonist Potency ( | Intrinsic Activity (vs Histamine) |
| Test Scaffold | Inverse Agonist | 10 – 50 nM | -20% to -40% |
| Thioperamide | Inverse Agonist | 10 – 30 nM | -30% |
| Ciproxifan | Inverse Agonist | 1 – 5 nM | -50% |
Mechanism of Action & Signaling Pathway
The H3 receptor is a
Figure 1: Mechanism of H3R inverse agonism. The ligand stabilizes the inactive receptor state, relieving the "brake" on cAMP production and enhancing neurotransmitter release.
Experimental Protocols
To validate the potency of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine against standards, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Preparation:
-
Use CHO-K1 cells stably expressing human H3R.
-
Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000
for 20 min; resuspend pellet in binding buffer.
-
-
Incubation:
-
Total Binding: 200
L membranes + 25 L [ H]-NAMH (2 nM final). -
Non-Specific Binding (NSB): Add 10
M Thioperamide or Clobenpropit . -
Test Compound: Add (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in serial dilutions (
to M). -
Incubate for 60 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash
with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: [ S]GTP S Binding Assay (Function)
Objective: Distinguish between antagonist and inverse agonist activity.
-
Setup:
-
Incubate membranes with GDP (10
M) to reduce basal G-protein activation. -
Add [
S]GTP S (0.1 nM) and Test Compound.
-
-
Differentiation Logic:
-
Neutral Antagonist: No change in basal binding; blocks Histamine effect.
-
Inverse Agonist: Decreases basal [
S]GTP S binding below control levels (negative efficacy).
-
-
Validation:
-
Positive Control: Ciproxifan (should decrease binding by ~50%).
-
Negative Control: Basal buffer alone.
-
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the Radioligand Binding Assay to determine Ki.
Discussion & Interpretation
The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine moiety is a critical pharmacophore for developing "dual-acting" ligands. While its H3R affinity (
-
Selectivity: Unlike Thioperamide (which is H3/H4 non-selective), this scaffold is highly selective for H3 over H1, H2, and H4 receptors.
-
Dual Action: The moderate
R affinity allows for the development of compounds that treat both the cognitive deficits (via H3R) and the affective/pain components (via R) of neuropathic pain models [1]. -
Recommendation: For pure H3R potency benchmarking, Ciproxifan remains the superior reference. However, for evaluating non-imidazole scaffolds intended for multi-target CNS indications, (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is the ideal benchmark.
References
-
Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 13(1), 1-15. [2]
-
Liedtke, S., et al. (2003). "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 43–50.
-
Sors, A., et al. (2023). "Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors."[3] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride Product Sheet."
Sources
Comparative Molecular Docking Studies of Piperazine-Based Pharmacophores: A Guide for Rational Drug Design
As a Senior Application Scientist in computational chemistry, I frequently encounter the "piperazine vs. piperidine" dilemma during lead optimization. Piperazine is a privileged scaffold in medicinal chemistry, featured in over 20% of all small-molecule drugs. Its two nitrogen atoms provide a unique balance of basicity, hydrogen-bonding capacity, and conformational rigidity. However, replacing a piperidine ring with a piperazine ring profoundly alters the pharmacodynamic profile of a drug candidate.
This guide provides an in-depth, objective comparison of piperazine-based pharmacophores against their structural alternatives. By leveraging comparative molecular docking and experimental binding data, we will explore the causality behind scaffold selection and outline a self-validating computational workflow for drug design.
The Causality of Scaffold Selection: Piperazine vs. Piperidine
The structural difference between piperazine and piperidine is deceptively simple: a single nitrogen atom replacing a carbon at the 4-position. Yet, this modification dictates the molecule's entire thermodynamic interaction with target proteins:
-
Hydrogen Bonding Capacity: The secondary amine in piperazine acts as an additional hydrogen-bond donor and acceptor. This allows piperazine to anchor to acidic residues (e.g., Aspartate or Glutamate) within a binding pocket, an interaction impossible for the purely aliphatic tail of piperidine.
-
pKa and Ionization: Piperazine possesses two pKa values (typically ~9.8 and ~5.6). At physiological pH (7.4), it is predominantly mono-protonated. This alters its electrostatic surface potential compared to the highly basic piperidine (pKa ~11.2), directly impacting the desolvation penalty during ligand binding.
-
Lipophilicity (logP): The introduction of the second nitrogen significantly lowers the logP. While this improves aqueous solubility, it can reduce binding affinity in highly hydrophobic pockets unless the scaffold is appropriately substituted.
Comparative Case Study: Dual Target Receptor Antagonists
To objectively compare these scaffolds, we analyze a comprehensive study on1[1]. Researchers synthesized homologous series of piperazine and piperidine derivatives to evaluate their binding affinities.
Table 1: Physicochemical & Binding Comparison (Piperazine vs. Piperidine)
| Property / Metric | Piperazine Scaffold (Compound 4) | Piperidine Scaffold (Compound 5) | Mechanistic Implication |
| Heteroatoms | 2 Nitrogen atoms | 1 Nitrogen atom | Piperazine offers an additional H-bond site, altering the binding pose. |
| σ1R Affinity (Ki) | 1531 nM | 3.64 nM | Piperidine is critical for high-affinity σ1R binding due to deep hydrophobic contacts[1]. |
| hH3R Affinity (Ki) | 3.17 nM | 7.70 nM | Both scaffolds maintain nanomolar affinity; piperazine is slightly favored for H3R[1]. |
| Selectivity Ratio | 482.9 (H3R selective) | 0.47 (Dual active) | The extra nitrogen in piperazine introduces a desolvation penalty in the hydrophobic σ1R pocket. |
Data Analysis: Replacing the piperazine ring with piperidine did not significantly disrupt H3R affinity but caused a massive >400-fold increase in σ1R affinity[1]. Molecular docking revealed that the piperidine core is a critical structural element for dual H3/σ1 receptor activity. The extra nitrogen in piperazine likely introduces unfavorable electrostatic repulsion in the highly hydrophobic σ1R binding pocket, demonstrating that increased H-bonding capacity is not always beneficial.
Beyond receptor antagonists, piperazine derivatives are highly effective as2[2]. Docking studies have shown that piperazine analogs bind simultaneously to the catalytic active site and the peripheral anionic site of Acetylcholinesterase (AChE), yielding IC50 values in the low-nanomolar range[2]. Furthermore, N-phenyl piperazine derivatives have demonstrated robust inhibitory effects against α-amylase, with3[3].
Self-Validating Experimental Protocol: Comparative Molecular Docking
To reproduce these findings or apply this comparison to novel targets, a rigorous, self-validating in silico protocol is required.4[4], can simulate these interactions, provided the methodology ensures the results reflect true thermodynamic binding states rather than computational artifacts.
Step-by-Step Methodology
Step 1: Protein Preparation & Validation (The Self-Validation Step)
-
Action: Retrieve the target crystal structure (e.g., σ1R or AChE) from the Protein Data Bank. Add missing hydrogens, assign protonation states at pH 7.4, and minimize the structure using a force field (e.g., OPLS4).
-
Causality: Incorrect protonation of key catalytic residues (e.g., Aspartate) will invert the electrostatic field, causing basic piperazine/piperidine ligands to dock incorrectly.
-
Validation: Re-dock the native co-crystallized ligand. The docking protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .
Step 2: Ligand Library Generation & Conformational Search
-
Action: Generate 3D structures of the piperazine and piperidine analogs. Enumerate all possible tautomers and stereoisomers.
-
Causality: Piperazine rings can adopt chair or boat conformations. Generating a comprehensive low-energy conformer library ensures the docking algorithm does not waste search space on sterically forbidden geometries.
Step 3: Pharmacophore Mapping & Grid Generation
-
Action: Define a receptor grid box centered on the validated native ligand. Map essential pharmacophoric features (e.g., a mandatory hydrogen bond donor site).
-
Causality: Constraining the docking search to require a salt bridge with a conserved acidic residue ensures that the generated poses are biologically relevant and not just mathematically optimal in a vacuum.
Step 4: High-Precision Docking & Scoring
-
Action: Execute docking using an empirical scoring function (e.g., Glide XP or AutoDock Vina).
-
Causality: Empirical scoring functions account for hydrogen bonding, lipophilic contacts, and conformational entropy. Piperazine's extra nitrogen will heavily influence the desolvation penalty term in the scoring function, accurately reflecting its lower affinity in hydrophobic pockets.
Step 5: Molecular Dynamics (MD) Simulation (Post-Docking Validation)
-
Action: Subject the top-scoring complexes to a 50–100 ns MD simulation in an explicit water box.
-
Causality: Docking treats proteins as rigid bodies. MD allows the protein to undergo induced fit, validating whether the piperazine's extra hydrogen bonds remain stable over time when competing with explicit water molecules.
Visualizing the Computational Workflow
Caption: Comparative molecular docking and pharmacophore modeling workflow for scaffold evaluation.
Conclusion
The decision to utilize a piperazine versus a piperidine scaffold should never be arbitrary. As demonstrated by comparative docking and in vitro studies, the single atomic substitution of a carbon for a nitrogen fundamentally alters the lipophilicity, basicity, and spatial orientation of the pharmacophore. By employing a self-validating computational workflow—anchored by RMSD verification and Molecular Dynamics—researchers can accurately predict how these subtle structural changes will impact target affinity and selectivity, ultimately accelerating the rational design of novel therapeutics.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at:[Link]
-
Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Available at:[Link]
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available at:[Link]
-
A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Operational Safety & Handling Protocol: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Topic: Personal protective equipment for handling (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Content Type: Operational Safety & Logistical Guide
Executive Summary & Compound Profile
Compound Identity: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS Reference (Racemate/Analog): 202991-92-2 (Racemate); 1433994-47-8 (Related Salt Forms) Chemical Class: Chiral Polyamines / Piperazine Derivatives[1]
Operational Context: This compound is a high-value chiral diamine intermediate often used in the synthesis of GPCR ligands and kinase inhibitors. As a secondary/tertiary amine motif, it exhibits basicity and nucleophilicity . While specific toxicological data for the (S)-enantiomer may be limited, standard safety protocols require "read-across" from the racemate and analogous piperazines (e.g., 1-methylpiperazine).
Critical Hazard Assessment: Treat this substance as Corrosive (Skin Corr. 1B) and a Serious Eye Damager (Cat. 1) until proven otherwise. The free base is typically a viscous liquid that can rapidly penetrate epidermal layers, while salt forms (e.g., HCl) are respiratory irritants (dust).
Hazard Identification & Risk Logic
The following classification is derived from the structural moieties (piperazine/pyrrolidine) and GHS data for homologous compounds.
| Hazard Category | GHS Code | Operational Implication |
| Skin Corrosion/Irritation | H314 / H315 | High Risk. Amines saponify skin lipids. Burns may be delayed; immediate pain is not always the first indicator. |
| Serious Eye Damage | H318 | Critical Risk. Basic compounds cause irreversible corneal opacity more rapidly than acids due to protein denaturation. |
| Respiratory Sensitization | H334 | Chronic Risk. Piperazine derivatives are known sensitizers. Inhalation of vapors or dust can trigger occupational asthma. |
| Acute Toxicity (Oral) | H302 | Moderate Risk. Harmful if swallowed; prevent cross-contamination on gloves/surfaces. |
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "lab safety" rules. The basicity and permeation potential of this amine dictate specific material choices.
A. Hand Protection (The "Double-Barrier" System)
-
Primary Layer (Inner): Nitrile (0.11 mm). Acts as a second skin and sweat barrier.
-
Secondary Layer (Outer):
-
Routine Handling (<5 mL):Thick Nitrile (minimum 0.2 mm) or Neoprene . Standard thin nitrile degrades quickly upon contact with concentrated amines.
-
Spill Cleanup / Bulk Transfer:Laminate (Silver Shield/4H) or Butyl Rubber . These materials offer >480 min breakthrough time against aliphatic amines.
-
-
Logic: Aliphatic amines can permeate thin nitrile gloves in <15 minutes without visible degradation. The double-layer system prevents incidental contact burns.
B. Eye & Face Protection [2][3][4][5][6]
-
Mandatory: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because they do not seal against vapors or splashes from below.
-
Task-Specific: Add a Face Shield (8-inch) when pouring volumes >50 mL or working with the free base liquid under pressure (e.g., syringe filtration).
C. Respiratory Protection
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If hood containment is breached (e.g., spill outside hood), utilize a Full-Face Respirator with Multi-Gas/Vapor (ABEK) cartridges combined with a P100 particulate filter .
D. Body Protection
-
Standard: 100% Cotton Lab Coat (Polyester melts onto skin in fire).
-
Enhanced: Chemical-resistant apron (Tychem® or PVC) for bulk handling to protect the torso from splashes.
Visual Decision Aids
Figure 1: PPE Selection Logic Flowchart
Caption: Decision matrix for selecting appropriate PPE based on the physical state and quantity of the amine handling operation.
Operational Handling Protocol
Step 1: Preparation & Storage
-
Atmosphere: Store under Argon or Nitrogen . Piperazine derivatives absorb atmospheric CO₂ (forming carbamates) and moisture, which degrades purity and alters stoichiometry.
-
Vessel Check: Inspect glassware for micro-fractures. Basic amines attack glass surfaces over long periods; use borosilicate glass or chemically resistant polymers (HDPE/PP) for long-term storage.
Step 2: Weighing & Transfer
-
For Liquids (Free Base):
-
For Solids (Salts):
-
Technique: Use an anti-static weighing funnel.
-
Control: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Step 3: Reaction Setup
-
Exotherm Warning: Dilution of this amine with acid or water is exothermic . Always add the amine to the solvent/acid slowly, with cooling (ice bath), to prevent splashing.
Emergency Response & Spill Management
Figure 2: Spill Response Algorithm
Caption: Step-by-step workflow for managing an amine spill, prioritizing containment and neutralization.
Specific First Aid Measures
-
Eye Contact: Immediate irrigation is critical. Flush for minimum 30 minutes . Time to irrigation determines blindness risk.
-
Skin Contact: Wash with soap and water.[3][4][5][8][9] Do not use vinegar on skin burns immediately as the heat of neutralization may aggravate the injury.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
Disposal & Waste Management
Disposal Principle: Never dispose of amines down the drain. They are toxic to aquatic life (H411) and disrupt water treatment microorganisms.
-
Categorization: Classify as "Basic Organic Waste" .
-
Segregation: Keep separate from "Acidic Waste" to prevent accidental in-bottle reaction/explosion.
-
Container: Use HDPE or glass containers. Ensure the cap is vented if there is any risk of ongoing reaction/gas evolution.
-
Labeling: Clearly mark with "Corrosive" and "Toxic" pictograms.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Piperazine Derivatives Toxicity Profile. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1-methyl-4-(pyrrolidin-3-yl)piperazine | 202991-92-2 [sigmaaldrich.com]
- 2. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.ie [fishersci.ie]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
